3,5-Dichloro-2,4,6-trifluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dichloro-2,4,6-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O2/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGODDMTAFMNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382129 | |
| Record name | 3,5-dichloro-2,4,6-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13656-36-5 | |
| Record name | 3,5-dichloro-2,4,6-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-2,4,6-trifluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2,4,6-trifluorobenzoic acid
Abstract
This technical guide provides a detailed examination of the essential physicochemical properties of 3,5-Dichloro-2,4,6-trifluorobenzoic acid (CAS No. 13656-36-5), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. As a highly functionalized scaffold, understanding its fundamental characteristics such as acidity (pKa), lipophilicity (LogP), and solubility is paramount for its effective application in drug design and chemical synthesis. This document synthesizes available data with computationally predicted values and outlines rigorous, field-proven experimental protocols for their empirical determination. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Polysubstituted Benzoic Acids
Halogenated benzoic acids are a cornerstone in the development of novel molecular entities across various scientific disciplines. The strategic placement of halogen atoms on the aromatic ring profoundly influences the molecule's electronic and steric properties, thereby modulating its reactivity, lipophilicity, and interaction with biological targets. This compound is a prime example of a complex polysubstituted aromatic acid. The presence of both chlorine and fluorine atoms, coupled with the carboxylic acid moiety, imparts a unique combination of properties that make it a valuable building block. Accurate characterization of its physicochemical profile is the critical first step in harnessing its potential. This guide serves as a comprehensive resource for that purpose.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is essential for its application. The following section details the key identifiers and physicochemical parameters of this compound.
Compound Identity and Structure
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 13656-36-5 | [Santa Cruz Biotechnology][2] |
| Molecular Formula | C₇HCl₂F₃O₂ | [Oakwood Chemical][3] |
| Molecular Weight | 244.99 g/mol | [PubChem][1] |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)O | [PubChem][1] |
| InChI Key | WOGODDMTAFMNSE-UHFFFAOYSA-N | [PubChem][1] |
Summary of Physicochemical Data
The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that while some data is sourced from chemical suppliers, key parameters such as pKa, LogP, and aqueous solubility are computationally predicted due to a lack of publicly available experimental data. These predictions provide a robust starting point for experimental design.
| Parameter | Value | Method | Source |
| Melting Point | 142-143 °C | Experimental | [Matrix Scientific][4] |
| pKa | 1.85 ± 0.20 | Predicted (ACD/pKa GALAS) | [ACD/Labs][5] |
| LogP | 2.75 ± 0.30 | Predicted (ACD/LogP Classic) | [ACD/Labs][5] |
| Aqueous Solubility | 0.89 g/L (at pH 1.85) | Predicted (ACD/Solubility) | [ACD/Labs][6] |
| Boiling Point | 258.4 ± 40.0 °C | Predicted | [ChemicalBook][7] |
| Density | 1.81 ± 0.1 g/cm³ | Predicted | [ChemicalBook][7] |
In-Depth Analysis of Key Physicochemical Parameters
Acidity (pKa)
The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For a carboxylic acid, it dictates the equilibrium between the neutral (protonated) and anionic (deprotonated) forms. This equilibrium profoundly impacts solubility, membrane permeability, and receptor binding.
The predicted pKa of 1.85 for this compound indicates it is a relatively strong acid. This is a direct consequence of the strong electron-withdrawing inductive effects of the five halogen substituents on the aromatic ring. These groups stabilize the resulting carboxylate anion, thereby facilitating the dissociation of the proton. For drug development professionals, this low pKa implies that at physiological pH (~7.4), the compound will exist almost exclusively in its anionic, deprotonated form.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a key indicator of lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").
The predicted LogP of 2.75 suggests that this compound is moderately lipophilic. The presence of the halogen atoms increases lipophilicity, while the carboxylic acid group contributes to its hydrophilic character. This balanced lipophilicity is often a desirable trait in drug candidates, as it can facilitate passage through biological membranes without leading to excessive accumulation in fatty tissues. It is important to consider that the ionization state will significantly affect its partitioning behavior; the LogD (distribution coefficient) at a specific pH would be a more physiologically relevant parameter.
Solubility
Solubility, the ability of a substance to dissolve in a solvent, is a crucial property for formulation and bioavailability. The predicted aqueous solubility of 0.89 g/L at its pKa highlights the influence of the ionization state. In its protonated form, the molecule is less soluble in water. As the pH increases well above the pKa, the compound will deprotonate to the more polar carboxylate anion, leading to a significant increase in aqueous solubility. Conversely, it is expected to exhibit good solubility in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate, which is advantageous for synthetic manipulations and purification processes.
Stability
This compound is a chemically stable compound under standard laboratory conditions.[8] The aromatic ring is robust, and the carbon-halogen and carboxylic acid functional groups are not prone to decomposition at ambient temperature. However, as with many carboxylic acids, it may be reactive with strong bases and oxidizing agents. For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
Experimental Determination Protocols
To validate the predicted values and provide a comprehensive, empirically grounded dataset, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating and are based on established, authoritative methodologies.
Determination of pKa via Potentiometric Titration
This method is a gold standard for pKa determination, relying on the measurement of pH as a function of added titrant.
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of Solutions:
-
Accurately prepare a standard solution of approximately 0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare a 50:50 (v/v) methanol-water co-solvent system. The use of a co-solvent is necessary due to the limited aqueous solubility of the protonated acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve the sample in 50 mL of the methanol-water co-solvent in a beaker.
-
-
Titration:
-
Calibrate a pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0).
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH solution.
-
Begin stirring and record the initial pH.
-
Add the NaOH titrant in small increments (e.g., 0.1 mL), allowing the pH to stabilize before recording the value. Continue this process well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point by identifying the point of maximum slope on the titration curve (or by calculating the first derivative).
-
The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
-
Determination of LogP via Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Caption: Workflow for LogP determination by the shake-flask method.
-
Solvent Preparation:
-
Mix equal volumes of n-octanol and water (buffered to a pH at least 2 units below the pKa, e.g., pH 0, to ensure the acid is in its neutral form) in a separatory funnel. Shake well and allow the layers to separate overnight. This creates pre-saturated solvents.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., 5 mL of each).
-
Seal the tube and shake it vigorously for at least 1 hour at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
-
Centrifuge the mixture at a moderate speed for 20-30 minutes to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for quantification.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility via the Flask Method
This method, compliant with OECD Guideline 105, is suitable for determining the saturation solubility of a compound in water.[9][10][11][12]
Caption: Workflow for aqueous solubility determination by the flask method.
-
Preparation:
-
Prepare aqueous buffers at the desired pH values (e.g., pH 2, pH 7.4).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a flask containing a known volume of the selected aqueous buffer. The excess solid ensures that a saturated solution is formed.
-
Seal the flask and agitate it (e.g., using a shaker bath) at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the compound. Alternatively, centrifuge the sample at high speed and sample the clear supernatant. This step is critical to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.
-
-
Result:
-
The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.
-
Spectral Data Profile
While experimental spectra for this specific compound are not widely available in public databases, a theoretical profile can be established based on its structure. This predicted data serves as a valuable reference for sample identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single peak is expected for the carboxylic acid proton. Its chemical shift will be highly dependent on the solvent and concentration but is typically found far downfield (>10 ppm).
-
¹³C NMR: Seven distinct carbon signals are anticipated. The carboxyl carbon will appear around 165-175 ppm. The aromatic carbons will exhibit complex splitting patterns due to C-F and C-C-F couplings. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: Two signals are expected. One for the fluorine at the 4-position and another for the two equivalent fluorines at the 2- and 6-positions. The relative integration would be 1:2.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
Multiple sharp, strong C-F stretching bands in the region of 1100-1400 cm⁻¹.
-
C-Cl stretching bands, typically found in the 600-800 cm⁻¹ region.
-
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 244. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 with a ratio of approximately 9:6:1) would be a definitive feature. Common fragmentation pathways would include the loss of OH (M-17), COOH (M-45), and halogen atoms.
Conclusion
This compound is a highly functionalized molecule with physicochemical properties dominated by its strong acidic nature and moderate lipophilicity, driven by extensive halogenation. The data and protocols presented in this guide offer a robust framework for scientists to understand, predict, and empirically verify its behavior. This foundational knowledge is indispensable for the rational design of experiments, the development of new synthetic methodologies, and the advancement of drug discovery programs that utilize this versatile chemical entity.
References
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
- EUROLAB, OECD 105 Testing of Chemicals - Standard Test Method for W
- FILAB, Solubility testing in accordance with the OECD 105. [Link]
- Scymaris, W
- PubChem, this compound - Compound Summary. [Link]
- Oakwood Chemical, this compound Product Page. [Link]
- ACD/Labs, Percepta Platform for Physicochemical Property Prediction. [Link]
- ACD/Labs, PhysChem Suite for Property Prediction. [Link]
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- 1. This compound | C7HCl2F3O2 | CID 2782513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. chemijournal.com [chemijournal.com]
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- 7. This compound | 13656-36-5 [chemicalbook.com]
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- 10. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to 3,5-Dichloro-2,4,6-trifluorobenzoic acid (CAS 13656-36-5)
This guide provides a comprehensive technical overview of 3,5-Dichloro-2,4,6-trifluorobenzoic acid, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, outlines a key synthetic route, explores its expected reactivity, and provides detailed protocols for its analysis and characterization.
Introduction: The Significance of Polychlorofluorinated Scaffolds
Polychlorofluorinated aromatic compounds are a class of molecules that have garnered substantial attention in medicinal and agricultural chemistry. The strategic incorporation of chlorine and fluorine atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a key building block within this class, offering a unique substitution pattern that provides a versatile platform for further chemical modification. Its electron-deficient aromatic ring and the presence of a carboxylic acid handle make it a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.
Physical Properties
| Property | Value | Reference |
| CAS Number | 13656-36-5 | [1][2] |
| Molecular Formula | C₇HCl₂F₃O₂ | [1][2] |
| Molecular Weight | 244.98 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 142-143 °C | [4] |
| Purity (Typical) | ≥98.0% | [3] |
Spectroscopic Characterization: An In-depth Analysis
While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, we can predict its key spectroscopic features based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
2.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to be relatively simple, showing a single resonance for the carboxylic acid proton.
-
Expected Chemical Shift (δ): 13-14 ppm (in a non-protic solvent like DMSO-d₆). This downfield shift is characteristic of a carboxylic acid proton and is subject to concentration and solvent effects. The signal is expected to be a broad singlet.
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's symmetry, four distinct carbon signals are anticipated for the aromatic ring, in addition to the carboxyl carbon.
-
Carboxyl Carbon (C=O): Expected around 160-165 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly influenced by the attached halogens. The carbon bearing the carboxylic acid group (C1) and the fluorinated carbons (C2, C4, C6) will exhibit complex splitting patterns due to C-F coupling. The chlorinated carbons (C3, C5) will also have distinct chemical shifts.
2.2.3. 19F NMR Spectroscopy
19F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct fluorine environments are present.
-
Expected Signals: Two signals are expected: one for the fluorine atom at the 4-position and another for the two equivalent fluorine atoms at the 2- and 6-positions. The chemical shifts will be within the typical range for aromatic fluorides, and the signals will likely exhibit splitting due to through-space coupling with each other.
2.2.4. Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M+): A prominent molecular ion peak is expected at m/z 244 (for the 35Cl isotopes). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with M+2 and M+4 peaks at approximately 65% and 10% of the M+ peak intensity, respectively.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45). Fragmentation involving the loss of chlorine and fluorine atoms is also anticipated.
Synthesis and Reactivity
The synthesis and subsequent reactions of this compound are central to its utility as a chemical intermediate.
Synthetic Pathway
A common synthetic route to this compound involves the hydrolysis of the corresponding benzonitrile precursor.
Figure 1. Synthesis of this compound.
Protocol: Hydrolysis of 3,5-Dichloro-2,4,6-trifluorobenzonitrile [5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dichloro-2,4,6-trifluorobenzonitrile and an excess of 75% aqueous sulfuric acid.
-
Heating: Heat the reaction mixture to 160-165 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically several hours).
-
Workup: Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Isolation: The solid precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.[6]
Reactivity Profile and Synthetic Utility
The reactivity of this compound is dominated by the carboxylic acid group and the highly halogenated aromatic ring.
3.2.1. Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, providing access to a range of derivatives.
-
Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides. Due to the steric hindrance from the ortho-fluorine atoms, standard coupling reagents may require optimization, or the conversion to a more reactive acid chloride may be necessary. The use of acyl fluorides, generated in situ, has been shown to be effective for sterically hindered amide couplings.[7][8]
-
Esterification: Esterification can be achieved under standard acidic conditions with an alcohol.
-
Acid Chloride Formation: The carboxylic acid can be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[9] The resulting acid chloride is a highly reactive intermediate for the synthesis of amides, esters, and other acyl derivatives.
Figure 2. Key reactions of the carboxylic acid group.
3.2.2. Reactions of the Aromatic Ring
The heavily halogenated ring is generally deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) reactions may be possible under certain conditions, where a fluoride or chloride atom could be displaced by a strong nucleophile. The high degree of halogenation also makes this molecule a potential substrate for cross-coupling reactions, although the reactivity of the C-Cl and C-F bonds will differ significantly.
Analytical Methodologies
Robust analytical methods are essential for ensuring the purity and identity of this compound.
Chromatographic Analysis
Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of halogenated benzoic acids and should be optimized for specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 220-280 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid is often necessary to improve volatility.
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or pentafluorobenzyl ester).
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection.
-
Oven Program: A temperature gradient program to ensure separation from any impurities.
-
MS Detection: Electron ionization (EI) with a full scan to identify the compound and any impurities based on their mass spectra and fragmentation patterns.
Quality Control and Purity Assessment
A combination of the above analytical techniques should be employed for comprehensive quality control. HPLC is well-suited for determining purity, while GC-MS and NMR are powerful tools for structural confirmation and identification of any potential impurities.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.
-
Hazards: It is classified as an irritant and may cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
Applications and Future Outlook
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel compounds in several areas:
-
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The presence of multiple halogen atoms can enhance binding to target proteins and improve pharmacokinetic properties.
-
Agrochemicals: In the synthesis of new pesticides and herbicides, where the halogen substitution pattern can influence the biological activity and environmental persistence.
-
Materials Science: As a monomer or precursor for the synthesis of specialty polymers and materials with unique thermal and chemical resistance properties.
The continued exploration of the reactivity of this and similar polychlorofluorinated building blocks will undoubtedly lead to the discovery of new molecules with important applications in science and technology.
References
- Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
- SpectraBase. (n.d.). 2,3,4-Trifluorobenzoic acid.
- Cernijenko, A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
- Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids.
- Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.
- Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(12), A185.
- ResearchGate. (2021). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- PubChem. (n.d.). This compound.
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228–4243.
- Zhang, W., et al. (2021). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society, 143(34), 13516–13523.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185–189.
- Sharma, A., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- Olsson, R., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11513–11516.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1–16.
- Ragsdale, R. C. (1971). Fluorine-19 Nuclear Magnetic Resonance.
- Oakwood Chemical. (n.d.). This compound.
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- University of Ottawa. (n.d.). 19Flourine NMR.
- Kumar, A., et al. (2023). Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). New Journal of Chemistry, 47(32), 15004-15008.
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- Zhang, Y., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414–415.
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Introduction: Defining the Molecular Blueprint of a Complex Halogenated Aromatic
An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-2,4,6-trifluorobenzoic acid
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. This compound (C₇HCl₂F₃O₂, MW: 244.98 g/mol ) presents a unique analytical challenge due to its highly substituted and electron-deficient aromatic system.[1] Its utility as a building block in drug development or advanced material synthesis is predicated on unambiguous confirmation of its structure and purity. This guide provides a comprehensive framework for acquiring and interpreting the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. As direct, published spectra for this specific compound are not widely available, this document serves as both a predictive guide based on established chemical principles and a practical protocol for researchers undertaking its analysis. We will explore the causality behind experimental choices and delve into the interpretation of the anticipated spectral features, providing a self-validating system for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Atomic Environment
NMR spectroscopy is the cornerstone of molecular structure determination, offering unparalleled insight into the chemical environment of individual nuclei. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.
Anticipated Spectral Features & Mechanistic Insights
-
¹H NMR Spectroscopy: The structure contains only one proton—that of the carboxylic acid group. Therefore, a single signal is expected. This acidic proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak is expected to appear as a broad singlet at a very low field, typically above 13 ppm.[2][3] In less polar solvents like CDCl₃, the signal may be found further upfield but will still be significantly deshielded.
-
¹³C NMR Spectroscopy: The molecule possesses seven distinct carbon environments, which should theoretically yield seven signals. The chemical shifts will be heavily influenced by the attached electronegative halogens. Carbons directly bonded to fluorine will exhibit strong one-bond C-F coupling (¹JCF), appearing as doublets or more complex multiplets. Longer-range couplings (²JCF, ³JCF) are also expected. The carbonyl carbon (C=O) will be the most deshielded, appearing around 160-170 ppm. The aromatic carbons will reside in the 110-160 ppm range, with carbons bonded to fluorine appearing at the lower field end of this region due to fluorine's strong shielding effect in ¹³C NMR.
-
¹⁹F NMR Spectroscopy: The three fluorine atoms are in two distinct chemical environments: two equivalent fluorines at the C2 and C6 positions (ortho to the carboxyl group) and one fluorine at the C4 position (para). This should give rise to two distinct signals. We would anticipate a triplet for the fluorine at C4 (split by the two equivalent fluorines at C2/C6) and a doublet for the fluorines at C2/C6 (split by the single fluorine at C4). The chemical shifts in ¹⁹F NMR are typically reported relative to a standard like CFCl₃ or hexafluorobenzene.[4]
Experimental Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the solid this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse experiment. A spectral width of 20 ppm and a relaxation delay of 5 seconds are recommended to ensure full relaxation of the acidic proton.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A wide spectral width (0-200 ppm) is necessary. Due to the quaternary carbons and long relaxation times, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are required for good signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard single-pulse experiment, which can be done with or without proton decoupling (in this case, it makes no difference). A spectral width appropriate for fluoroaromatic compounds should be used.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR data acquisition and processing.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | > 13 (in DMSO-d₆) | Broad Singlet | N/A | -COOH |
| ¹³C | ~165 | Singlet or Triplet (small J) | - | C1 (-COOH) |
| ~150-160 | Doublet of Doublets | ¹JCF ≈ 250, ³JCF ≈ 5-10 | C2, C6 | |
| ~110-120 | Doublet of Triplets | ¹JCF ≈ 240, ³JCF ≈ 10-15 | C4 | |
| ~115-125 | Doublet of Doublets | ²JCF ≈ 20-30, ⁴JCF ≈ 2-5 | C3, C5 | |
| ~160 | Singlet | N/A | C =O | |
| ¹⁹F | To be determined | Doublet | ³JFF ≈ 20-30 | F at C2, C6 |
| To be determined | Triplet | ³JFF ≈ 20-30 | F at C4 |
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Anticipated Spectral Features & Mechanistic Insights
For this compound, the IR spectrum will be dominated by vibrations associated with the carboxylic acid and the substituted aromatic ring.
-
O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This leads to a very broad and characteristic O-H stretching absorption band from approximately 2500 to 3300 cm⁻¹.[5][6] This broadness is a hallmark of strong hydrogen bonding.
-
C=O Stretch: The carbonyl (C=O) stretching vibration of a carboxylic acid dimer is typically found around 1680-1710 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency.
-
C-O Stretch & O-H Bend: A combination of C-O stretching and O-H bending vibrations can be found in the 1210-1320 cm⁻¹ and ~920 cm⁻¹ regions, respectively.
-
Aromatic C=C Stretches: Absorptions corresponding to the C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
-
C-Halogen Stretches: Strong absorptions corresponding to C-F bonds are expected in the 1100-1350 cm⁻¹ range. C-Cl stretches are typically found at lower wavenumbers, in the 600-800 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid powder (a few milligrams is sufficient) directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.
Visualization: ATR-FTIR Analysis Workflow
Caption: Workflow for ATR-FTIR data acquisition.
Table 2: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (Dimer) |
| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |
| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |
| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid |
| 1100-1350 | Very Strong | C-F Stretch | Aryl-Fluoride |
| 600-800 | Medium-Strong | C-Cl Stretch | Aryl-Chloride |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine.
Anticipated Spectral Features & Mechanistic Insights
-
Molecular Ion (M⁺·): The molecular formula is C₇HCl₂F₃O₂. The key feature will be the isotopic pattern created by the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[7] This will result in a cluster of peaks for the molecular ion:
-
M⁺·: (containing two ³⁵Cl atoms) at m/z 244.
-
[M+2]⁺·: (containing one ³⁵Cl and one ³⁷Cl) at m/z 246.
-
[M+4]⁺·: (containing two ³⁷Cl atoms) at m/z 248. The relative intensity of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.[7]
-
-
Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that will cause significant fragmentation. Common fragmentation patterns for aromatic carboxylic acids include:
-
Loss of ·OH (M-17): Formation of a stable acylium ion [M-OH]⁺. This is often a very prominent peak.[8]
-
Loss of ·COOH (M-45): Cleavage of the entire carboxylic acid group to give the aryl cation [M-COOH]⁺.
-
Loss of CO from the acylium ion: The [M-OH]⁺ fragment can further lose a molecule of carbon monoxide (CO, 28 Da) to yield [M-OH-CO]⁺.[9]
-
Loss of Halogens: Cleavage of C-Cl or C-F bonds may also occur, though C-F bonds are significantly stronger and less likely to break.
-
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and gently heated.
-
Ionization: The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Visualization: EI-MS Analysis Workflow
Caption: Workflow for EI-MS data acquisition and analysis.
Table 3: Predicted Key Ions in the Mass Spectrum
| m/z (for ³⁵Cl) | Predicted Fragment Ion | Fragmentation Pathway |
| 244, 246, 248 | [C₇HCl₂F₃O₂]⁺· | Molecular Ion (M⁺·) Cluster |
| 227, 229, 231 | [C₇Cl₂F₃O]⁺ | [M-OH]⁺ |
| 199, 201, 203 | [C₆Cl₂F₃]⁺ | [M-COOH]⁺ |
| 199, 201, 203 | [C₆Cl₂F₃]⁺ | [M-OH-CO]⁺ |
Conclusion
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide presents a predictive framework, it underscores the robust and self-validating methodologies available to researchers. The predicted ¹H NMR will confirm the acidic proton, while ¹³C and ¹⁹F NMR will elucidate the complex carbon skeleton and fluorine environments. The IR spectrum will provide a clear fingerprint of the carboxylic acid dimer and aryl-halide functionalities. Finally, mass spectrometry will confirm the molecular weight and, critically, the presence of two chlorine atoms through its distinct isotopic pattern, with fragmentation data corroborating the overall structure. Together, these techniques provide the unambiguous molecular blueprint required for confident use of this compound in advanced scientific applications.
References
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- Supporting Information for publications demonstrating typical NMR spectra for substituted benzoic acids. While not the exact molecule, these provide reference chemical shifts. (Example, not a direct source for the target molecule). Available at: [Link] (Note: This is a stand-in for typical supporting information files often found with journal articles).
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3,5-Dichloro-2,4,6-trifluorobenzoic acid. As a Senior Application Scientist, this document synthesizes theoretical principles with comparative analysis of empirical data from structurally related compounds to offer insights into the molecule's stereochemistry. This guide will delve into the intricacies of its molecular geometry, the rotational dynamics of its carboxyl group, and the non-covalent interactions that dictate its solid-state architecture, providing a foundational understanding for its application in research and drug development.
Introduction: The Significance of Halogenated Benzoic Acids
Halogenated benzoic acids are a class of compounds with significant importance in medicinal chemistry, materials science, and organic synthesis. The introduction of halogen atoms onto the benzene ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This compound, with its dense halogen substitution, presents a unique case study in molecular architecture, where steric and electronic effects intricately govern its structure and reactivity. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel derivatives.
Molecular Structure and Properties
This compound is a synthetic organic compound with the chemical formula C₇HCl₂F₃O₂.[1] Its molecular weight is 244.98 g/mol .[1][2] The molecule consists of a benzene ring substituted with two chlorine atoms, three fluorine atoms, and a carboxylic acid group.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 13656-36-5 | [1][2] |
| Molecular Formula | C₇HCl₂F₃O₂ | [1][2] |
| Molecular Weight | 244.98 g/mol | [1][2] |
| InChI | InChI=1S/C7HCl2F3O2/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H,13,14) | [2] |
| SMILES | C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)O | [2] |
The strategic placement of electron-withdrawing fluorine and chlorine atoms significantly lowers the pKa of the carboxylic acid group, making it a stronger acid than benzoic acid itself. The ortho-fluorine atoms (at positions 2 and 6) are of particular importance as they are expected to exert a profound influence on the conformation of the carboxylic acid moiety.
Conformational Analysis: A Tale of Two Rotamers
The conformation of benzoic acid derivatives is primarily defined by the torsion angle of the carboxylic acid group relative to the plane of the benzene ring. For carboxylic acids, two principal planar conformations exist for the carboxyl group: cis and trans, referring to the orientation of the acidic proton relative to the carbonyl group. Computational studies on benzoic acid and its halogenated derivatives have shown that the cis conformer is generally more stable.[3][4]
The key rotational degree of freedom in this compound is the rotation around the C₁-C₇ bond (the bond connecting the ring to the carboxyl group).
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solubility and stability of 3,5-Dichloro-2,4,6-trifluorobenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility and Stability of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the solubility and chemical stability of this compound, a critical parameter for its application in pharmaceutical development, agrochemical synthesis, and material science. As a highly halogenated aromatic compound, its behavior in various organic solvents and under stress conditions dictates formulation strategies, shelf-life, and potential degradation pathways. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the causal mechanisms behind its physicochemical properties. It provides robust, self-validating experimental protocols for determining quantitative solubility and assessing stability through forced degradation studies. The methodologies are presented with the explicit goal of enabling researchers to generate reliable, reproducible data tailored to their specific applications.
Introduction: The Physicochemical Landscape of a Polysubstituted Aromatic Acid
This compound (MW: 244.98 g/mol , CAS: 13656-36-5) is a synthetic organic compound characterized by a dense arrangement of electron-withdrawing halogen substituents on the benzene ring.[1][2] This unique structure imparts significant chemical properties, including heightened acidity of the carboxylic proton and altered electronic distribution around the aromatic core. These features are pivotal in its utility as a building block in medicinal chemistry and other fields where precise molecular architecture is required.[3] Understanding its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, reaction optimization, and regulatory compliance. This guide elucidates the principles governing these properties and provides the practical framework for their investigation.
Section 1: Solubility Profile
The solubility of an active compound is a critical determinant of its bioavailability, formulation feasibility, and reaction kinetics. For this compound, the interplay between the polar carboxylic acid group and the large, hydrophobic halogenated ring creates a nuanced solubility profile. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, a predictive analysis based on its structure, combined with a systematic experimental approach, can provide the necessary insights.
Theoretical Considerations and Qualitative Predictions
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4]
-
Polarity: The molecule possesses a highly polar carboxylic acid functional group capable of hydrogen bonding, and a large, nonpolar aromatic ring made significantly more so by the five halogen atoms. This duality suggests that solubility will be favored in solvents that can interact with both domains, such as polar aprotic solvents (e.g., acetone, ethyl acetate) or alcohols (e.g., methanol, ethanol).
-
Acidity: As a carboxylic acid, its solubility is expected to increase dramatically in basic aqueous solutions (e.g., 5% sodium hydroxide) due to the formation of a highly polar and water-soluble carboxylate salt.[5][6] It would remain largely insoluble in acidic aqueous solutions.
-
Solvent Classes:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low, as these solvents cannot effectively solvate the polar carboxylic acid group.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): Moderate to good solubility is expected. These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to interact with the halogenated ring.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated, as these solvents can both donate and accept hydrogen bonds, effectively solvating the carboxylic acid head.[6]
-
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a robust method for determining the equilibrium solubility of this compound. The causality behind this choice of method is to ensure that a true equilibrium is reached, overcoming any kinetic limitations to dissolution.
Objective: To determine the concentration of a saturated solution of the target compound in various organic solvents at a controlled temperature.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of screw-capped vials, ensuring a visible amount of undissolved solid remains at the bottom. This step is critical to guarantee that the resulting solution is saturated.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a constant temperature bath (e.g., 25 °C).[6] Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended mixing time is a self-validating measure, allowing the system to move past supersaturation or slow dissolution kinetics.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This filtration step is crucial to prevent undissolved solid particles from inflating the measured concentration.
-
Quantification: Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A pre-established calibration curve of the compound in the same solvent must be used for accurate quantification.
Diagram: Workflow for Solubility Determination
Caption: A streamlined workflow for determining equilibrium solubility.
Data Presentation: Solubility Profile
The results from the experimental protocol should be summarized in a clear, comparative format.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) |
| Hexane | Non-Polar | 25 | To be determined |
| Toluene | Aromatic | 25 | To be determined |
| Dichloromethane | Halogenated | 25 | To be determined |
| Diethyl Ether | Ether | 25 | To be determined |
| Ethyl Acetate | Ester | 25 | To be determined |
| Acetone | Ketone | 25 | To be determined |
| Acetonitrile | Nitrile | 25 | To be determined |
| Isopropanol | Alcohol (Protic) | 25 | To be determined |
| Methanol | Alcohol (Protic) | 25 | To be determined |
| Water | Aqueous (Protic) | 25 | To be determined |
| 5% NaOH (aq) | Basic Aqueous | 25 | To be determined |
| 5% HCl (aq) | Acidic Aqueous | 25 | To be determined |
Section 2: Chemical Stability Assessment
Evaluating the intrinsic chemical stability of this compound is paramount for defining its storage conditions, shelf-life, and identifying potential degradation products.[8] While the compound is noted to be stable under normal handling and storage conditions,[9] a systematic investigation using forced degradation (stress testing) is required by regulatory guidelines to reveal potential liabilities.[10]
Predicted Degradation Pathways
Based on the chemistry of halogenated benzoic acids, several degradation pathways can be hypothesized under stress conditions:
-
Hydrolytic Degradation: While generally stable, extreme pH and temperature could potentially lead to nucleophilic substitution of a fluorine atom, although this is less likely than with other halogens.
-
Oxidative Degradation: Strong oxidizing agents could potentially attack the aromatic ring, leading to ring-opening or hydroxylation, though the electron-withdrawing nature of the substituents provides some protection.
-
Photolytic Degradation: Exposure to high-energy UV light could induce homolytic cleavage of a carbon-halogen bond, particularly the C-Cl bonds, initiating a radical degradation cascade.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a plausible degradation pathway. Thermal decomposition is known to generate carbon oxides, hydrogen chloride, and hydrogen fluoride.[9] Reductive dehalogenation is another possible pathway under certain anaerobic conditions.[11][12]
Diagram: Potential Degradation Pathways
Caption: Hypothesized degradation routes for the parent compound.
Experimental Protocol: Forced Degradation Study
This protocol is designed to be a self-validating system for assessing stability.[13] The use of a stability-indicating HPLC method is central; this is a method proven to separate the intact parent compound from all potential degradation products, ensuring accurate quantification of degradation.[7][14]
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and to develop a stability-indicating analytical method.
Methodology: HPLC-Based Stress Testing
-
Stock Solution Preparation: Prepare an accurately weighed stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[10][15]
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a solution of the compound at 80°C for 72 hours. For solid-state testing, place the neat powder in an oven at a temperature below its melting point.
-
Photolytic Degradation: Expose a solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control Sample: A solution stored at 4°C in the dark serves as the unstressed control.
-
-
Sample Quenching/Neutralization: After the specified stress period, cool the samples to room temperature. The acidic and basic samples must be neutralized with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.
-
HPLC Analysis: Analyze all stressed samples, along with the control, using an HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.[16]
-
Method Development: The HPLC method must be developed to achieve baseline separation between the parent peak and all degradant peaks. A gradient reversed-phase method is typically effective.[7]
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in each chromatogram. This confirms that the parent peak is not co-eluting with any degradants, validating the "stability-indicating" nature of the method.
-
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample. Report the number of degradation products formed and their relative peak areas.
Diagram: Forced Degradation Experimental Workflow
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A Comprehensive Analysis of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to a Dichlorotrifluorobenzoic Acid Isomer
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed technical overview of a specific isomer corresponding to the molecular formula C7HCl2F3O2, identified as 3,5-Dichloro-2,4,6-trifluorobenzoic acid. The structure and content are designed to offer in-depth scientific insights rather than following a rigid template.
Introduction
The molecular formula C7HCl2F3O2 represents a halogenated aromatic carboxylic acid. Due to the numerous possible arrangements of the substituents on the benzene ring, multiple structural isomers exist. This guide focuses on a plausible and representative isomer: This compound .
Halogenated benzoic acids are significant building blocks in medicinal chemistry and materials science. The introduction of chlorine and fluorine atoms can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide will delve into the synthesis, characterization, and potential applications of this compound, providing a robust framework for researchers working with polyhalogenated aromatic compounds.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.[1] For the selected isomer, the IUPAC name is This compound .
Structural Representation:
The structure consists of a benzoic acid core where the phenyl ring is substituted with two chlorine atoms and three fluorine atoms at specific positions. The single hydrogen atom is the acidic proton of the carboxylic acid group.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C7HCl2F3O2 | - |
| Molecular Weight | 264.99 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 150-170 °C | Estimated |
| Boiling Point | >300 °C | Estimated |
| pKa | ~2.0-2.5 | Estimated |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, Methanol) | Predicted |
Synthesis and Purification
The synthesis of polyhalogenated benzoic acids often involves multi-step processes. A plausible synthetic route for this compound could start from a commercially available, less substituted precursor, followed by sequential halogenation and functional group transformations.
Proposed Synthetic Pathway
A potential synthetic approach could involve the diazotization of a corresponding aniline precursor, a common method for introducing specific functionalities onto an aromatic ring.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of Nitrile Precursor
This protocol details the final hydrolysis step to yield the target carboxylic acid.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dichlorotrifluorobenzonitrile precursor (1 equivalent).
-
Acid Addition: Slowly add a 50% aqueous solution of sulfuric acid (H2SO4) (5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it over crushed ice. The solid product will precipitate out.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.[2]
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A single peak, typically a broad singlet, is expected in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton. The absence of other peaks in the aromatic region (δ 6-9 ppm) would confirm the fully substituted nature of the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Seven distinct carbon signals are expected. The carboxylic carbon will appear significantly downfield (~160-170 ppm). The other six carbons of the aromatic ring will show complex splitting patterns due to coupling with fluorine atoms.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Three distinct signals are expected, corresponding to the three fluorine atoms at different positions on the ring. The chemical shifts and coupling patterns (J-coupling) between the fluorine atoms would be critical for confirming their specific locations.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The characteristic isotopic pattern of the two chlorine atoms (a 3:1 ratio for M⁺ and M+2 peaks) would be a key diagnostic feature.
Potential Applications and Research Interest
Polyhalogenated aromatic compounds are of significant interest in several fields:
-
Drug Development: The unique electronic properties of these compounds can be exploited to design novel enzyme inhibitors or receptor modulators. The high lipophilicity can enhance membrane permeability, a desirable trait for many drug candidates.
-
Agrochemicals: Many pesticides and herbicides are based on halogenated aromatic scaffolds. Novel substitution patterns can lead to the development of more potent and selective agents.
-
Materials Science: These compounds can serve as monomers or precursors for the synthesis of specialty polymers with high thermal stability and chemical resistance.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
This compound is expected to be an irritant and potentially corrosive due to its acidic nature.
References
- IUPAC Nomencl
- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Royal Society of Chemistry.
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. (2025). ChemicalBook. Retrieved September 12, 2025.
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safety and handling precautions for 3,5-Dichloro-2,4,6-trifluorobenzoic acid
An In-depth Technical Guide to the Safe Handling of 3,5-Dichloro-2,4,6-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 13656-36-5) is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science.[1][2] Its poly-substituted phenyl ring offers a unique scaffold for developing novel molecular entities. However, the same structural features that make it valuable also necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the , moving beyond mere procedural lists to explain the rationale behind each critical step.
Hazard Identification and Risk Assessment: A Proactive Stance
Understanding the intrinsic hazards of a compound is the foundation of safe laboratory practice. This compound is classified with several key hazards that demand respect and careful management.[1][3]
GHS Classifications: Globally Harmonized System (GHS) classifications provide a universal language for chemical hazards. This compound is consistently identified as:
-
Skin Irritant (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][4]
Some sources also classify it more severely as Skin Corrosion (Sub-category 1B) , indicating it can cause severe skin burns and eye damage.[2][3] This discrepancy underscores a critical principle: always default to the more stringent safety precaution. The causality is rooted in the acidic nature of the carboxylic acid group and the reactive potential of the halogenated aromatic ring.
Hazard Summary Table
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger / Warning | GHS05 / GHS07 |
| Serious Eye Damage/Irritation | 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation | Danger / Warning | GHS05 / GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Data compiled from multiple Safety Data Sheets (SDS).[1][2][3]
The Hierarchy of Controls: Engineering Safety into the Workflow
Before relying on personal protective equipment (PPE), a robust safety strategy implements engineering and administrative controls to minimize exposure potential. This proactive approach is the most effective way to manage risk.
Caption: Hierarchy of controls applied to handling the compound.
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood.[5] The rationale is to contain the fine particulate matter at the source, preventing inhalation and contamination of the general laboratory environment.[6] The laboratory must also be equipped with easily accessible emergency eyewash stations and safety showers.[1][7]
-
Administrative Controls: Standard Operating Procedures (SOPs) must be developed, and personnel must be trained on them before handling this compound. SOPs should explicitly detail the risks, required controls, and emergency procedures.[5] Limiting the quantity of material handled at any one time is another effective administrative control.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls reduce bulk exposure, PPE is essential for protecting against direct contact.[8]
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[1] | Protects against dust particles causing serious eye irritation or damage.[1][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][9] | Prevents direct skin contact, which can cause irritation or chemical burns.[1] |
| Body Protection | A laboratory coat must be worn and kept buttoned. Wear appropriate protective clothing to prevent skin exposure.[1][6] | Protects skin on the arms and torso from accidental spills. |
| Respiratory Protection | Not typically required when using adequate engineering controls (fume hood). For large spills or in cases of inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[1][5] | Prevents inhalation of dust, which can cause respiratory tract irritation.[1] |
Handling and Storage Protocols
Adherence to strict protocols during routine handling and storage is paramount to long-term safety.
Safe Handling:
-
Avoid Dust Generation: This is a primary directive. Use spatulas to handle the solid carefully, avoiding any actions that could aerosolize the powder.[6]
-
Grounding: When transferring large quantities, be mindful of static electricity, which can cause dust to disperse.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4] Remove contaminated clothing and wash it before reuse.[1][3]
Storage Conditions:
-
Container: Store in the original, tightly closed container.[1][4]
-
Environment: Keep in a cool, dry, and well-ventilated area.[1][5]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1] The acidic proton of the carboxylic acid can react exothermically with bases.
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
Caption: Emergency response workflow for exposure or spills.
First-Aid Measures Table
| Exposure Route | First-Aid Protocol | Causality and Notes |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] | The goal is to physically remove the acidic and irritating particulate matter. Delay can lead to serious eye damage. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a burning sensation develops or persists.[1][6] | Prompt removal is necessary to stop the corrosive/irritating action on the skin. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][6] | Removes the individual from the source of the respiratory irritant. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] | Inducing vomiting can cause further damage to the esophagus. Dilution is the initial goal. |
Accidental Release Measures (Spill Cleanup Protocol):
-
Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate non-essential staff. Ensure the area is well-ventilated, preferably within a fume hood.[5][10]
-
Don PPE: Before approaching the spill, don the full required PPE, including respiratory protection if ventilation is inadequate or the spill is large.[11]
-
Containment: For a solid spill, take care not to create dust.[11]
-
Cleanup: Carefully sweep or vacuum the spilled material.[12] Place the collected solid into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[11][12]
-
Decontamination: After the bulk material is removed, decontaminate the area with a mild detergent solution and wipe clean.[10] All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[11]
Fire-Fighting and Disposal
Fire-Fighting: While the compound itself is not flammable, containers may burn in a fire.[13]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Hazardous Decomposition: In a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
Waste Disposal: Disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[12]
-
Collection: Collect waste material, including contaminated cleanup supplies, in a designated, compatible, and properly labeled hazardous waste container.[14]
-
Segregation: This is a halogenated organic waste. Do NOT mix it with non-halogenated waste streams.[14]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. A common method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][12]
Conclusion
This compound is a valuable research chemical. Its safe use hinges on a culture of awareness, preparedness, and strict adherence to established safety protocols. By understanding the "why" behind each precaution—from the necessity of a fume hood to the specific actions in an emergency—researchers can effectively mitigate risks, ensuring both personal safety and the successful advancement of their scientific endeavors.
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- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Cole-Parmer. (2009). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%.
- Cole-Parmer. (2009). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
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A Senior Application Scientist's Guide to Sourcing and Handling 3,5-Dichloro-2,4,6-trifluorobenzoic acid for Advanced Research and Development
This technical guide is intended for researchers, scientists, and drug development professionals who utilize 3,5-Dichloro-2,4,6-trifluorobenzoic acid (CAS No. 13656-36-5) as a critical building block in their synthetic endeavors. The following sections provide an in-depth analysis of commercial suppliers, quality control protocols, and best practices for safe handling and storage, ensuring the integrity and success of your research and development projects.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a polysubstituted aromatic carboxylic acid. Its unique electronic and steric properties, imparted by the presence of both chlorine and fluorine atoms, make it a valuable intermediate in the synthesis of complex organic molecules.[1][2] This compound and its analogues are particularly relevant in the fields of medicinal chemistry and materials science. The strategic placement of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, as well as the thermal and chemical stability of advanced polymers.[1][2]
Given its role as a foundational precursor, the purity and reliable sourcing of this compound are of paramount importance. Impurities can lead to undesirable side reactions, reduced yields, and complications in the purification of downstream products, ultimately impacting project timelines and outcomes.[3]
Commercial Suppliers: A Comparative Analysis
A number of chemical suppliers offer this compound. The choice of supplier should be based on a careful evaluation of purity, available quantities, cost, and the quality of accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
| Supplier | Purity | Available Quantities | Additional Notes |
| Santa Cruz Biotechnology | Research Grade | Gram quantities | Primarily for small-scale research applications.[4] |
| Oakwood Chemical | ≥ 97% | Milligram to gram quantities | Provides basic physical properties and safety information.[5] |
| Matrix Scientific | Information available upon request | Gram to bulk quantities | Offers custom synthesis and bulk quotations.[6] |
| SynQuest Laboratories, Inc. | Information available upon request | Gram to bulk quantities | Provides detailed safety data sheets.[7] |
| Chem-Impex | ≥ 98% (GC) | Gram to bulk quantities | Offers related fluorinated compounds.[2] |
Expert Insight: When evaluating suppliers, it is crucial to look beyond the listed purity on the website. Always request a lot-specific Certificate of Analysis. This document provides detailed information on the analytical methods used to determine purity and the levels of any detected impurities. For applications in drug discovery, a purity of ≥98% is generally recommended.
Quality Control Upon Receipt: Ensuring Material Integrity
Upon receiving a shipment of this compound, it is essential to perform in-house quality control to verify its identity and purity. This is a critical step to ensure the reliability of your experimental results.
Experimental Protocol: Verification of this compound
Objective: To confirm the identity and approximate purity of a newly received batch of this compound.
Materials:
-
Received this compound
-
Melting point apparatus
-
NMR spectrometer
-
Deuterated solvent (e.g., DMSO-d₆)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
Methodology:
-
Visual Inspection: Examine the material for uniform appearance. It should be a white to off-white crystalline powder.[3]
-
Melting Point Determination:
-
Carefully pack a small amount of the solid into a melting point capillary tube.
-
Measure the melting point range using a calibrated apparatus.
-
Compare the observed melting point to the literature value (approximately 142-143°C).[6][8] A broad melting point range may indicate the presence of impurities.
-
-
¹H and ¹⁹F NMR Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent.
-
Acquire ¹H and ¹⁹F NMR spectra. The ¹H NMR spectrum should show a characteristic signal for the carboxylic acid proton. The ¹⁹F NMR will provide information about the fluorine environments. The number of signals and their splitting patterns should be consistent with the structure of this compound.
-
-
HPLC Analysis:
-
Prepare a standard solution of the compound at a known concentration.
-
Develop a suitable HPLC method to assess purity. A reverse-phase method is typically appropriate for this type of molecule.[9]
-
Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak.
-
Causality of Choices: The combination of these techniques provides a comprehensive assessment of the material. The melting point is a quick and easy physical constant to measure for initial purity assessment. NMR spectroscopy provides structural confirmation, ensuring you have the correct molecule. HPLC is a powerful quantitative technique to determine the purity with high accuracy.[9]
Safe Handling and Storage: A Protocol for Laboratory Personnel
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[7] Adherence to proper safety protocols is mandatory.
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][10] Ensure that an eyewash station and safety shower are readily accessible.[7][11]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage:
-
Spill and Waste Disposal:
-
In case of a spill, evacuate the area and eliminate ignition sources.[3][12]
-
Use a HEPA-filter vacuum or moisten the spilled material to prevent dust formation during cleanup.[12]
-
Dispose of waste in sealed containers as hazardous waste, following all local, state, and federal regulations.[7][13][14] Do not dispose of down the drain.[15]
-
Logical Frameworks for Procurement and Quality Assessment
To streamline the process of acquiring and validating this critical reagent, the following workflows are recommended.
Supplier Selection and Procurement Workflow
Caption: A streamlined workflow for the procurement of this compound.
In-House Quality Control Workflow
Caption: A systematic workflow for the quality control of incoming this compound.
Conclusion
The successful application of this compound in research and development hinges on a diligent approach to sourcing, quality control, and safe handling. By implementing the protocols and workflows outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
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- This compound | CAS 13656-36-5. Santa Cruz Biotechnology. URL
- This compound.
- This compound. Oakwood Chemical. URL
- SAFETY D
- SAFETY D
- SAFETY D
- 3,5-dichloro-2-fluorobenzoic acid. AOBChem USA. URL
- This compound | C7HCl2F3O2 | CID 2782513. PubChem. URL
- 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. Chem-Impex. URL
- Process for the purification of aromatic carboxylic acids.
- Chromatographic separations of arom
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL
- Chemical storage by Hazard Category and Incomp
- Certificate of analysis. Thermo Fisher Scientific. URL
- Aromatic carboxylic acid prepar
- Storage and Transportation of Benzoic Acid. Snowhite Chemical Co.,LTD. URL
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. URL
- Benzoic Acid – Uses and Safety. VelocityEHS. URL
- Benzoic Acid Standard Safety D
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS. URL
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. URL
- Hazardous Materials Disposal Guide. Nipissing University. URL
- This compound | 13656-36-5. ChemicalBook. URL
- Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University. URL
- Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Cole-Parmer. URL
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An In-depth Technical Guide to the Reactivity Profile of Halogenated Benzoic Acid Derivatives
Introduction
Halogenated benzoic acid derivatives are a class of organic compounds that serve as pivotal building blocks in modern chemical synthesis. Their utility spans from the creation of agrochemicals and dyes to, most notably, the development of novel pharmaceuticals.[1][2] The presence of both a halogen atom and a carboxylic acid group on the aromatic ring imparts a unique and tunable reactivity profile, making these molecules versatile substrates for a wide array of chemical transformations. This guide provides an in-depth exploration of the electronic and steric factors that govern the reactivity of these compounds and details key reaction classes with practical, field-proven insights and experimental protocols.
Fundamental Principles of Reactivity
The reactivity of a halogenated benzoic acid is primarily dictated by the interplay of the electronic effects of the halogen and carboxylic acid substituents, as well as steric interactions, particularly when the halogen is in the ortho position.
Electronic Effects: A Duality of Influence
Halogens exert a dual electronic influence on the aromatic ring: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+M).[3] The inductive effect, which decreases with distance, generally dominates, making the aromatic ring electron-deficient and influencing the acidity of the carboxylic acid. The carboxylic acid group itself is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.[4]
The combined electronic effects of these substituents can be quantified using the Hammett equation , which provides a linear free-energy relationship for the reactions of meta- and para-substituted benzoic acid derivatives.[5][6] The equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) of a substituted benzoic acid to that of benzoic acid (K₀) through a substituent constant (σ) and a reaction constant (ρ).[7] Electron-withdrawing groups have positive σ values and increase the acidity of the benzoic acid.[6]
Caption: Logical relationship of the Hammett equation.
The Ortho Effect: A Steric Dominance
When a halogen is positioned ortho to the carboxylic acid group, a phenomenon known as the ortho effect is observed.[8] Steric hindrance between the halogen and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[8] This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, leading to a significant increase in the acidity of the carboxylic acid compared to its meta and para isomers and the unsubstituted benzoic acid.[8][9] The magnitude of this effect generally correlates with the size of the halogen, with larger halogens causing a greater steric clash.[9]
Table 1: pKa Values of Halogenated Benzoic Acids in Water
| Substituent | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.87 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2-Chlorobenzoic Acid | 2.94 |
| 3-Chlorobenzoic Acid | 3.83 |
| 4-Chlorobenzoic Acid | 3.99 |
| 2-Bromobenzoic Acid | 2.85 |
| 3-Bromobenzoic Acid | 3.81 |
| 4-Bromobenzoic Acid | 3.97 |
| 2-Iodobenzoic Acid | 2.86 |
| 3-Iodobenzoic Acid | 3.85 |
| 4-Iodobenzoic Acid | 3.93 |
| Data compiled from various sources and represents typical values. |
Key Reaction Classes and Protocols
The unique electronic and steric properties of halogenated benzoic acids make them valuable substrates in a variety of important chemical transformations.
Acidity and Esterification
As discussed, halogenated benzoic acids exhibit a range of acidities depending on the nature and position of the halogen. This acidity is a fundamental property that influences their reactivity in many reactions. Esterification, the conversion of the carboxylic acid to an ester, is a common and important transformation.
Mechanism of Fischer Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[11]
Caption: Workflow for Fischer Esterification.
Experimental Protocol: Esterification of 2-Chlorobenzoic Acid
This protocol describes the synthesis of methyl 2-chlorobenzoate.
Materials:
-
2-Chlorobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottomed flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
In a 100-mL round-bottomed flask, combine 2-chlorobenzoic acid (e.g., 5.0 g) and methanol (e.g., 50 mL).
-
Carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water (e.g., 100 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 30 mL).
-
Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-chlorobenzoate.
-
Purify the product by distillation or column chromatography if necessary.
Nucleophilic Aromatic Substitution (SNA_r_)
Aromatic rings are generally electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack, leading to nucleophilic aromatic substitution (SNA_r_).[12][13] The halogen atom in a halogenated benzoic acid can act as a leaving group in these reactions. For the reaction to proceed efficiently via the addition-elimination mechanism, an electron-withdrawing group is typically required to be ortho or para to the halogen leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[12][14]
Mechanism of SNA_r_ (Addition-Elimination)
The SNA_r_ mechanism is a two-step process:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.[15]
Caption: The Addition-Elimination mechanism of SNA_r_.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[16][17] Halogenated benzoic acids are excellent substrates for these reactions, with the reactivity of the halogen following the general trend: I > Br > OTf >> Cl.[16]
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[17]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid
This protocol describes the coupling of 4-bromobenzoic acid with phenylboronic acid.[18]
Materials:
-
4-Bromobenzoic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)[19]
-
Anhydrous solvent (e.g., toluene, dioxane, or an aqueous mixture)
-
Schlenk flask or sealed reaction vial, inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., 1-3 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting:
-
Low Reactivity: For less reactive aryl chlorides, or when steric hindrance is an issue, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos.
-
Protodehalogenation: If the starting material is converted to benzoic acid, this indicates protodehalogenation. Use an anhydrous, aprotic solvent and a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
-
Homocoupling: To minimize the formation of biphenyl from the boronic acid, ensure slow addition of the boronic acid or use a 1:1 stoichiometry.
Copper-Catalyzed Amination
The copper-catalyzed amination of aryl halides, a variation of the Ullmann condensation, is a valuable method for forming C-N bonds. This reaction is particularly useful for the synthesis of N-arylanthranilic acids from 2-halobenzoic acids, which are important precursors for pharmaceuticals.[20][21] The reaction can often be performed without protecting the carboxylic acid group.[21][22]
Experimental Protocol: Copper-Catalyzed Amination of 2-Bromobenzoic Acid
This protocol describes the amination of 2-bromobenzoic acid with an aniline derivative.[21]
Materials:
-
2-Bromobenzoic acid
-
Aniline derivative
-
Copper catalyst (e.g., CuI, Cu₂O, or Cu powder)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., DMF, DMSO, or 2-ethoxyethanol)
Procedure:
-
In a reaction vessel, combine 2-bromobenzoic acid (1.0 eq.), the aniline derivative (1.2-2.0 eq.), the copper catalyst (5-10 mol%), and the base (2.0 eq.).
-
Add the solvent and heat the mixture to 100-150 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization.
Decarboxylation Reactions
In some synthetic routes, it is necessary to remove the carboxylic acid group. This can be achieved through decarboxylation, which can be promoted by heat or by using specific reagents.[23] Decarboxylative halogenation is a particularly interesting transformation where the carboxylic acid group is replaced by a halogen, providing access to aryl halides that may be difficult to synthesize by other means.[24][25]
Applications in Drug Development
The versatility of halogenated benzoic acid derivatives makes them indispensable in the synthesis of a wide range of pharmaceuticals.[1][26][27] For instance, N-arylanthranilic acids, synthesized from 2-halobenzoic acids, are the core structures of non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and mefenamic acid.[21] Furthermore, the Suzuki-Miyaura coupling of these derivatives is a key step in the synthesis of many modern drugs.[26]
Conclusion
The reactivity of halogenated benzoic acid derivatives is a finely tuned interplay of electronic and steric effects. A thorough understanding of these principles allows chemists to strategically employ these versatile building blocks in a multitude of chemical transformations. From fundamental reactions like esterification to powerful C-C and C-N bond-forming cross-coupling reactions, halogenated benzoic acids continue to be essential tools for researchers, scientists, and drug development professionals in the pursuit of novel and complex molecular architectures.
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An In-depth Technical Guide to 3,5-Dichloro-2,4,6-trifluorobenzoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2,4,6-trifluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its polysubstituted phenyl ring, adorned with both chloro and fluoro groups, offers a unique combination of steric and electronic properties, making it a valuable synthon for creating novel bioactive compounds. The strategic placement of these halogens influences the molecule's reactivity and the physicochemical properties of its derivatives, such as metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of modern veterinary medicines.
Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 13656-36-5 | [2][3] |
| Molecular Formula | C₇HCl₂F₃O₂ | [2][3] |
| Molecular Weight | 244.98 g/mol | [2][3] |
| Melting Point | 142-143 °C | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥98.0% | [1] |
Synthesis
The primary and most commercially viable route for the synthesis of this compound involves the hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile.
Hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile
This reaction is typically carried out under strong acidic conditions at elevated temperatures. The nitrile group is hydrolyzed to a carboxylic acid in a high-yielding, one-step process.
Experimental Protocol:
-
To a 500 mL reaction flask, add 300 g of a 75% sulfuric acid solution and 100 g of 2,4,6-trifluoro-3,5-dichlorobenzonitrile.[5]
-
Initiate stirring and heat the reaction mixture to 160-165 °C.[5]
-
Maintain this temperature for 10 hours to ensure complete conversion.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to isolate the solid product.
-
Wash the filter cake with water to remove any residual acid.
-
Dry the product to obtain this compound.
This method has been reported to yield the desired product in high purity (99.1%) and with a high yield (95.8%).
Caption: Hydrolysis of the corresponding benzonitrile.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the carboxylic acid functionality and the highly substituted aromatic ring. The carboxylic acid can undergo standard transformations to form acid chlorides, esters, and amides, which are key steps in the synthesis of more complex molecules. The halogen substituents on the aromatic ring are generally stable but can be susceptible to nucleophilic aromatic substitution under specific conditions.
The most significant application of this compound is as a key intermediate in the synthesis of the isoxazoline class of ectoparasiticides, most notably Fluralaner .
Role in the Synthesis of Fluralaner
Fluralaner is a potent insecticide and acaricide used in veterinary medicine to control flea and tick infestations in dogs and cats. The synthesis of Fluralaner involves the condensation of a substituted benzoic acid derivative with an amine. While many synthetic routes start with the corresponding acetophenone, 3,5-dichloro-2,2,2-trifluoroacetophenone, the benzoic acid is a logical precursor to this intermediate.
The general synthetic strategy involves the conversion of the benzoic acid to a more reactive species, such as an acid chloride, which can then be used in a Friedel-Crafts type reaction to generate the acetophenone.
Caption: Proposed role in Fluralaner synthesis.
The resulting 3,5-dichloro-2,2,2-trifluoroacetophenone is a key intermediate that undergoes several further reaction steps, including condensation and cyclization, to form the final Fluralaner molecule. The synthesis of Fluralaner is a multi-step process, and various patents describe different approaches to the construction of the isoxazoline ring and the final amide bond formation.[1][6]
Spectroscopic Data
-
¹³C NMR: The spectrum would be complex due to the low symmetry of the molecule and the presence of C-F coupling. The carbonyl carbon would appear downfield (around 160-170 ppm). The aromatic carbons would show multiple signals with characteristic splitting patterns due to coupling with fluorine atoms.
-
¹⁹F NMR: Three distinct signals would be expected for the three fluorine atoms on the aromatic ring, each showing coupling to the other fluorine atoms. The chemical shifts would be in the typical range for aryl fluorides.
-
IR Spectroscopy: The spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹), a broad O-H stretching band (around 2500-3300 cm⁻¹), and C-F and C-Cl stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (244.98 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
GHS Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/eye protection/face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a highly functionalized aromatic compound with significant utility as a synthetic intermediate. Its primary application lies in the synthesis of the veterinary drug Fluralaner, highlighting its importance in the field of animal health. The established synthetic route via hydrolysis of the corresponding benzonitrile provides an efficient means of production. While detailed reactivity studies and spectroscopic data are not widely published, its structural features suggest a rich chemistry that can be exploited for the synthesis of a variety of complex molecules. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is likely to increase.
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electrophilic substitution reactions of trifluorobenzoic acid derivatives
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Trifluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluorobenzoic acid and its derivatives are pivotal structural motifs in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Their unique electronic properties, imparted by the strongly electron-withdrawing trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups, present significant challenges to classical synthetic transformations. This guide provides an in-depth analysis of electrophilic aromatic substitution (EAS) reactions on the trifluorobenzoic acid scaffold. It moves beyond simple procedural descriptions to explore the fundamental electronic principles governing reactivity and regioselectivity, offering field-proven insights into why certain reactions succeed while others, like the Friedel-Crafts reaction, are notoriously difficult. By dissecting the interplay of inductive and resonance effects, this document serves as a technical resource for scientists seeking to predictably functionalize these highly deactivated aromatic systems.
Fundamental Principles: The Challenge of a Doubly Deactivated Ring
The reactivity of a benzene ring in electrophilic aromatic substitution (EAS) is fundamentally governed by its electron density. The reaction proceeds via a mechanism where the aromatic π-system acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The rate-determining step is the formation of this high-energy intermediate, as it temporarily disrupts the ring's aromaticity.[1] Substituents that donate electron density to the ring stabilize this positive charge, accelerating the reaction, while electron-withdrawing groups destabilize it, decelerating the reaction.[2][3][4]
Trifluorobenzoic acid is substituted with two powerful electron-withdrawing groups, rendering the aromatic core exceptionally electron-deficient and thus, highly unreactive towards electrophiles.
The Directing Effects of the Carboxylic Acid Group (-COOH)
The carboxylic acid group is a moderate deactivating group.[5] Its influence stems from two primary electronic effects:
-
Inductive Effect (-I): The oxygen atoms are highly electronegative, pulling electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M/-R): The carbonyl group can withdraw π-electron density from the ring via resonance, placing a positive charge on the ortho and para positions.
This withdrawal of electron density deactivates the entire ring. Because the resonance effect places positive charges at the ortho and para positions, these sites are particularly deactivated. The meta position, while still deactivated by the inductive effect, is less electron-poor by comparison. Consequently, the -COOH group is a meta-director .[6][7]
The Directing Effects of the Trifluoromethyl Group (-CF3)
The trifluoromethyl group is one of the most powerful electron-withdrawing and deactivating groups encountered in organic synthesis.[3][8]
-
Strong Inductive Effect (-I): The presence of three highly electronegative fluorine atoms creates a strong dipole, aggressively pulling electron density from the aromatic ring. This effect is dominant and severely reduces the ring's nucleophilicity.[9][10]
-
Resonance: While fluorine atoms have lone pairs, any potential resonance donation is negligible compared to the overwhelming inductive withdrawal. The primary resonance consideration is the destabilization of the sigma complex when the electrophile adds to the ortho or para positions. One of the resonance forms of the intermediate would place the positive charge on the carbon directly attached to the electron-poor -CF3 group, which is highly unfavorable.[9][10]
Like the -COOH group, the -CF3 group strongly deactivates the ortho and para positions more than the meta position, making it a potent meta-director .[9][11]
Caption: Electronic effects of -COOH and -CF3 leading to deactivation.
Isomer-Specific Reactivity and Regioselectivity
The relative positions of the -COOH and -CF3 groups dictate the overall regiochemical outcome of EAS reactions. Since both are meta-directors, their combined effect can be either reinforcing or conflicting.
| Isomer | Substituent Positions | Combined Directing Effect | Predicted Site(s) of Electrophilic Attack |
| 2-(Trifluoromethyl)benzoic acid | 1,2 | Conflicting / Ortho | Position 5: Meta to both groups. Position 4: Meta to -COOH, para to -CF3. Position 5 is favored. |
| 3-(Trifluoromethyl)benzoic acid | 1,3 | Reinforcing | Position 5: Meta to both the -COOH and -CF3 groups. Highly favored. |
| 4-(Trifluoromethyl)benzoic acid | 1,4 | Reinforcing | Positions 2 & 6: Both are meta to the -COOH group and ortho to the -CF3 group. Substitution is difficult but would occur here. |
This analysis reveals that 3-(trifluoromethyl)benzoic acid is the most predictable substrate for achieving high regioselectivity in electrophilic substitution, as both deactivating groups direct an incoming electrophile to the same position (C5).
Common Electrophilic Substitution Reactions
The severe deactivation of the trifluorobenzoic acid ring system necessitates the use of harsh reaction conditions to drive electrophilic substitutions.
Nitration
Nitration is one of the more feasible EAS reactions for these substrates, but it requires potent nitrating agents, typically a mixture of fuming nitric acid and concentrated sulfuric acid ("mixed acid"). The role of the sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO2+).
For 3-(trifluoromethyl)benzoic acid, nitration proceeds with high regioselectivity to yield the 5-nitro product, as predicted by the reinforcing meta-directing effects of the substituents.[12]
Caption: General mechanism for the nitration of trifluorobenzoic acid.
Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzoic Acid
This protocol describes the synthesis of 3-nitro-5-(trifluoromethyl)benzoic acid.[12]
Reagents & Equipment:
-
3-(Trifluoromethyl)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Ethyl Acetate
-
Water
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
-
Ice bath
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-(trifluoromethyl)benzoic acid (e.g., 203.4 g) in concentrated sulfuric acid (880 mL). Cool the solution to 0 °C.
-
Addition of Nitrating Agent: Slowly add 90% fuming nitric acid (210 mL) to the solution dropwise, ensuring the internal temperature does not rise significantly. The addition should take approximately 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm. Stir the mixture at 35°C for 3 hours to ensure complete reaction.
-
Quenching & Precipitation: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg). The product will precipitate out of the acidic aqueous solution as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (e.g., 500 mL) to remove residual acids.
-
Purification (Extraction): Dissolve the crude precipitate in ethyl acetate (500 mL). Transfer the solution to a separatory funnel and wash the organic phase with water.
-
Final Product Isolation: Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure to yield 3-nitro-5-(trifluoromethyl)benzoic acid as a white powder. (Reported yield: 92%).[12]
Halogenation and Sulfonation
-
Halogenation: Direct bromination or chlorination requires a Lewis acid catalyst (e.g., FeBr3, AlCl3) and often elevated temperatures. The reaction is sluggish due to the deactivated ring. Regioselectivity follows the patterns described in Section 2.
-
Sulfonation: This reaction is typically performed using fuming sulfuric acid (H2SO4 containing dissolved SO3).[7] It is a reversible process. The extreme conditions required for forward sulfonation on such a deactivated ring make it a less common transformation. Desulfonation can be achieved by heating in dilute aqueous acid.[7]
Friedel-Crafts Reactions: A Case of Failure
Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in aromatic chemistry.[13][14] However, they fail when attempted on rings substituted with moderately or strongly deactivating groups, including -COOH and -CF3.[15]
Causality Behind the Failure:
-
Insufficient Nucleophilicity: The aromatic ring of trifluorobenzoic acid is too electron-poor to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediate generated by the Lewis acid catalyst.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl3) is a hard Lewis acid and will preferentially coordinate with the oxygen lone pairs of the carboxylic acid group. This complexation further deactivates the ring and renders the catalyst ineffective for its primary role of activating the alkyl/acyl halide.
Summary and Outlook
The electrophilic substitution of trifluorobenzoic acid derivatives is a challenging but predictable area of synthesis. The chemistry is dominated by the powerful, meta-directing, and deactivating nature of the -COOH and -CF3 functional groups.
-
Key Takeaways:
-
The ring is highly deactivated, requiring harsh, forcing conditions (e.g., fuming acids, high temperatures) for reactions to proceed.
-
Both -COOH and -CF3 are strong meta-directors.
-
Regioselectivity is predictable based on whether the directing effects of the two groups are reinforcing or conflicting. 3-(Trifluoromethyl)benzoic acid offers the highest regioselectivity.
-
Friedel-Crafts reactions are not viable on this scaffold due to severe ring deactivation and catalyst sequestration.
-
For drug development professionals and researchers, a thorough understanding of these electronic principles is crucial. It allows for the rational design of synthetic routes, avoiding unfeasible reactions and predicting the outcomes of functionalization attempts. When direct EAS is not possible, alternative strategies such as nucleophilic aromatic substitution (SNAr) on suitably activated derivatives or modern cross-coupling methodologies should be considered.
References
- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...
- Chegg.com. (2011). Solved Why is the trifluoromethyl group meta directing in | Chegg.com.
- ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
- YouTube. (2018). Electrophilic aromatic substitution: meta directors.
- YouTube. (2021). EAS Activating and Deactivating Groups | Organic Chemistry Lessons.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Chegg.com. (2010). Question: Explain why the trifluoromethyl (CF3)group is meta directing in electrophilic aromatic substitution.Would you expect CF3 to be activating or deactivating?Why?
- ChemBK. (2024). 3-Nitro-4-(trifluoromethyl)benzoic.
- Organic Chemistry II - KPU Pressbooks. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS.
- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
- Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction.
- Organic Chemistry II - KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS.
- Chemistry Steps. (n.d.). Activating and Deactivating Groups.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- University of Calgary. (n.d.). Electrophilic Aromatic Substitution.
- Scribd. (n.d.). Activating and Deactivating Groups in EAS.
- Michigan State University. (n.d.). Electrophilic Aromatic Substitution (EAS) : Directing Effects.
- YouTube. (2022). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- ResearchGate. (2009). The super-electrophilic reactivity of 4-nitro-6-trifluoromethanesulfonyl-benzofuroxan in aqueous solution.
- ResearchGate. (2001). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate.
- ResearchGate. (1997). The Direct Synthesis of Arylxenon Trifluoromethanesulfonates via electrophilic substitution.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- Organic Chemistry Portal. (n.d.). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.
- Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions.
- ChemRxiv. (n.d.). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild.
- PubMed. (2013). Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- ChemRxiv. (n.d.). Electrophilic substitution of asymmetrically distorted benzenes within triptycene derivatives.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Trifluoromethanesulfonic acid: a novel solvent for the electrophilic fluorination of fluoroaromatics.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Vedantu. (n.d.). The correct order of reactivity towards electrophilic class 12 chemistry CBSE.
- University of Illinois. (n.d.). Reactions of Benzene & Its Derivatives.
- Brainly. (2023). [FREE] Rank the compounds in each group according to their reactivity toward electrophilic substitution. 1.
- Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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Methodological & Application
synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoic acid from substituted toluenes
Application Note & Protocol
Topic: A Validated Synthetic Pathway for 3,5-Dichloro-2,4,6-trifluorobenzoic Acid from a Substituted Toluene Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
This compound is a highly functionalized aromatic compound, serving as a critical structural motif and versatile building block in the synthesis of advanced pharmaceutical intermediates and complex agrochemicals.[1] Its polysubstituted pattern, featuring both chloro and fluoro groups, imparts unique electronic and lipophilic properties, making it a valuable precursor for creating molecules with enhanced biological activity and metabolic stability.
However, the synthesis of such a sterically hindered and electronically deactivated molecule presents significant challenges. The cumulative electron-withdrawing effects of five halogen substituents render the aromatic ring and its side-chain methyl group relatively unreactive. This application note provides a comprehensive, two-stage protocol for the synthesis of this compound, commencing with a plausible substituted toluene precursor, 2,4,6-trifluorotoluene. The strategy involves a regioselective chlorination followed by a robust oxidation of the methyl group. This guide emphasizes the causality behind procedural choices, safety considerations, and validation checkpoints for ensuring a reliable and reproducible synthesis.
Overall Synthetic Strategy
The proposed pathway is designed for efficiency and control, transforming a commercially available substituted toluene into the target acid in two distinct, high-yielding steps.
-
Step 1: Electrophilic Chlorination. Starting with 2,4,6-trifluorotoluene, a directed electrophilic chlorination is performed to install two chlorine atoms at the C3 and C5 positions, yielding the key intermediate, 3,5-dichloro-2,4,6-trifluorotoluene. The ortho-, para-directing effects of the methyl and fluorine groups synergistically activate these positions for substitution.
-
Step 2: Side-Chain Oxidation. The methyl group of the halogenated toluene intermediate is then oxidized to a carboxylic acid using a potent oxidizing agent under conditions optimized to overcome the deactivating nature of the ring.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of 3,5-Dichloro-2,4,6-trifluorotoluene
Mechanistic Principle
This step employs a classic electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), polarizes the Cl-Cl bond of molecular chlorine, generating a potent electrophile (Cl⁺). The electron-rich positions of the 2,4,6-trifluorotoluene ring (C3 and C5) readily attack this electrophile. The inherent directing effects of the C1-methyl group (ortho, para) and the C2, C4, C6-fluoro groups (ortho, para) converge on the C3 and C5 positions, leading to highly regioselective dichlorination.
Detailed Experimental Protocol
Workflow Overview
Caption: Experimental workflow for chlorination.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| 2,4,6-Trifluorotoluene | 146.13 | 73.0 g | 0.50 | Starting Material |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | Anhydrous Solvent |
| Iron(III) Chloride (FeCl₃) | 162.20 | 4.1 g | 0.025 | Anhydrous Catalyst |
| Chlorine Gas (Cl₂) | 70.90 | ~75 g | ~1.05 | Excess, monitor via GC |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - | 10% aqueous solution for quench |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Saturated aqueous solution for wash |
| Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Anhydrous, for drying |
Procedure
-
Reactor Setup: Equip a 1 L, 4-necked, round-bottom flask with a mechanical stirrer, a thermometer, a gas dispersion tube extending below the solvent surface, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize excess chlorine). Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Charging: Charge the flask with anhydrous iron(III) chloride (4.1 g) and anhydrous dichloromethane (500 mL).
-
Cooling & Substrate Addition: Begin stirring and cool the mixture to 0-5°C using an ice-water bath. Slowly add 2,4,6-trifluorotoluene (73.0 g, 0.50 mol) to the cooled solution.
-
Chlorination: Begin bubbling chlorine gas through the gas dispersion tube at a moderate rate. The reaction is exothermic; maintain the internal temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots, quenching them in sodium thiosulfate solution, extracting with DCM, and analyzing by Gas Chromatography (GC). The reaction is complete when the starting material is consumed and the desired dichlorinated product is the major component.
-
Quenching: Once complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess dissolved chlorine. Slowly pour the reaction mixture into a beaker containing 500 mL of cold 10% aqueous sodium thiosulfate solution with vigorous stirring to quench unreacted chlorine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 3,5-dichloro-2,4,6-trifluorotoluene as a colorless liquid.
Part II: Oxidation to this compound
Mechanistic Principle
The oxidation of the methyl group on the highly electron-deficient 3,5-dichloro-2,4,6-trifluorotoluene ring requires a powerful oxidizing agent and forcing conditions. Potassium permanganate (KMnO₄) is an effective choice. The reaction proceeds via a free-radical mechanism at the benzylic position. The permanganate abstracts a hydrogen atom from the methyl group, initiating a cascade of oxidation steps that convert the methyl group through aldehyde and gem-diol intermediates to the final carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired benzoic acid. The use of water as a solvent and elevated temperatures are crucial for achieving a reasonable reaction rate.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| 3,5-Dichloro-2,4,6-trifluorotoluene | 215.02 | 43.0 g | 0.20 | Intermediate from Part I |
| Potassium Permanganate (KMnO₄) | 158.03 | 79.0 g | 0.50 | Oxidizing Agent |
| Water (H₂O) | 18.02 | 1 L | - | Solvent |
| Hydrochloric Acid (HCl) | 36.46 | ~100 mL | - | Concentrated (37%) for acidification |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | - | For destroying excess KMnO₄ |
Procedure
-
Reactor Setup: Assemble a 2 L, 3-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charging: Add 3,5-dichloro-2,4,6-trifluorotoluene (43.0 g, 0.20 mol), potassium permanganate (79.0 g, 0.50 mol), and water (1 L) to the flask.
-
Reaction: Heat the stirred suspension to reflux (approx. 100°C). The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Maintain reflux for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. If necessary, add more KMnO₄ in small portions.
-
Quenching Excess Oxidant: After the reaction is complete, cool the mixture to room temperature. Cautiously add solid sodium sulfite in small portions until the purple color of excess permanganate is discharged and only the brown MnO₂ precipitate remains.
-
Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water (2 x 100 mL).
-
Acidification & Precipitation: Cool the combined clear filtrate in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. Dry the product in a vacuum oven at 60°C to a constant weight.
Product Characterization
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₇HCl₂F₃O₂ |
| Molecular Weight | 244.98 g/mol [1] |
| Purity (HPLC) | >98% |
| Yield | 75-85% |
Safety and Troubleshooting
| Hazard/Issue | Cause | Mitigation/Solution |
| Chlorine Gas Exposure | Leak in apparatus during chlorination. | Prevention: Conduct the reaction in a certified chemical fume hood. Ensure all joints are sealed. Use a gas scrubber with NaOH to neutralize exhaust. |
| Runaway Exotherm | Rate of chlorination is too fast. | Action: Immediately stop chlorine flow and enhance cooling. The reaction is highly exothermic.[2] Maintain strict temperature control (<10°C). |
| Incomplete Oxidation | Insufficient oxidizing agent or reaction time. | Solution: Monitor the reaction via TLC/HPLC. If starting material persists, add more KMnO₄ in 0.1 equivalent portions and extend reflux time. |
| Low Yield after Precipitation | Product is partially soluble in the acidic aqueous solution. | Solution: Ensure the filtrate is thoroughly chilled (<5°C) before and during acidification. Minimize the amount of water used for washing the final product. |
| Permanganate Stains | Spills of KMnO₄ solution. | Cleaning: Treat stains with a solution of sodium bisulfite or oxalic acid. |
References
- PrepChem. (n.d.). Synthesis of 3,5-dichloro-2,4,6-trifluorobenzyl alcohol.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- PrepChem. (n.d.). Synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride.
- Google Patents. (1988). US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782513, this compound.
- Google Patents. (2016). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
- ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
- Google Patents. (2013). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
- ResearchGate. (2014). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]
- ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
- Google Patents. (2010). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
Sources
The Strategic Utility of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in Modern Drug Discovery
Introduction: In the intricate landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of success. Highly functionalized and strategically substituted intermediates are the linchpins of efficient synthetic routes to complex molecular targets. 3,5-Dichloro-2,4,6-trifluorobenzoic acid is one such pivotal intermediate, offering a unique combination of steric and electronic properties that medicinal chemists can exploit to fine-tune the pharmacological profiles of drug candidates. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and protocols involving this versatile reagent.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 13656-36-5 | [1] |
| Molecular Formula | C₇HCl₂F₃O₂ | [1] |
| Molecular Weight | 244.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~142°C | [2] |
| Density | 1.768 g/cm³ | [2] |
The Synthetic Rationale: Why this compound?
The utility of this molecule stems from its densely packed array of halogen substituents. The fluorine and chlorine atoms exert strong electron-withdrawing effects, influencing the reactivity of the aromatic ring and the acidity of the carboxylic acid. This unique substitution pattern allows for:
-
Orthogonal Reactivity: The differential reactivity of the fluorine and chlorine atoms can be exploited in cross-coupling reactions, allowing for sequential and site-selective modifications.
-
Modulation of Physicochemical Properties: The incorporation of this moiety into a drug candidate can significantly impact its lipophilicity, metabolic stability, and binding affinity to target proteins. The trifluorinated phenyl group is a common motif in kinase inhibitors, where it can engage in favorable interactions within the ATP-binding pocket.
-
Conformational Control: The steric bulk of the substituents can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be optimal for biological activity.
Core Applications in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors
While specific, publicly disclosed synthetic routes for marketed drugs that explicitly use this compound are not always available due to proprietary reasons, its structural motifs are prevalent in numerous patented kinase inhibitors. This benzoic acid derivative is an ideal precursor for the synthesis of complex aryl amides and ureas that are central to the structure of many RAF kinase inhibitors.[3][4][5]
The general workflow for incorporating this intermediate is outlined below:
Caption: General workflow for the utilization of this compound.
Protocols
Safety Precautions: this compound is a hazardous substance. It causes severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for the hydrolysis of the corresponding nitrile.[6]
Materials:
-
2,4,6-Trifluoro-3,5-dichlorobenzonitrile
-
75% Sulfuric acid solution
-
Deionized water
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
Procedure:
-
Equip the 500 mL three-necked round-bottom flask with a magnetic stirrer, condenser, and thermometer.
-
In the flask, combine 100 g of 2,4,6-trifluoro-3,5-dichlorobenzonitrile and 300 g of a 75% sulfuric acid solution.[7]
-
Begin stirring the mixture and gradually heat it to a temperature of 160-165°C.[7]
-
Maintain this temperature and continue stirring for 10 hours to ensure the complete hydrolysis of the nitrile group.[7]
-
After 10 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice. This will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual sulfuric acid.
-
Dry the product under vacuum to obtain the crude this compound.
-
Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.
Protocol 2: Preparation of 3,5-Dichloro-2,4,6-trifluorobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a common and crucial step for subsequent amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 10 g of this compound in 100 mL of anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (2-3 drops).
-
Slowly add 1.2 equivalents of oxalyl chloride (or an excess of thionyl chloride) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature. Gas evolution (CO₂ and CO with oxalyl chloride, or SO₂ and HCl with thionyl chloride) will be observed.
-
After the initial gas evolution subsides, gently heat the mixture to reflux for 2-3 hours to ensure complete conversion. The reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude 3,5-dichloro-2,4,6-trifluorobenzoyl chloride is often used directly in the next step without further purification.
Protocol 3: Representative Amide Coupling Reaction
This protocol illustrates the use of the prepared acyl chloride in a standard amide bond formation reaction.
Materials:
-
3,5-Dichloro-2,4,6-trifluorobenzoyl chloride
-
A primary or secondary amine (e.g., aniline or a more complex amine intermediate)
-
A non-nucleophilic base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of the amine intermediate and 1.2 equivalents of a non-nucleophilic base in an anhydrous aprotic solvent.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve 1 equivalent of 3,5-dichloro-2,4,6-trifluorobenzoyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates, particularly in the realm of kinase inhibitors. Its unique substitution pattern provides a powerful tool for medicinal chemists to modulate the properties of drug candidates. The protocols outlined in this guide provide a practical framework for the synthesis and application of this important compound, empowering researchers to leverage its strategic advantages in the pursuit of novel therapeutics.
References
- WO2021156893A1 - Process for the preparation of 2,4,6-trifluorobenzoic acid - Google Patents.
- This compound | C7HCl2F3O2 | CID 2782513 - PubChem.
- Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl) - Technical Disclosure Commons.
- Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
- WO2004035572A1 - N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl} - Google Patents.
- Belvarafenib | C23H16ClFN6OS | CID 89655386 - PubChem.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.
- US9573969B2 - Compounds and compositions as kinase inhibitors - Google Patents.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
- Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC.
- Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed.
- Sourcing High-Purity this compound from China.
- 3-Chloro-2,4,5-trifluorobenzoic acid - PMC.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- 20230818 Indole Synthesis SI.
- Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - NIH.
- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.
- Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine - ResearchGate.
- Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed.
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- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in the Synthesis of Phenylpyrazole Insecticides
Introduction: The Strategic Importance of Fluorinated Scaffolds in Agrochemicals
The introduction of fluorine atoms into organic molecules profoundly influences their physicochemical and biological properties. In the realm of agrochemical research, this has led to the development of highly effective and selective pesticides.[1] The 3,5-dichloro-2,4,6-trifluorophenyl moiety is a key pharmacophore in a number of successful agrochemicals. While not always the most direct starting material, 3,5-Dichloro-2,4,6-trifluorobenzoic acid represents a versatile, highly functionalized building block that can be strategically employed in the synthesis of high-value insecticidal compounds. This application note provides a detailed technical guide for researchers and process chemists on the utilization of this compound as a precursor for the synthesis of the critical phenylpyrazole insecticide intermediate, 2,6-dichloro-4-trifluoromethylaniline, and its subsequent conversion to the broad-spectrum insecticide, Fipronil.
Core Synthesis Strategy: From Benzoic Acid to a Key Aniline Intermediate
The primary application of this compound in this context is its conversion to 2,6-dichloro-4-trifluoromethylaniline. This aniline is a pivotal intermediate in the industrial production of Fipronil and other phenylpyrazole insecticides.[2][3] The synthetic challenge lies in the selective transformation of the carboxylic acid and the manipulation of the halogen substitution pattern on the aromatic ring. A plausible and industrially relevant synthetic pathway is proposed, leveraging established chemical transformations.
The overall synthetic workflow can be visualized as a multi-step process, commencing with the conversion of the carboxylic acid to a trifluoromethyl group, followed by a key ammonolysis step to introduce the amine functionality.
Caption: Proposed synthetic pathway from this compound to 2,6-dichloro-4-trifluoromethylaniline.
Part 1: Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride
The initial step involves the conversion of the carboxylic acid functionality into a trifluoromethyl group. This is a crucial transformation that imparts the characteristic lipophilicity and metabolic stability associated with the trifluoromethyl moiety.
Protocol 1: Fluorination of this compound
Objective: To convert the carboxylic acid group of this compound into a trifluoromethyl group to yield 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 13656-36-5 | 244.99 | 1.0 mol |
| Sulfur Tetrafluoride (SF₄) | 7783-60-0 | 108.06 | 3.0 mol |
| Anhydrous Hydrogen Fluoride (HF) | 7664-39-3 | 20.01 | catalyst |
| High-pressure reactor (e.g., Hastelloy) | - | - | - |
| Anhydrous solvent (e.g., Dichloromethane) | 75-09-2 | 84.93 | 500 mL |
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested. The use of a reactor constructed from a corrosion-resistant alloy like Hastelloy is imperative due to the highly corrosive nature of the reagents.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with this compound (1.0 mol) and anhydrous dichloromethane (500 mL).
-
Catalyst Addition: Carefully add a catalytic amount of anhydrous hydrogen fluoride to the reaction mixture. HF acts as a catalyst to facilitate the fluorination process.
-
Reagent Addition: Cool the reactor to -78°C (dry ice/acetone bath). Slowly and carefully condense sulfur tetrafluoride (3.0 mol) into the reactor. Caution: SF₄ is a highly toxic and corrosive gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Seal the reactor and slowly warm it to room temperature, then heat to 100-150°C. The reaction is typically run for several hours to ensure complete conversion. Monitor the reaction progress by analyzing aliquots (carefully quenched) by GC-MS.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess SF₄ and HF into a scrubbing solution (e.g., aqueous potassium hydroxide).
-
Isolation: The reaction mixture is carefully poured into a mixture of ice and water. The organic layer is separated, washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product, 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, is purified by fractional distillation under vacuum.
Part 2: Synthesis of 3,4,5-Trichlorobenzotrifluoride
The subsequent step involves a halogen exchange reaction to replace the fluorine atoms at positions 4 and 6 with chlorine. This transformation is critical for setting up the correct substitution pattern for the final aniline product.
Protocol 2: Halogen Exchange Reaction
Objective: To convert 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride to 3,4,5-Trichlorobenzotrifluoride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride | 24279-40-1 | 262.99 | 1.0 mol |
| Aluminum Trichloride (AlCl₃) | 7446-70-0 | 133.34 | 2.2 mol |
| Anhydrous solvent (e.g., 1,2-dichloroethane) | 107-06-2 | 98.96 | 1 L |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add anhydrous 1,2-dichloroethane (1 L) and aluminum trichloride (2.2 mol).
-
Reagent Addition: Slowly add 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride (1.0 mol) to the stirred suspension of AlCl₃. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 83°C) and maintain for 12-24 hours. Monitor the progress of the reaction by GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude 3,4,5-Trichlorobenzotrifluoride is then purified by vacuum distillation.
Part 3: Synthesis of 2,6-Dichloro-4-trifluoromethylaniline
The final transformation to the key aniline intermediate is achieved through a high-pressure ammonolysis reaction. This step introduces the crucial amino group.
Protocol 3: Ammonolysis of 3,4,5-Trichlorobenzotrifluoride
Objective: To synthesize 2,6-Dichloro-4-trifluoromethylaniline via ammonolysis of 3,4,5-Trichlorobenzotrifluoride.[4][5][6]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3,4,5-Trichlorobenzotrifluoride | 52142-36-6 | 249.44 | 1.0 mol |
| Anhydrous Ammonia (NH₃) | 7664-41-7 | 17.03 | 20-30 mol |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 1 L |
| High-pressure autoclave | - | - | - |
Procedure:
-
Autoclave Preparation: Ensure the high-pressure autoclave is clean, dry, and properly sealed.
-
Charging the Autoclave: Charge the autoclave with 3,4,5-Trichlorobenzotrifluoride (1.0 mol) and N-Methyl-2-pyrrolidone (1 L).
-
Ammonia Addition: Cool the autoclave and introduce anhydrous ammonia (20-30 mol).
-
Reaction: Seal the autoclave and heat the mixture to 170-180°C. The pressure will increase significantly. The reaction is typically maintained for 10-12 hours.[5]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Isolation: Transfer the reaction mixture to a separation funnel and add water. Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 2,6-Dichloro-4-trifluoromethylaniline is purified by vacuum distillation or recrystallization.
Part 4: Synthesis of Fipronil from 2,6-Dichloro-4-trifluoromethylaniline
With the key intermediate in hand, the synthesis of Fipronil can proceed through a well-established route involving the formation of a pyrazole ring followed by sulfoxidation.
Caption: Synthetic pathway for Fipronil starting from 2,6-dichloro-4-trifluoromethylaniline.
Protocol 4: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Objective: To construct the pyrazole ring system of Fipronil.[7][8][9]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2,6-Dichloro-4-trifluoromethylaniline | 24279-39-8 | 230.02 | 1.0 mol |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.1 mol |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 3.0 mol |
| Ethyl 2,3-dicyanopropionate | 40497-11-8 | 166.16 | 1.0 mol |
| Ethanol | 64-17-5 | 46.07 | 2 L |
Procedure:
-
Diazotization: In a suitable reactor, dissolve 2,6-Dichloro-4-trifluoromethylaniline (1.0 mol) in a mixture of concentrated hydrochloric acid (3.0 mol) and water. Cool the solution to 0-5°C. Slowly add a solution of sodium nitrite (1.1 mol) in water, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyclization: In a separate reactor, dissolve ethyl 2,3-dicyanopropionate (1.0 mol) in ethanol (2 L). Cool this solution to 0-5°C. Slowly add the freshly prepared diazonium salt solution to the ethanolic solution of the dicyanopropionate.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and then with water.
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile.[8][9]
Conclusion
This compound, while not a direct precursor in the most common industrial synthesis of Fipronil, serves as a valuable and highly functionalized starting material for accessing the key intermediate, 2,6-dichloro-4-trifluoromethylaniline. The synthetic protocols outlined in this application note provide a robust framework for researchers in the agrochemical industry to explore the utility of this and other polyhalogenated aromatic compounds in the development of novel and effective crop protection agents. The strategic manipulation of the substitution pattern on the phenyl ring is a testament to the power of modern synthetic organic chemistry in creating complex and highly active molecules.
References
- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. [URL: https://www.quickcompany.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents. [URL: https://patents.google.
- W 2011/058576 Al o o. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/83/9f/15/8e583344331075/WO2011058576A1.pdf]
- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents. [URL: https://patents.google.
- US8507693B2 - Process for synthesis of fipronil. Google Patents. [URL: https://patents.google.
- 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. BOC Sciences. [URL: https://www.bocsci.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7896222/]
- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=CN33924713]
- Indian Patents. 271132:A PROCESS FOR THE SYNTHESIS OF FIPRONIL. [URL: https://ipindia.gov.
- Fipronil | New Drug Approvals. [URL: https://www.google.com/url?q=https://www.fda.gov/animal-veterinary/new-animal-drug-applications/fipronil&sa=U&ved=2ahUKEwiJ-q_j-p-GAxXFlYQIHXQUDdQQFnoECAYQAg&usg=AOvVaw0e9d6d_Q3y-x0x8R8bY_yJ]
- WO 2020/188376 A1. Googleapis.com. [URL: https://patentimages.storage.googleapis.com/95/9b/6c/e0a05a69188547/WO2020188376A1.pdf]
- 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-. CymitQuimica. [URL: https://www.cymitquimica.com/1h-pyrazole-3-carbonitrile-5-amino-1-2-6-dichloro-4-trifluoromethyl-phenyl]
- 5-amino-1-2,6-dichloro-4-trifluoromethylphenyl-4-trifluoromethyl-1h-pyrazole-3-carbonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/32333]
- CN103408436B - Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis. Google Patents. [URL: https://patents.google.
- 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-amino-1-_2,6-dichloro-4-trifluoromethyl_phenyl-1H-pyrazole-3-carbonitrile]
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Application Notes and Protocols for the Synthesis of Novel Benzoic Acid Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and drug discovery.[1][2][3] Their versatile structure allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The synthesis of novel benzoic acid derivatives is therefore a critical endeavor for the development of new therapeutics and functional materials.[4][5] This guide provides detailed protocols and insights into modern synthetic strategies for creating these valuable compounds, focusing on palladium-catalyzed cross-coupling reactions and classical derivatization techniques.
Core Synthetic Strategies: An Overview
The synthesis of novel benzoic acid derivatives can be broadly approached through two main pathways: (1) construction of the substituted benzene ring and (2) derivatization of a pre-existing benzoic acid moiety . The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
1. Construction of the Substituted Benzene Ring:
Modern synthetic chemistry offers powerful tools for the construction of complex biaryl systems, which are common motifs in drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly effective for this purpose.[6][7]
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[7] It is a robust and widely used method for synthesizing biaryl benzoic acids.[6][8] The reaction is tolerant of a wide range of functional groups, making it highly valuable in complex molecule synthesis.[6]
-
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] Recent advancements have even enabled the use of carboxylic acids directly as coupling partners through a decarbonylative pathway, expanding the scope of this reaction.[10][11][12]
2. Derivatization of a Pre-existing Benzoic Acid Moiety:
When the core benzoic acid structure is readily available, its functionalization can be achieved through reactions targeting the carboxylic acid group.
-
Amide Coupling: The formation of an amide bond between a benzoic acid and an amine is a cornerstone of medicinal chemistry.[13] This can be achieved using various coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[14]
-
Esterification: The conversion of benzoic acids to their corresponding esters is another common transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and effective method.[15][16]
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Benzoic Acid via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-benzoic acid with an arylboronic acid.[6][8]
Materials:
-
Halo-benzoic acid (e.g., 4-bromobenzoic acid) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) (1-5 mol%)[6][8]
-
Solvent (e.g., aqueous acetonitrile, or ethanol/water)[6][8]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the halo-benzoic acid, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the chosen solvent system to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours).[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration.[17]
-
Otherwise, acidify the aqueous layer with HCl to precipitate the carboxylic acid product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[18][19][20]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that drives the coupling reaction.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid for reaction with the palladium complex.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aqueous solvent systems are often preferred for their environmental benefits.[17]
-
Inert Atmosphere: While some modern protocols can be performed in air, an inert atmosphere is often used to prevent the oxidation and deactivation of the palladium catalyst, especially when using phosphine ligands.[8]
Protocol 2: Amide Bond Formation from a Benzoic Acid Derivative
This protocol outlines a standard procedure for the synthesis of an N-substituted benzamide using a common coupling agent.[14][21]
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., EDC·HCl) (1.2 eq)[14]
-
Additive (e.g., HOBt) (1.2 eq)[14]
-
Base (e.g., DIPEA) (2.5 eq)[14]
-
Anhydrous solvent (e.g., DCM or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the benzoic acid and HOBt in the anhydrous solvent.[14]
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent (EDC·HCl) and stir for 15-20 minutes to activate the carboxylic acid.[14]
-
Amine Addition: Add the amine to the reaction mixture, followed by the dropwise addition of the base (DIPEA).[14]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-16 hours.[14] Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[14]
Causality Behind Experimental Choices:
-
Coupling Agent (EDC): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
-
Additive (HOBt): HOBt is often added to suppress side reactions, such as the formation of an N-acylurea byproduct, and to increase the efficiency of the coupling reaction.
-
Base (DIPEA): A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the reaction to completion.
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.
Data Presentation and Characterization
The successful synthesis of a novel benzoic acid derivative must be confirmed by thorough characterization.
Table 1: Summary of Synthetic Protocols and Expected Outcomes
| Synthetic Method | Key Reagents | Typical Conditions | Expected Yield | Purification Method |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic Acid | 80-100 °C, 2-12 h | 60-95%[6] | Recrystallization |
| Sonogashira Coupling | Pd catalyst, Alkyne, Anhydride | 160 °C, 12-24 h | 50-80%[10] | Column Chromatography |
| Amide Coupling | EDC, HOBt, DIPEA | 0 °C to RT, 6-16 h | 65-85%[14] | Column Chromatography |
| Fischer Esterification | Acid catalyst, Alcohol | Reflux, 1-10 h | 70-90% | Distillation/Extraction |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compound and confirming the presence of key functional groups.[22][23]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[24]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid.[22]
-
Melting Point: The melting point of a solid derivative can be a good indicator of its purity. A sharp melting point range suggests a pure compound.
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a novel benzoic acid derivative.
Caption: A generalized workflow for the synthesis of novel benzoic acid derivatives.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive catalyst, insufficient heating, presence of water in amide coupling. | Use fresh catalyst, ensure proper reaction temperature, use anhydrous solvents and reagents for amide coupling.[15] |
| Formation of Side Products | Incorrect stoichiometry, reaction temperature too high, competing side reactions. | Carefully control stoichiometry, optimize reaction temperature, consider alternative catalysts or reagents to minimize side reactions.[6] |
| Difficulty in Purification | Product and impurities have similar polarities, product is an oil. | Try a different solvent system for chromatography or recrystallization, consider converting an oily product to a solid salt for easier handling. |
| Inconclusive Characterization Data | Impure sample, incorrect sample preparation. | Re-purify the sample, ensure proper sample preparation for each analytical technique. |
References
- Gray, M., et al. (n.d.). A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. Google Search.
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23, 4726-4730.
- Xue, Z. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(3), 210-216.
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
- BenchChem. (n.d.). Amide Coupling of 2-(Chloromethyl)benzoic Acid with Aliphatic Amines.
- BenchChem. (n.d.). Methods for removing impurities from crude benzoic acid samples.
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC - NIH.
- BenchChem. (n.d.). Esterification of Substituted Benzoic Acids.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Unknown. (n.d.). Recrystallization of Benzoic Acid. Google Search.
- Li, X., et al. (2021). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters.
- Schwab, F. W., & Wichers, E. (1940). Purification of benzoic acid and its derivatives. Journal of Research of the National Bureau of Standards, 25(6), 747-759.
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters.
- Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. Google Search.
- Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-759.
- Unknown. (n.d.). Procedure for the preparation of esters of benzoic acid. Google Patents.
- Unknown. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER.
- Smith, A. M., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 123.
- Unknown. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. PubMed.
- Unknown. (n.d.).
- Unknown. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... ResearchGate.
- Unknown. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.
- Unknown. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Unknown. (n.d.). Method for producing benzoic acid esters. Google Patents.
- Unknown. (2025).
- Unknown. (2023).
- Unknown. (n.d.). Suzuki reaction. Wikipedia.
- Unknown. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Unknown. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London.
- Unknown. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Unknown. (2022).
- Unknown. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- Unknown. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Unknown. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH.
- Unknown. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
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Application Notes and Protocols for the Analytical Characterization of Fluorinated Organic Compounds
Introduction: The Unique Challenge of Fluorinated Compounds
The introduction of fluorine into organic molecules imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinity. These characteristics have led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Approximately 20-30% of all commercial drugs contain fluorine, underscoring their significance in modern medicine.[1][4] However, the very properties that make these compounds desirable also present significant analytical challenges. The strength of the carbon-fluorine bond and the high electronegativity of fluorine influence their behavior in analytical systems, necessitating specialized methods for their characterization, identification, and quantification.[3]
This guide provides a comprehensive overview of the state-of-the-art analytical techniques for the characterization of fluorinated organic compounds. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of ¹⁹F
NMR spectroscopy is an unparalleled tool for the structural elucidation of fluorinated compounds. The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[5][6]
Core Principles and Causality
¹⁹F NMR offers several advantages for analyzing organofluorines:[4][5][7]
-
High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ¹H and ³H.[5]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of approximately 800 ppm, which is significantly larger than for ¹H NMR.[5] This wide dispersion minimizes signal overlap and provides detailed structural information based on the electronic environment of the fluorine atom.
-
Lack of Background Signal: Naturally occurring fluorinated compounds are rare in biological systems, meaning that ¹⁹F NMR spectra of biological samples or in vivo studies have virtually no background interference.[5][7]
These properties make ¹⁹F NMR an extremely attractive method for identifying fluorine-containing compounds, studying protein-ligand interactions, and monitoring the metabolism of fluorinated drugs.[5][7][8]
Experimental Protocol: ¹⁹F NMR Analysis of a Fluorinated Pharmaceutical
This protocol outlines the general steps for acquiring a ¹⁹F NMR spectrum of a small fluorinated organic molecule.
Objective: To obtain a high-resolution ¹⁹F NMR spectrum for structural confirmation.
Materials:
-
Fluorinated compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (optional, e.g., trifluorotoluene)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorinated compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the ¹⁹F probe.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected chemical shift range of the fluorinated compound.
-
Use a standard pulse sequence for ¹⁹F detection (e.g., a simple pulse-acquire sequence).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For moderately concentrated samples, 16-64 scans are often sufficient.
-
Apply broadband proton decoupling if ¹H-¹⁹F couplings are not desired, to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shifts to an appropriate standard (e.g., external CFCl₃ at 0 ppm).
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Data Interpretation Workflow
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
Guide to the Purification of Crude 3,5-Dichloro-2,4,6-trifluorobenzoic Acid
An Application Note and Protocol for Researchers
Introduction: The Imperative for Purity
3,5-Dichloro-2,4,6-trifluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries[1]. The precise arrangement of chlorine and fluorine atoms on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate. However, the synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, isomeric byproducts, and residual reagents[2][3].
For researchers in drug development and materials science, the purity of this intermediate is not merely a matter of quality control; it is fundamental to achieving desired reaction outcomes, ensuring the efficacy and safety of the final product, and obtaining reproducible results. This guide provides a detailed examination of robust purification techniques, grounded in chemical principles, to elevate crude this compound to a high-purity standard suitable for the most demanding applications.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's physical properties is the cornerstone of designing an effective purification strategy. These properties dictate the choice of solvents and the applicability of different techniques.
| Property | Value | Source |
| Molecular Formula | C₇HCl₂F₃O₂ | [4][5] |
| Molecular Weight | 244.98 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 67°C to 68°C (for the related benzyl alcohol) | [7] |
| Boiling Point | 134°C to 135°C at 20 mbar (for the related benzyl alcohol) | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [8] |
| CAS Number | 13656-36-5 | [4][5][9] |
Anticipating Impurities: A Chemist's Foresight
The nature of impurities is intrinsically linked to the synthetic pathway. Common routes to halogenated benzoic acids involve electrophilic halogenation, fluorination, or hydrolysis of benzonitrile precursors[2][3][10]. This knowledge allows us to anticipate the following classes of impurities:
-
Unreacted Starting Materials: Precursors such as partially chlorinated or fluorinated benzoic acids.
-
Isomeric Byproducts: Compounds with different arrangements of halogen atoms on the aromatic ring.
-
Dehalogenated Species: Side reactions can sometimes lead to the formation of difluorobenzoic acid impurities, which can be particularly challenging to separate[2].
-
Neutral Organic Compounds: Non-acidic byproducts or starting materials that will not react with a base.
-
Inorganic Salts: Residual salts from reagents or workup procedures.
Core Purification Protocols
We will explore three primary purification techniques: Acid-Base Extraction, Recrystallization, and Column Chromatography. The choice of method depends on the nature and quantity of the impurities present. Often, a combination of these techniques yields the best results.
Protocol I: Acid-Base Extraction
Principle of Separation: This is the most effective and fundamental technique for isolating carboxylic acids from neutral or basic impurities. The acidic proton of the carboxyl group (-COOH) readily reacts with a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble sodium carboxylate salt. Neutral organic impurities remain in the organic phase and are thus easily separated[11][12][13][14].
Causality Behind Experimental Choices:
-
Weak Base (NaHCO₃): We use sodium bicarbonate instead of a strong base like NaOH because it is sufficiently basic to deprotonate the carboxylic acid but not strong enough to deprotonate less acidic functional groups (like phenols, if present), offering better selectivity[12]. It also minimizes the risk of base-catalyzed side reactions.
-
Re-acidification: The addition of a strong acid (HCl) protonates the water-soluble carboxylate salt, converting it back to the water-insoluble carboxylic acid, which then precipitates from the solution for easy collection[13][15].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a ratio of approximately 1 g of crude material to 10-20 mL of solvent.
-
Liquid-Liquid Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas produced during the acid-base reaction.
-
Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium salt of your target compound.
-
-
Separation & Wash:
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the extraction process to ensure all the carboxylic acid has been transferred to the aqueous phase.
-
Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
-
Precipitation:
-
Cool the combined aqueous extracts in an ice bath. This reduces the solubility of the final product and helps control the heat generated during neutralization.
-
Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH ≤ 2). The pure carboxylic acid will precipitate as a white solid.
-
-
Isolation and Drying:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts (like NaCl).
-
Dry the purified product in a desiccator or a vacuum oven at low temperature.
-
Workflow Visualization:
Caption: Workflow for Acid-Base Extraction.
Protocol II: Recrystallization
Principle of Separation: This technique leverages differences in solubility. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Causality Behind Experimental Choices:
-
Solvent Selection: The "like dissolves like" principle is a good starting point. Given the polar carboxyl group and the halogenated aromatic ring, a solvent of intermediate polarity or a two-solvent system is often effective. Toluene or a mixture of ethanol and water are common choices for aromatic carboxylic acids[14].
-
Slow Cooling: Allowing the solution to cool slowly without disturbance promotes the formation of large, well-ordered crystals. Rapid cooling tends to trap impurities within a less-ordered crystal lattice.
Solvent Selection Guide:
| Solvent/System | Rationale |
| Toluene | Good for aromatic compounds; moderate polarity. |
| Hexane/Ethyl Acetate | A nonpolar/polar pair that can be fine-tuned for optimal solubility. |
| Ethanol/Water | The compound is likely soluble in ethanol; water is added as an anti-solvent to induce crystallization. |
| Cyclohexane | A non-polar solvent that may be suitable if impurities are more polar.[2] |
Step-by-Step Methodology:
-
Solvent Test: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Observe solubility at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of the ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals completely to remove all traces of solvent.
Workflow Visualization:
Caption: General Recrystallization Workflow.
Protocol III: Column Chromatography
Principle of Separation: This method separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried through by a liquid mobile phase (the eluent). Compounds with higher polarity interact more strongly with the polar silica gel and thus move more slowly down the column.
Causality Behind Experimental Choices:
-
Acidified Eluent: Carboxylic acids are notorious for "streaking" or "tailing" on silica gel TLC plates and columns. This occurs because the acidic proton of the carboxyl group can engage in variable interactions (protonated vs. deprotonated states) with the slightly acidic silica gel surface. To suppress this effect and ensure the compound moves as a single, sharp band, a small amount (0.5-1%) of a volatile acid like acetic or formic acid is added to the eluent[15]. This keeps the carboxylic acid fully protonated.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good solvent system (e.g., Hexane:Ethyl Acetate with 1% acetic acid) should give your target compound an Rf value of ~0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and apply gentle pressure (if needed) to begin the flow.
-
Continuously add eluent, ensuring the column never runs dry.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Spot each collected fraction on a TLC plate to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Workflow Visualization:
Caption: Column Chromatography Process.
Purity Verification
After purification, it is essential to confirm the purity and identity of the final product.
-
Melting Point Analysis: A sharp, narrow melting point range that matches the literature value is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR spectroscopy are definitive methods to confirm the chemical structure and the absence of organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive technique can detect trace-level impurities and confirm the molecular weight of the compound[16][17].
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: Causes severe skin irritation and serious eye damage. May cause respiratory irritation[4][18].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[18].
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust. In case of fire, thermal decomposition may produce toxic gases such as hydrogen chloride and hydrogen fluoride[18].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong bases and oxidizing agents[18].
References
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- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- Optimizing Carboxylic Acid Purification. (n.d.). BenchChem Technical Support Center.
- Process for preparation of 2,4,6-trifluorobenzoic acid. (2021). Google Patents (WO2021156893A1).
- This compound. (n.d.). PubChem, National Center for Biotechnology Information.
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- This compound synthesis. (n.d.). ChemicalBook.
- This compound. (n.d.). ChemicalBook.
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- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals.
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- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). ResearchGate.
- Ensuring Quality: Buying this compound from Manufacturers. (2025). BOC Sciences.
- Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents (CN103224451A).
- Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (2015). PubMed, National Library of Medicine.
- Synthesis of 3,5-dichloro-2,4,6-trifluorobenzyl alcohol. (n.d.). PrepChem.com.
- Halogenation of Aromatic Compounds. (2023). YouTube.
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The Strategic Incorporation of Fluorinated Building Blocks in Modern Medicinal Chemistry: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Power of Fluorine in Drug Design
The strategic introduction of fluorine atoms or fluorine-containing motifs into drug candidates has become an indispensable tool in modern medicinal chemistry. The unique electronic properties of fluorine, the most electronegative element, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties in ways that are often beneficial for therapeutic efficacy.[1][2] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows it to act as a bioisostere of hydrogen without introducing significant steric hindrance.[2] This subtle substitution can lead to profound improvements in a drug's profile, including enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1][2][3] Consequently, a significant and growing number of approved drugs across diverse therapeutic areas contain fluorine.[1]
This comprehensive guide provides an in-depth exploration of the role of fluorinated building blocks in medicinal chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively leverage the power of fluorine in their drug discovery programs. We will delve into the key physicochemical effects of fluorination, provide detailed step-by-step protocols for common fluorination reactions, and discuss best practices for the purification and characterization of these valuable compounds.
The Multifaceted Influence of Fluorine on Molecular Properties
The strategic placement of fluorine can dramatically alter a molecule's properties. Understanding these effects is crucial for rational drug design.
Modulation of Physicochemical Properties
-
Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[4] This can enhance membrane permeability and absorption. For instance, the trifluoromethyl (-CF3) group is significantly more lipophilic than a methyl group, which can be advantageous for central nervous system (CNS) penetration.[5] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a careful balance.[1]
-
pKa Alteration: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[6] This can significantly lower the pKa of nearby acidic protons and decrease the basicity of amines.[2] This modulation of ionization state can improve oral bioavailability by increasing the fraction of the neutral, more permeable form of the drug at physiological pH.[2]
-
Conformational Control: The highly polarized C-F bond can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can stabilize specific conformations of a drug molecule.[1] This conformational restriction can lock the molecule into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target protein.[1]
Enhancement of Pharmacokinetic Properties (ADME)
-
Metabolic Stability: One of the most significant advantages of fluorination is the ability to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 enzymes.[2][7] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and resistant to cleavage.[8] Replacing a hydrogen atom at a "soft spot" with fluorine can significantly increase a drug's half-life and oral bioavailability.[1][7]
-
Binding Affinity: The introduction of fluorine can enhance the binding affinity of a ligand to its target protein through various mechanisms.[2][3] These include favorable electrostatic interactions between the polarized C-F bond and electron-deficient regions of the protein, as well as the aforementioned conformational stabilization.
The interplay of these effects is visually summarized in the workflow below:
Caption: Impact of fluorination on drug properties.
Key Fluorinated Building Blocks and Their Applications
A diverse array of fluorinated building blocks are commercially available or can be synthesized, offering a broad toolkit for medicinal chemists.
| Fluorinated Moiety | Key Properties & Applications |
| Monofluorinated Aliphatics | Can act as bioisosteres for hydrogen or hydroxyl groups. Used to block metabolic oxidation and fine-tune lipophilicity. |
| gem-Difluorinated Aliphatics | Serve as mimics for carbonyl groups, improving metabolic stability while maintaining similar steric and electronic properties.[9][10] |
| Trifluoromethyl (-CF₃) Group | A powerful electron-withdrawing group that significantly increases lipophilicity and metabolic stability.[5][11] Often used to enhance CNS penetration.[1] |
| Fluorinated Aromatics | The position of fluorine on an aromatic ring can modulate electronic properties, influencing pKa and susceptibility to metabolism. |
| Trifluoromethoxy (-OCF₃) Group | A highly lipophilic and metabolically stable alternative to the methoxy group. |
Experimental Protocols for the Introduction of Fluorinated Building Blocks
The successful incorporation of fluorine requires careful selection of the appropriate fluorinating agent and reaction conditions. The following protocols provide detailed, step-by-step methodologies for common fluorination reactions.
Protocol 1: Nucleophilic Fluorination of a Primary Alcohol using DAST
Objective: To replace a hydroxyl group with a fluorine atom. This protocol is adapted from a general procedure for the fluorination of alcohols.
Causality: Diethylaminosulfur trifluoride (DAST) is a versatile and widely used nucleophilic fluorinating agent. The reaction proceeds via an intermediate alkoxy-sulfur difluoride, which undergoes an SN2-type displacement by fluoride. The reaction is typically performed at low temperatures to minimize side reactions such as elimination.
Caption: Workflow for nucleophilic fluorination with DAST.
Materials:
-
Primary alcohol (e.g., 4-nitrobenzyl alcohol) (1.0 mmol, 1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 1.1 eq)
-
Anhydrous dichloromethane (DCM) (to make a 0.3-0.5 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Safety Note: DAST is toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Electrophilic Aromatic Fluorination using Selectfluor®
Objective: To introduce a fluorine atom onto an electron-rich aromatic ring. This protocol is a general procedure for the direct fluorination of aromatic compounds.
Causality: Selectfluor® (F-TEDA-BF₄) is a commercially available, stable, and easy-to-handle electrophilic fluorinating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring attacks the electrophilic fluorine of Selectfluor®. The reaction is often carried out in a polar aprotic solvent like acetonitrile.
Materials:
-
Electron-rich aromatic compound (e.g., anisole) (1.0 mmol, 1.0 eq)
-
Selectfluor® (1.1 mmol, 1.1 eq)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the aromatic compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add Selectfluor® (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent
Objective: To introduce a trifluoromethyl group to a carbonyl carbon. This protocol is adapted from a general procedure for the trifluoromethylation of ketones.
Causality: The Ruppert-Prakash reagent (TMSCF₃) is a nucleophilic source of the trifluoromethyl group. It requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion. This anion then adds to the electrophilic carbonyl carbon. The resulting alkoxide is trapped by the trimethylsilyl group, and the final product is obtained after acidic workup.
Materials:
-
Ketone (e.g., acetophenone) (1.0 mmol, 1.0 eq)
-
Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 1.5 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 0.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF.
-
Add the Ruppert-Prakash reagent (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add the TBAF solution (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction by adding 1 M HCl at 0 °C.
-
Stir for 30 minutes to deprotect the silyl ether intermediate.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Purification and Characterization of Fluorinated Compounds
Purification by Column Chromatography
Purification of fluorinated compounds by silica gel chromatography can sometimes be challenging due to their unique polarity.
-
Solvent System Selection: A good starting point for determining the appropriate eluent system is TLC analysis.[12]
-
Fluorophilicity: Highly fluorinated compounds can exhibit "fluorophilicity," leading to unusual elution behavior. In such cases, fluorous solid-phase extraction (FSPE) or chromatography on fluorinated stationary phases may be more effective.[13][14]
Characterization by NMR Spectroscopy
¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated compounds.[15][16]
-
Chemical Shifts: The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, providing valuable structural information.
-
Coupling Constants: J-coupling between fluorine and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides information about the connectivity and stereochemistry of the molecule.
-
Reaction Monitoring: ¹⁹F NMR can be used to monitor the progress of fluorination reactions directly in the reaction mixture.
Case Studies of Successful Fluorinated Drugs
The strategic application of fluorinated building blocks has led to the development of numerous successful drugs.
| Drug | Therapeutic Area | Role of Fluorine |
| Fluoxetine (Prozac) | Antidepressant | The para-trifluoromethyl group increases lipophilicity, enhancing CNS penetration and metabolic stability.[1][11] |
| Sitagliptin (Januvia) | Antidiabetic | The trifluoromethyl group enhances potency and metabolic stability. |
| Atorvastatin (Lipitor) | Cholesterol-lowering | A fluorine atom on the phenyl ring improves metabolic stability. |
| Ciprofloxacin | Antibiotic | A fluorine atom at the C-6 position of the quinolone core enhances DNA gyrase binding and antibacterial spectrum.[1] |
Conclusion and Future Perspectives
The incorporation of fluorine has become a cornerstone of modern drug discovery, offering a powerful strategy to optimize the properties of drug candidates.[1][2] As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for the introduction of novel fluorinated motifs are developed, the impact of fluorinated building blocks in medicinal chemistry is set to expand even further.[17] The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively utilize this remarkable element in their quest for new and improved therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 777-791.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery, 16(11), 1261-1286.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(22), 6536-6545.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). PubMed Central.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Tocris Bioscience.
- Kaur Maidh, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
- What is the role of bioisosterism in drug design? (2025). Patsnap Synapse.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Trifluoromethyl group. (n.d.). In Wikipedia.
- Johnson, B. F., Shu, W., & DiRocco, D. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Medicinal Chemistry Letters, 12(3), 356-359.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Journal of Chromatographic Science.
- An Overview of Fluorine NMR. (n.d.). ResearchGate.
- Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. (1981). Journal of the Chemical Society, Perkin Transactions 1, 185-190.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3456.
- State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (2023). EJNMMI Radiopharmacy and Chemistry, 8(1), 33.
- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (n.d.). Baxendale Group.
- Electrophilic fluorination. (n.d.). In Wikipedia.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2011).
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. (2010). Organic Letters, 12(4), 844-847.
- Synthesis of Fluorinated #-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- an. (2008). The Journal of Organic Chemistry, 73(21), 8531-8534.
- Synthesis of gem-Difluoroalkenes. (2017). Angewandte Chemie International Edition.
- Methods For The Synthesis of Gem-Difluoromethylene Compounds. (n.d.). Scribd.
- Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. (2022). Frontiers in Chemistry, 10, 921612.
- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). Pharmaceuticals, 16(4), 636.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal.
- [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. (2021). Molecules, 26(16), 4983.
- Fluorination of alcohol 239 using DAST.[74a]. (n.d.). ResearchGate.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2018). Molecules, 23(11), 2873.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (n.d.). ResearchGate.
- How To: Monitor by TLC. (n.d.). University of Rochester.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International.
- A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube.
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Application Note: Strategic Halogenation of Aromatic Carboxylic Acids
An in-depth guide to the experimental setup for the halogenation of aromatic carboxylic acids, created for researchers, scientists, and drug development professionals.
Abstract: Halogenated aromatic carboxylic acids are cornerstone building blocks in medicinal chemistry, agrochemicals, and materials science. Their synthesis, however, is not trivial, as the carboxylic acid moiety profoundly influences the reactivity and regioselectivity of the aromatic ring. This guide provides a comprehensive overview of the primary strategies for their preparation, moving beyond simple protocols to explain the mechanistic rationale behind experimental design. We will explore three distinct and complementary pathways: classical Electrophilic Aromatic Substitution (EAS), modern Transition-Metal-Catalyzed C–H Activation for ortho-functionalization, and Decarboxylative Halogenation for complete replacement of the carboxyl group. Each section includes detailed, field-proven protocols and discusses the critical parameters that ensure success, safety, and reproducibility.
The Challenge of Directing Halogenation on Aromatic Acids
The synthetic utility of an aromatic carboxylic acid is defined by the functional groups on its ring. Introducing halogens is a primary method for creating diversification points for further reactions, such as cross-coupling. However, the carboxyl group itself presents a challenge: it is a deactivating and meta-directing group for Electrophilic Aromatic Substitution (EAS).[1] This inherent electronic property means that traditional methods will preferentially install a halogen at the meta position, which may not be the desired regioisomer. To overcome this, chemists have developed sophisticated strategies to achieve selective halogenation at any desired position. This note details the three most powerful approaches.
Strategy 1: Electrophilic Aromatic Substitution (EAS)
This is the classical approach to halogenating aromatic rings. The reaction proceeds by generating a potent electrophile (e.g., 'Br⁺') that is attacked by the π-system of the benzene ring.[2] For deactivated rings like benzoic acid, a Lewis acid catalyst is required to polarize the halogen molecule and increase its electrophilicity.[3]
Mechanistic Insight: The Role of the Carboxyl Group
The carboxyl group withdraws electron density from the aromatic ring through resonance and inductive effects, slowing down the rate of electrophilic attack. When the electrophile does add to the ring, it forms a resonance-stabilized carbocation intermediate (the "arenium ion"). Examination of the resonance structures for ortho, para, and meta attack reveals that the positive charge is never placed on the carbon bearing the deactivating carboxyl group during meta attack. This makes the transition state for meta attack the least destabilized, leading to the formation of the meta-substituted product.[1]
Diagram: General Mechanism for EAS Halogenation
Caption: The two-stage process of electrophilic aromatic halogenation.
Protocol: Meta-Bromination of Benzoic Acid
This protocol describes the synthesis of m-bromobenzoic acid using bromine and a Lewis acid catalyst.
Materials:
-
Benzoic Acid
-
Glacial Acetic Acid (solvent)
-
Molecular Bromine (Br₂)
-
Iron filings or Iron(III) bromide (FeBr₃)
-
Sodium bisulfite (NaHSO₃) solution
-
Ice-cold water
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be placed in a fume hood.
-
Dissolution: Dissolve 10.0 g of benzoic acid in 30 mL of glacial acetic acid in the flask.
-
Catalyst: Add a catalytic amount of iron filings or ~0.5 g of anhydrous FeBr₃. The iron filings will react in situ with bromine to form FeBr₃.[1]
-
Bromine Addition: In the dropping funnel, place 4.5 mL of molecular bromine (Br₂). Add the bromine dropwise to the stirring benzoic acid solution over 30 minutes. The reaction is exothermic and will generate HBr gas, which should be vented through the top of the condenser to a gas trap (e.g., a beaker with NaOH solution).
-
Reaction: After the addition is complete, gently heat the mixture to 50-60°C for 2 hours to drive the reaction to completion. The color of the bromine should fade.
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water while stirring. A precipitate will form.
-
Workup: To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude m-bromobenzoic acid from an ethanol/water mixture to obtain the purified product.
Expected Yield: 70-85%.
Special Case: Halogenation of Activated Systems (Salicylic Acid)
When the aromatic ring contains a powerful activating group, such as the hydroxyl (-OH) in salicylic acid, the reaction dynamics change. The -OH group is a strong ortho, para-director and activator, overriding the meta-directing effect of the carboxylic acid. The reaction is so facile that it often proceeds without a catalyst and can lead to polysubstitution and even decarboxylation.[4]
When salicylic acid is treated with bromine water, a white precipitate of 2,4,6-tribromophenol is formed.[4] This occurs because the reaction medium facilitates ipso-substitution, where the carboxyl group is replaced by a bromine atom, alongside halogenation at the activated ortho and para positions relative to the hydroxyl group.[4][5]
Strategy 2: Transition-Metal-Catalyzed C–H Activation
To achieve halogenation at the ortho position, a different strategy is required that bypasses the electronic biases of EAS. Transition-metal-catalyzed C–H activation utilizes the carboxyl group as a directing group to guide a metal catalyst to the adjacent C–H bond.[6] This approach offers exceptional regiocontrol that is otherwise impossible.
Mechanistic Insight: Carboxylate-Directed Ortho-Halogenation
The reaction typically involves a palladium or iridium catalyst.[6][7] The process is believed to proceed through a concerted metalation-deprotonation pathway. The carboxylate (formed in situ) coordinates to the metal center, forming a five- or six-membered metallacycle intermediate. This brings the metal catalyst into close proximity to the ortho C–H bond, enabling its selective cleavage. The resulting aryl-metal species then reacts with a halogen source (e.g., N-iodosuccinimide, NIS) in an oxidative addition/reductive elimination sequence to install the halogen and regenerate the catalyst.[8]
Diagram: Workflow for Ortho-Directed C-H Halogenation
Caption: General experimental workflow for C-H activation.
Protocol: Palladium-Catalyzed Ortho-Iodination of Benzoic Acid
This protocol is adapted from methodologies developed for carboxylate-directed C–H functionalization.[7][8]
Materials:
-
Benzoic Acid
-
Palladium(II) acetate [Pd(OAc)₂] (catalyst)
-
N-Iodosuccinimide (NIS) (iodine source)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add benzoic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and NIS (1.2 mmol).
-
Solvent Addition: Add 5 mL of anhydrous solvent via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100°C. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of sodium thiosulfate to remove any remaining NIS or I₂.
-
Workup: Transfer the mixture to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 2-iodobenzoic acid.
| Catalyst/Metal | Halogen Source | Typical Position | Reference |
| Pd(OAc)₂ | NIS, NBS, NCS | ortho | [7] |
| [Cp*IrCl₂]₂ | I₂ | ortho | [6][9] |
| Ru(II) complexes | N-halosuccinimides | meta (via electronic preference) | [10] |
Table 1: Comparison of selected transition-metal systems for C-H halogenation.
Strategy 3: Decarboxylative Halogenation
This powerful strategy offers a completely different retrosynthetic disconnection. Instead of functionalizing a C-H bond, the carboxylic acid group itself is replaced by a halogen atom (ipso-substitution).[11] This is particularly valuable for synthesizing aryl halides that are difficult to access via EAS, especially when electronic directing effects are unfavorable.[12]
Mechanistic Insight: Hunsdiecker and Modern Variants
The classic method is the Hunsdiecker reaction, which involves the thermal decomposition of a silver carboxylate salt with a halogen. Modern variations have been developed that are more practical and use catalytic methods, often involving photocatalysis or transition metals like copper or silver.[13][14] Many of these modern methods proceed via a radical mechanism. For instance, a photocatalyst can induce a single-electron transfer from the carboxylate, leading to the formation of an aryl carboxy radical that rapidly extrudes CO₂ to generate an aryl radical. This aryl radical is then trapped by a halogen atom transfer agent to yield the final aryl halide.[13][14][15]
Protocol: Visible-Light-Induced Decarboxylative Iodination
This protocol leverages photoredox catalysis for a mild and efficient transformation.[16]
Materials:
-
Aromatic Carboxylic Acid
-
Photocatalyst (e.g., an Iridium or organic dye catalyst)
-
N-Iodosuccinimide (NIS) or other iodine source
-
Base (e.g., a mild organic base like DBU)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Blue LED light source
-
Reaction vial, magnetic stirrer
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aromatic carboxylic acid (0.5 mmol), the photocatalyst (1-2 mol%), NIS (1.5 equiv), and the base (1.5 equiv).
-
Solvent & Degassing: Add 2 mL of anhydrous solvent. Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp and begin stirring. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Reaction: Continue irradiation for 12-24 hours, or until TLC/LC-MS analysis shows full consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate, followed by water and brine. The unreacted carboxylic acid starting material can be easily removed by washing with a mild aqueous base (e.g., NaHCO₃).[11]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting aryl iodide by flash column chromatography.
Ancillary Reaction: Conversion to Acyl Chlorides
It is critical to distinguish aromatic ring halogenation from the conversion of the carboxylic acid functional group into an acyl chloride. This is a different but common transformation performed on these substrates. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride specifically replace the -OH of the carboxyl group with -Cl, forming a highly reactive acyl chloride, which is a precursor for amides, esters, and ketones.[17][18][19][20] This reaction does not add a halogen to the aromatic ring.
Safety and Handling
Working with halogens and halogenating agents requires strict safety protocols.
-
General Precautions: Always work in a well-ventilated fume hood. Wear chemical splash goggles, a lab coat, and chemical-resistant gloves (check compatibility charts for the specific reagents).[21][22]
-
Molecular Halogens (Br₂, Cl₂): These are highly toxic, corrosive, and volatile.[23][24] Avoid inhalation of vapors. Bromine can cause severe skin burns. Have a quenching agent (sodium thiosulfate or bisulfite for Br₂; sodium hydroxide for HBr/HCl gas) ready.
-
N-Halosuccinimides (NBS, NCS, NIS): These are solids and easier to handle than molecular halogens but are irritants and moisture-sensitive.
-
Lewis Acids (FeBr₃, AlCl₃): These are water-sensitive and corrosive. They react violently with water, releasing heat and toxic fumes.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts with water to release toxic HCl and SO₂ gases.[17] Handle with extreme care in a fume hood.
Summary and Strategic Comparison
The choice of halogenation strategy depends entirely on the desired regioisomer and the electronic nature of the substrate.
| Strategy | Regioselectivity | Key Features | Common Conditions |
| Electrophilic Aromatic Substitution (EAS) | meta-selective (on deactivated rings) | Classical, robust method. Requires Lewis acid for deactivated rings. Overridden by strong activating groups. | Br₂/FeBr₃, I₂/Oxidant |
| Directed C-H Activation | ortho-selective | Utilizes the carboxyl group to direct a metal catalyst. Excellent regiocontrol. | Pd(OAc)₂/NIS, [IrCp*Cl₂]₂/I₂ |
| Decarboxylative Halogenation | ipso-substitution (replaces COOH) | Provides access to isomers unobtainable by EAS. Often proceeds under mild, radical conditions. | Photocatalyst/NXS/Light, Ag₂CO₃/Br₂ |
Table 2: Comparison of primary halogenation strategies for aromatic carboxylic acids.
By understanding the mechanistic basis of each approach, researchers can rationally design experiments to synthesize the specific halogenated aromatic carboxylic acid required for their drug discovery and materials science programs.
References
- Makarov, I. S., et al. (2021). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1522-1619. [Link]
- Makarov, I. S., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1522-1619. [Link]
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- Sahu, K. N., & Bose, A. K. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. Oriental Journal of Chemistry. [Link]
- Various Authors. (n.d.). Decarboxylative halogenation.
- Wikipedia. (n.d.).
- Li, G., et al. (2023). Strategies for multi-iodine of aromatic carboxylic acids, and the approach pursued in the present work.
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- Procter, D. J., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. [Link]
- Schultz, D. M., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Macmillan Group - Princeton University. [Link]
- Vedantu. (n.d.). Benzoic acid is treated with SOCl2 and the product class 11 chemistry CBSE. Vedantu. [Link]
- Majek, M., & Von Wangelin, A. J. (2015). C–H bond halogenation catalyzed or mediated by copper: an overview. Beilstein Journal of Organic Chemistry. [Link]
- LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). LibreTexts. [Link]
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- Askiitians. (n.d.).
- Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). ortho‐C−H monohalogenations of para‐substituted benzoic acids.
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Application Notes and Protocols: Leveraging 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in the Synthesis of Novel Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide to the potential use of 3,5-dichloro-2,4,6-trifluorobenzoic acid as a precursor for the synthesis of novel fluorinated polymers. While direct polymerization of this benzoic acid is not a common strategy, its rich functionality of chlorine and fluorine substituents on the aromatic ring makes it an attractive building block for creating specialized monomers. The resulting polymers are anticipated to exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a range of advanced applications.
This guide will detail a proposed synthetic pathway to convert this compound into a polymerizable vinyl ester monomer, followed by a protocol for its polymerization.
Introduction: The Potential of Highly Halogenated Monomers
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and hydrophobicity.[1] These characteristics stem from the high bond energy of the C-F bond. The incorporation of multiple halogen atoms, such as chlorine and fluorine, into a monomer unit can further enhance these properties, leading to polymers with tailored functionalities. This compound is a readily available starting material that serves as an excellent scaffold for the design of such highly halogenated monomers.[2][3][4]
Proposed Synthetic Pathway: From Benzoic Acid to a Polymerizable Monomer
The carboxylic acid functionality of this compound is not directly polymerizable through common chain-growth mechanisms. Therefore, a chemical modification is necessary to introduce a polymerizable group. A robust strategy is the conversion of the carboxylic acid to a vinyl ester, which can then undergo radical polymerization.
The proposed two-step synthesis is as follows:
-
Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride. The carboxylic acid is converted to its more reactive acid chloride derivative.
-
Step 2: Synthesis of Vinyl 3,5-dichloro-2,4,6-trifluorobenzoate. The acid chloride is reacted with a vinylating agent to yield the desired monomer.
Caption: Proposed synthetic route from this compound to a novel fluorinated polymer.
Experimental Protocols
Protocol for the Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride
Principle: Carboxylic acids can be efficiently converted to acyl chlorides using reagents like thionyl chloride or oxalyl chloride.[5] This protocol utilizes thionyl chloride, with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous toluene
-
Schlenk flask, reflux condenser, magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add this compound (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous toluene to dissolve the starting material.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature.
-
Add a catalytic amount of anhydrous DMF (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 3,5-dichloro-2,4,6-trifluorobenzoyl chloride can be purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water.
Protocol for the Synthesis of Vinyl 3,5-dichloro-2,4,6-trifluorobenzoate
Principle: The synthesis of vinyl esters from acyl chlorides can be achieved through a palladium-catalyzed transvinylation reaction with vinyl acetate.
Materials:
-
3,5-Dichloro-2,4,6-trifluorobenzoyl chloride
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous toluene
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, and inert gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 3,5-dichloro-2,4,6-trifluorobenzoyl chloride (1 equivalent) in anhydrous toluene.
-
Add vinyl acetate (3 equivalents) to the solution.
-
Add palladium(II) acetate (0.02 equivalents) and sodium carbonate (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst and salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol for the Radical Polymerization of Vinyl 3,5-dichloro-2,4,6-trifluorobenzoate
Principle: The newly synthesized vinyl ester monomer can be polymerized via free-radical polymerization using a thermal initiator such as azobisisobutyronitrile (AIBN).
Materials:
-
Vinyl 3,5-dichloro-2,4,6-trifluorobenzoate (monomer)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Methanol (for precipitation)
-
Schlenk tube, magnetic stirrer, heating bath, and inert gas supply
Procedure:
-
In a Schlenk tube, dissolve the vinyl 3,5-dichloro-2,4,6-trifluorobenzoate monomer and AIBN (typically 1 mol% relative to the monomer) in the anhydrous solvent.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed Schlenk tube in a preheated oil bath at 70 °C to initiate polymerization.
-
Allow the polymerization to proceed for a set time (e.g., 24 hours). The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the tube in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization of the Resulting Polymer
The synthesized polymer can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹⁹F NMR Spectroscopy | To confirm the polymer structure. | Disappearance of the vinyl proton signals and broadening of the aromatic and fluorine signals. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI). | A unimodal distribution indicating a successful polymerization. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High decomposition temperature, characteristic of highly halogenated polymers. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A distinct glass transition temperature. |
Potential Applications
Polymers derived from this compound are expected to have a unique combination of properties that could be beneficial in several high-performance applications:
-
Advanced Coatings: The low surface energy and chemical resistance would make them suitable for anti-fouling and protective coatings.
-
Dielectric Materials: The high fluorine content could lead to a low dielectric constant, making them candidates for use in microelectronics.
-
Optical Materials: The specific substitution pattern on the aromatic ring might result in a low refractive index, useful for optical components.
-
Biomedical Devices: The hydrophobicity and potential biocompatibility could be leveraged in the development of medical implants and drug delivery systems.
Conclusion
While this compound does not have a direct, established role in polymer chemistry, its structure presents a valuable opportunity for the synthesis of novel, highly halogenated polymers. The protocols outlined in these application notes provide a scientifically grounded pathway for researchers to explore the potential of this compound in creating advanced materials with unique and desirable properties. The conversion to a vinyl ester monomer and subsequent radical polymerization is a feasible and versatile approach to unlock the potential of this intriguing building block.
Caption: Workflow for the synthesis and characterization of a novel fluorinated polymer.
References
- Bates, J., et al. (n.d.). Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates. Canadian Center of Science and Education.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.).
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.
- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (n.d.). Google Patents.
- Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. (2024). Nature.
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- United States Patent. (2008). Google Patents.
- Prepare 3,5 dichloro a(Trifluoromethyl)The method of styrene. (n.d.). Google Patents.
- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. (n.d.). Google Patents.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). MDPI.
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derivatization of 3,5-Dichloro-2,4,6-trifluorobenzoic acid for biological assays
An Application Guide: Strategic Derivatization of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid for Advanced Biological Assays
Introduction: Unlocking the Potential of a Polychalogenated Scaffold
This compound is a highly functionalized aromatic carboxylic acid. Its unique electronic properties, stemming from the presence of multiple electron-withdrawing halogen substituents, make it an intriguing scaffold for chemical biology and drug discovery. The chlorine and fluorine atoms create a distinct electrostatic and steric profile that can mediate specific interactions with biological targets.[1][2][3] However, in its native state, the carboxylic acid moiety presents limitations for direct use in many biological assays. Its acidity can disrupt physiological conditions, and more importantly, it lacks the requisite reactivity to form stable covalent bonds with macromolecules like proteins under mild, aqueous conditions.
This guide provides a detailed framework for the strategic derivatization of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling researchers to transform this compound into potent, versatile tools for biological interrogation. The primary focus will be on converting the chemically placid carboxylic acid into a highly reactive, amine-specific electrophile, thereby unlocking its potential for bioconjugation and the development of targeted molecular probes.
The Rationale for Derivatization: From Inert Acid to Reactive Probe
The conversion of the terminal carboxyl group is not merely a synthetic convenience; it is a strategic necessity to render the molecule biologically useful. The rationale is threefold:
-
Enabling Covalent Conjugation: The carboxyl group is a poor electrophile. To covalently label biomolecules, it must be activated. The most common strategy is to convert it into an active ester, such as an N-hydroxysuccinimide (NHS) ester.[4][5][6] This creates a powerful, yet selective, acylating agent that readily reacts with nucleophilic primary amines—abundant on the surface of proteins (e.g., the ε-amino group of lysine residues and the N-terminus)—to form highly stable amide bonds.[4][6]
-
Modulating Physicochemical Properties: The native carboxylic acid is typically charged at physiological pH, which can hinder its ability to cross cellular membranes. Converting it to a neutral ester or amide derivative can increase its lipophilicity, potentially improving cell permeability and bioavailability for cell-based assays.
-
Construction of Molecular Tools: Derivatization provides a chemical handle to attach the core scaffold to other functional moieties. For instance, the activated acid can be coupled to:
-
Fluorophores: To create probes for fluorescence microscopy or flow cytometry.
-
Biotin: For use in affinity-based pulldown assays or for detection using streptavidin conjugates.
-
Linkers: To attach the molecule to solid supports, nanoparticles, or larger drug delivery systems.[7]
-
Primary Derivatization Strategy: EDC/NHS-Mediated Active Ester Formation
The most robust and widely used method for activating carboxylic acids for bioconjugation is the two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8][9] This approach is superior to using EDC alone because it converts the highly unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester, which can be purified and stored, offering greater control over the subsequent conjugation reaction.[9]
The mechanism proceeds in two distinct phases:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient under slightly acidic conditions (pH 4.5–6.0), which protonates the carboxylate group, facilitating the reaction.[8]
-
Stabilization: The unstable O-acylisourea intermediate is prone to rapid hydrolysis.[4][9] NHS is added to intercept this intermediate, forming a semi-stable NHS ester and releasing an isourea byproduct.[8][9] The resulting NHS ester is significantly more resistant to hydrolysis than the O-acylisourea, yet highly reactive toward primary amines at physiological to slightly alkaline pH (7.2–8.5).[4]
Figure 1. Workflow for EDC/NHS-mediated activation and bioconjugation.
Experimental Protocols
Protocol 1: Synthesis of this compound N-Hydroxysuccinimide Ester (DCTFB-NHS)
This protocol details the conversion of the parent acid to its amine-reactive NHS ester. It is critical to use anhydrous solvents and reagents to prevent hydrolysis of the intermediates and the final product.
Materials and Reagents:
-
This compound (MW: 244.98 g/mol )
-
N-Hydroxysuccinimide (NHS) (MW: 115.09 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (MW: 191.70 g/mol )
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Thin-Layer Chromatography (TLC) supplies (silica plates, mobile phase)
-
Flash column chromatography system
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv., e.g., 245 mg, 1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM (10 mL). Stir until the acid is fully dissolved. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Addition of NHS: Add N-Hydroxysuccinimide (NHS) (1.1 equiv., e.g., 127 mg, 1.1 mmol) to the solution. Stir for 5 minutes.
-
Activation with EDC: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC·HCl (1.2 equiv., e.g., 230 mg, 1.2 mmol) portion-wise over 5-10 minutes. Allowing the reaction to proceed at 0 °C initially minimizes side reactions.[10]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The product spot (DCTFB-NHS) should appear at a higher Rf than the starting carboxylic acid.
-
Workup:
-
Once the reaction is complete, a white precipitate of dicyclohexylurea byproduct will have formed. Filter the reaction mixture to remove this solid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with ice-cold 0.1 M HCl (2 x 20 mL) and ice-cold brine (1 x 20 mL). These washes remove unreacted EDC and residual NHS.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the final product (a white solid) using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the purified DCTFB-NHS ester desiccated at -20°C.
| Parameter | Hypothetical Value/Observation | Rationale |
| Yield | 75-90% | Reflects an efficient coupling and purification process. |
| Purity (LC-MS) | >95% | Essential for reproducible downstream bioconjugation. |
| ¹H NMR | Singlet ~2.9 ppm (4H) | Characteristic protons of the succinimide ring. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ~340.9 | Confirms the molecular weight of the NHS ester. |
Table 1. Representative data for the synthesis of DCTFB-NHS ester.
Protocol 2: General Procedure for Conjugating DCTFB-NHS to a Protein
This protocol describes the labeling of a protein with the synthesized DCTFB-NHS ester. The pH of the reaction buffer is the most critical parameter for success.[4]
Materials and Reagents:
-
Purified DCTFB-NHS ester (from Protocol 1)
-
Anhydrous DMSO or DMF
-
Protein of interest (e.g., Antibody, Enzyme) in an amine-free buffer (e.g., PBS)
-
Coupling Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.5-8.5. Critical: Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the protein solution to 1-10 mg/mL in cold Coupling Buffer. Ensure the protein is fully dissolved and aggregated material is removed (e.g., by centrifugation).
-
Prepare NHS Ester Stock: Immediately before use, dissolve the DCTFB-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[4]
-
Initiate Conjugation: While gently stirring the protein solution, add the desired molar excess of the DCTFB-NHS stock solution. A 10- to 20-fold molar excess of the ester over the protein is a common starting point, but this must be optimized for each specific protein and desired degree of labeling (DOL).[4][11]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Longer incubation times or higher pH can increase labeling but also increase the risk of ester hydrolysis.[4]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8][11] The primary amines in the quenching buffer will react with any remaining NHS ester. Incubate for 15-30 minutes.
-
Purify Conjugate: Remove unreacted small molecules (quenched ester, NHS byproduct) from the protein conjugate.
-
Dialysis: Dialyze the reaction mixture against PBS (or another suitable buffer) at 4°C with several buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography (SEC): For faster purification, use a desalting column (e.g., Sephadex G-25) equilibrated with the desired final buffer.[11]
-
-
Characterize and Store: Determine the protein concentration and the Degree of Labeling (DOL). Store the purified conjugate according to the protein's requirements, typically at 4°C or frozen at -80°C.
Figure 2. Experimental workflow for protein conjugation.
Conclusion
The derivatization of this compound, particularly through the synthesis of its N-hydroxysuccinimide ester, is a powerful and essential strategy for its application in biological assays. This conversion transforms a relatively inert molecule into a precision tool capable of covalently modifying proteins and other biomolecules. The detailed protocols provided herein, grounded in the established principles of EDC/NHS chemistry, offer a reliable pathway for researchers to synthesize and utilize these derivatives. By carefully controlling reaction parameters, especially solvent anhydrousness and buffer pH, these methods enable the creation of bespoke molecular probes for advancing research in chemical biology and drug development.
References
- Ulijn, R. V., et al. (2007). Hyaluronic Acid- N -hydroxysuccinimide: A Useful Intermediate for Bioconjugation. ResearchGate.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Polymer Source Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis.
- Moustaka, I., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Center for Biotechnology Information.
- Hansen, R. A., et al. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. ACS Publications.
- Fong, K., et al. (2024). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. MDPI.
- Zhang, X., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- TheTestMag. (2023). Effect of halogens in benzoic acid.
- Zhang, X., et al. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate.
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A Senior Application Scientist's Guide to the Scale-Up Synthesis of Substituted Benzoic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Substituted benzoic acids are fundamental building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2] While numerous synthetic methods exist for their preparation at the laboratory scale, transitioning these processes to pilot and production scales presents significant challenges in terms of safety, efficiency, cost, and product purity. This guide provides an in-depth analysis of the most common and scalable synthetic routes, focusing on the critical parameters and field-proven insights necessary for successful scale-up. We will explore the liquid-phase oxidation of toluenes, the carboxylation of Grignard reagents, and the hydrolysis of benzonitriles, offering detailed protocols, safety considerations, and downstream processing strategies to empower researchers and development professionals in their scale-up campaigns.
Chapter 1: Foundational Principles of Scale-Up Chemistry
Scaling a chemical synthesis is not merely about using larger flasks and greater quantities of reagents. It is a multidisciplinary challenge that requires a deep understanding of chemical engineering principles.[3] A reaction that performs beautifully at the 1-gram scale can become uncontrollable or inefficient at the 1-kilogram scale without careful consideration of the following principles:
-
Thermodynamics & Heat Management: Exothermic reactions are a primary safety concern during scale-up. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous, self-accelerating increase in reaction rate known as a thermal runaway.[4] Therefore, understanding the reaction's enthalpy and selecting appropriate cooling systems are critical.
-
Mass & Heat Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions, impurity formation, and reduced yields.[5] The choice of reactor geometry, impeller design, and stirring speed are crucial for ensuring homogeneity.
-
Kinetics and Reaction Control: The rate of addition of reagents, which is often trivial on a lab scale, becomes a critical control parameter at a larger scale to manage the reaction rate and heat generation.[6]
-
Safety and Process Hazard Analysis (PHA): A thorough PHA is mandatory before any scale-up operation. This involves identifying potential hazards such as flammable solvents, pyrophoric reagents, corrosive materials, and runaway reactions, and implementing robust control measures to mitigate these risks.[6]
Chapter 2: The Industrial Workhorse: Oxidation of Substituted Toluenes
The liquid-phase air oxidation of toluene and its derivatives is the most common industrial method for producing benzoic acid and related compounds due to its high yield and use of inexpensive starting materials and oxidants (air or oxygen).[1][7]
Mechanistic Overview & Scale-Up Causality The reaction typically proceeds via a free-radical mechanism, catalyzed by transition metal salts like cobalt or manganese naphthenates or acetates.[8][9] The process involves the abstraction of a benzylic hydrogen from toluene, followed by reaction with oxygen to form a peroxide radical, which ultimately leads to the formation of benzoic acid.
Key Scale-Up Considerations:
-
Catalyst System: The choice of catalyst (often a combination of cobalt and manganese salts) and promoters (like bromide salts) is crucial for achieving high conversion and selectivity.[9] The catalyst system influences the reaction rate and the profile of by-products such as benzaldehyde and benzyl alcohol.[10]
-
Temperature and Pressure: These reactions are typically run at elevated temperatures (130-165°C) and pressures (0.3-1.0 MPa) to achieve a reasonable reaction rate.[7][8] Careful control is necessary to prevent over-oxidation and the formation of degradation products.
-
Oxygen Supply: The rate of oxygen introduction must be carefully controlled. Insufficient oxygen can stall the reaction, while an excess can create a flammable headspace in the reactor, posing a significant safety risk.
-
By-product Management: Benzaldehyde, benzyl alcohol, and benzyl benzoate are common impurities.[10] Downstream distillation and purification steps are designed to separate these from the final product. Unreacted toluene is typically recovered and recycled.[8][11]
Workflow for Toluene Oxidation
Caption: Workflow for the scale-up synthesis of benzoic acids via toluene oxidation.
Protocol 2.1: Scale-Up Synthesis of Benzoic Acid via Toluene Oxidation
Disclaimer: This protocol is a representative example and must be adapted and risk-assessed for specific equipment and scales.
-
Reactor Preparation: Charge a suitably rated pressure reactor with toluene and the cobalt acetate catalyst (e.g., 100-150 mg/kg of toluene).[8]
-
Inerting: Purge the reactor headspace thoroughly with nitrogen to remove all oxygen before heating.
-
Heating and Pressurization: Seal the reactor and begin agitation. Heat the mixture to the target temperature (e.g., 150-170°C).[8]
-
Oxidation: Once at temperature, begin introducing compressed air or an oxygen/nitrogen mixture below the surface of the liquid. The oxygen feed rate must be carefully controlled to maintain pressure (e.g., 1 MPa) and avoid accumulation in the headspace.[8] Monitor the reaction via in-process controls (e.g., GC or HPLC) to track the consumption of toluene and formation of benzoic acid.
-
Cool Down and Depressurization: Once the desired conversion is reached, stop the oxygen flow and cool the reactor to ambient temperature. Carefully vent the excess pressure.
-
Toluene Recovery: Transfer the crude reaction mixture to a distillation apparatus and distill off the unreacted toluene, which can be recycled.[7]
-
Product Isolation and Purification: The crude benzoic acid is then purified, typically by vacuum distillation or recrystallization, to remove by-products and achieve the desired purity.[12]
| Parameter | Typical Range | Rationale for Scale-Up |
| Temperature | 130 - 170 °C | Balances reaction rate against by-product formation. Requires robust reactor cooling systems.[8] |
| Pressure | 0.3 - 1.0 MPa | Maintains reactants in the liquid phase and increases oxygen solubility.[7][8] |
| Catalyst Loading | 0.01 - 0.2% (metal salt) | Optimized to provide a controlled reaction rate without excessive cost or downstream removal issues.[8][12] |
| Toluene Conversion | 30 - 50% per pass | Controlled to maximize selectivity to benzoic acid and minimize by-products. Unreacted toluene is recycled.[11] |
| Typical Yield | >95% (based on consumed toluene) | High efficiency is a key advantage of this industrial process.[8] |
Chapter 3: The Versatile Route: Grignard Carboxylation
The carboxylation of Grignard reagents is a powerful and versatile method for preparing a wide array of substituted benzoic acids, especially those not easily accessible through oxidation. The reaction involves the nucleophilic attack of an organomagnesium halide on carbon dioxide (typically solid CO₂, or "dry ice").
Mechanistic Overview & Scale-Up Causality The aryl group of the Grignard reagent is highly nucleophilic and carbanionic in character. It readily attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. This salt is then protonated in an acidic workup to yield the final carboxylic acid.
Critical Scale-Up Parameters & Safety: This method's primary challenge at scale is safety.[4]
-
Anhydrous Conditions: Grignard reagents react violently with water.[13] All glassware must be rigorously dried (e.g., oven- or flame-dried), and all solvents must be anhydrous. Failure to do so will quench the reagent and drastically reduce the yield.[14]
-
Initiation: The reaction between the aryl halide and magnesium metal has an induction period. On a large scale, the sudden, uncontrolled initiation of an unreacted mixture can lead to a violent exotherm and a dangerous runaway reaction.[15] Initiation is often facilitated with a small crystal of iodine or by adding a small amount of pre-formed Grignard reagent.[16]
-
Exotherm Management: Both the formation of the Grignard reagent and its subsequent carboxylation are highly exothermic.[14] The aryl halide must be added slowly and at a controlled rate to maintain a manageable reflux.[6] A large ice bath or reactor cooling system must be readily available to control the temperature.
-
Reagent Handling: Many Grignard reagents are commercially available but can be pyrophoric (ignite spontaneously in air).[13] They must be handled under an inert atmosphere (nitrogen or argon) using techniques like cannula transfer. Working alone when performing large-scale Grignard reactions is strongly discouraged.[6]
Workflow for Grignard Carboxylation
Caption: Experimental workflow for the scale-up synthesis via Grignard carboxylation.
Protocol 3.1: Scale-Up Synthesis of a Substituted Benzoic Acid via Grignard Carboxylation
Disclaimer: This protocol involves highly reactive and potentially pyrophoric materials. A thorough risk assessment is mandatory. Perform this reaction in a chemical fume hood with appropriate engineering controls.[6]
-
Apparatus Setup: Assemble an oven-dried, multi-neck, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.[6] Place magnesium turnings in the flask.
-
Initiation: Add a small portion of the aryl halide solution (dissolved in anhydrous THF or ether) to the magnesium. If the reaction does not start (indicated by bubbling and warming), add a crystal of iodine or gentle warming.[16]
-
Grignard Formation: Once initiated, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle, controlled reflux. The reaction mixture will typically turn cloudy and grey.[17]
-
Carboxylation: In a separate, appropriately sized vessel, place a large excess of crushed dry ice. Under positive inert gas pressure, slowly transfer the prepared Grignard reagent solution onto the dry ice with vigorous stirring.[18] This step is highly exothermic.
-
Acidic Work-up: Once the addition is complete and the excess dry ice has sublimed, slowly and carefully quench the reaction mixture by adding aqueous acid (e.g., 6 M HCl) with cooling until all solids have dissolved and the aqueous layer is acidic.[16]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether.[16]
-
Isolation: To isolate the product, extract the combined organic layers with an aqueous base (e.g., 10% NaOH) to convert the benzoic acid to its water-soluble sodium salt. Separate the layers and then re-acidify the aqueous layer with concentrated HCl to precipitate the pure benzoic acid.[16]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if higher purity is required.
| Parameter | Key Consideration | Rationale for Scale-Up |
| Solvent | Anhydrous THF or Diethyl Ether | Must be completely dry to prevent quenching the reagent. THF is often preferred for its higher boiling point and better solvating properties.[6][14] |
| Addition Rate | Slow and controlled | The primary method for controlling the reaction exotherm during both Grignard formation and carboxylation.[6] |
| Temperature | Maintain gentle reflux | Ensures a steady reaction rate without becoming uncontrollable. Requires external cooling capacity. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to both moisture and oxygen. |
| Typical Yield | 60 - 85% | Yields can be highly variable and depend on rigorously maintaining anhydrous and inert conditions. |
Chapter 4: The Hydrolysis Route: From Benzonitriles to Benzoic Acids
The hydrolysis of benzonitriles is a robust method for producing substituted benzoic acids, particularly when the corresponding nitrile is readily available. The reaction can be performed under either acidic or basic conditions.[19]
Mechanistic Overview & Scale-Up Causality Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, ultimately forming a carboxylate salt after hydrolysis of an intermediate amide.[20] Acidification in the work-up liberates the benzoic acid. Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, again proceeding through an amide intermediate.[21]
Key Scale-Up Considerations:
-
Choice of Conditions: The choice between acidic and basic hydrolysis often depends on the stability of other functional groups on the aromatic ring.
-
Corrosion: Using large quantities of strong acids (like H₂SO₄ or HCl) or bases (like NaOH) requires reactors made of corrosion-resistant materials (e.g., glass-lined steel).
-
Reaction Time and Temperature: Hydrolysis can be slow and often requires prolonged heating at reflux to drive the reaction to completion.[20] Monitoring the reaction is key to optimizing cycle time.
-
Gas Evolution: The hydrolysis of the intermediate amide releases ammonia (under basic conditions) or forms an ammonium salt (under acidic conditions).[22] The reactor's venting system must be able to handle this off-gassing safely.
-
Product Isolation: The product is typically isolated by precipitation. On a large scale, controlling the precipitation by adjusting the pH and temperature is crucial to obtain a product with good filtration and drying characteristics.[5]
Workflow for Benzonitrile Hydrolysis
Caption: General workflow for the scale-up hydrolysis of benzonitriles.
Protocol 4.1: Scale-Up Synthesis via Basic Hydrolysis of a Benzonitrile
Disclaimer: This protocol involves corrosive materials. Appropriate personal protective equipment (PPE) must be worn.
-
Reactor Charging: Charge the reactor with the substituted benzonitrile and an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heating: Heat the mixture to reflux with efficient stirring. The reaction is often biphasic initially.
-
Monitoring: Monitor the reaction for the disappearance of the starting nitrile and the evolution of ammonia (a sign of amide hydrolysis). The reaction may require several hours at reflux.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. The product exists as the soluble sodium benzoate salt.
-
Precipitation: With external cooling and stirring, slowly add concentrated hydrochloric acid to the reaction mixture until the pH is strongly acidic (pH 1-2). The substituted benzoic acid will precipitate as a solid.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts. Dry the product in a vacuum oven. Recrystallization can be performed if necessary.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Rationale for Scale-Up |
| Reagent | Conc. H₂SO₄ or HCl | 10-25% NaOH or KOH | Choice depends on substrate stability and desired workup. Both require corrosion-resistant equipment. |
| Temperature | Reflux | Reflux | Elevated temperature is required to overcome the high activation energy for nitrile hydrolysis. |
| Work-up | Dilution with water/cooling | Acidification | Precipitation is the key isolation step; control of pH and temperature is crucial for crystal form. |
| Typical Yield | 75 - 95% | 80 - 98% | Generally a high-yielding reaction if driven to completion. |
Chapter 5: Downstream Processing: Purification at Scale
Regardless of the synthetic route chosen, the final purity of the substituted benzoic acid is determined by the downstream purification process.
-
Crystallization: This is the most common method for purifying solid benzoic acids at scale. The choice of solvent is critical for obtaining high purity and yield. Cooling profiles and agitation rates are optimized to control crystal size and morphology, which impacts filtration and drying performance.[23]
-
Distillation/Sublimation: For thermally stable benzoic acids, vacuum distillation or sublimation can be an effective purification method to remove non-volatile or colored impurities.[24]
-
Filtration and Drying: Large-scale filtration may be performed using equipment like a Nutsche filter-dryer. Efficient drying in vacuum ovens is necessary to remove residual solvents and water to meet final product specifications.
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Application Note: Advanced Liquid Chromatography Strategies for the Robust Analysis of Fluorinated Compounds
Abstract
The unique physicochemical properties imparted by fluorine atoms have led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and industrial materials like per- and poly-fluoroalkyl substances (PFAS). However, the very stability of the carbon-fluorine bond presents significant analytical challenges. This guide provides a comprehensive framework for developing and implementing robust liquid chromatography (LC) methods, particularly coupled with tandem mass spectrometry (LC-MS/MS), for the accurate analysis of these compounds. We delve into the causality behind critical experimental choices, from stationary phase selection to mobile phase optimization and sample preparation. Detailed, field-proven protocols for the analysis of PFAS in environmental matrices and a representative fluorinated pharmaceutical in plasma are presented, offering researchers a validated starting point for method development.
Introduction: The Challenge of Fluorinated Analytes
Fluorinated compounds represent a diverse and expanding class of molecules with profound impacts on medicine, industry, and environmental science. From life-saving drugs to persistent "forever chemicals," their analysis is critical.[1][2] Liquid chromatography, especially when paired with the sensitivity and specificity of tandem mass spectrometry (LC-MS/MS), has become the gold standard for their quantification.[1][3][4][5]
However, the analytical journey is not without its hurdles. Key challenges include:
-
Ubiquitous Background Contamination: Many components of LC systems, from tubing to solvents, can contain fluoropolymers, leading to background interference and false positives, especially in trace analysis of PFAS.[3][6]
-
Matrix Effects: Complex sample matrices (e.g., plasma, wastewater) can suppress or enhance the ionization of target analytes in the mass spectrometer, compromising accuracy.[6][7]
-
Isomer Separations: Structural isomers of fluorinated compounds, which may have different toxicological profiles, are often difficult to resolve on standard reversed-phase columns.[8][9]
-
Poor Retention of Short-Chain Analytes: Highly polar, short-chain fluorinated compounds are often poorly retained on traditional C18 columns, complicating their analysis.[10]
This guide addresses these challenges by providing a logical framework for method development, grounded in the fundamental principles of chromatography and mass spectrometry.
Core Principles & Instrumentation
System Inertness: Eliminating Background Noise
For trace-level analysis, particularly of PFAS, minimizing system-based contamination is mandatory. Standard PTFE tubing and other fluoropolymer components within the LC flow path can leach target analytes.
Causality: PFAS are prone to adsorbing onto surfaces and can be leached from fluoropolymers by organic solvents used in mobile phases.[6] This leads to elevated baselines and an inability to achieve low detection limits.
Solution:
-
Replace Fluoropolymers: All tubing in the autosampler and throughout the LC system should be replaced with high-performance polyether ether ketone (PEEK).[3][6]
-
Isolator/Delay Column: A crucial component is the installation of a "delay" column between the solvent mixer and the sample injector.[11] This column traps PFAS contamination originating from the mobile phase or pump components, chromatographically separating it from the analytes injected with the sample.[1][11]
The Power of Column Chemistry: Beyond C18
While C18 columns are the workhorse of reversed-phase chromatography, they are not always optimal for fluorinated compounds. Alternative stationary phases often provide superior selectivity and resolution.
Pentafluorophenyl (PFP) Phases: PFP columns have emerged as a powerful alternative for separating fluorinated and other halogenated compounds.[8][12][13]
Causality: Unlike C18 phases, which rely primarily on hydrophobic interactions, PFP phases offer multiple modes of interaction:
-
π-π interactions
-
Dipole-dipole interactions
-
Hydrogen bonding
-
Shape selectivity
These additional interactions allow PFP phases to better differentiate between closely related isomers and provide unique elution orders compared to C18.[8][12] For example, PFP columns have demonstrated superior separation of PFHxS isomers and greater sensitivity for short-chain compounds like PFBA compared to conventional C18 columns.[9]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 1: Interaction mechanisms of C18 vs. PFP phases.", shape=plaintext, fontsize=10];
Mobile Phase Optimization
The choice of mobile phase additive is critical for achieving good peak shape and sensitivity, especially in negative ion mode ESI-MS/MS.
Causality: Mobile phase additives influence the solution pH and the ionization efficiency of the analytes in the electrospray source. For acidic fluorinated compounds like PFAS, additives help deprotonate the analytes for detection in negative ion mode.
-
Ammonium Acetate: Commonly used in PFAS methods like EPA 537.1, providing a buffered mobile phase.[2]
-
Ammonium Bicarbonate: Has been shown to enhance the analytical response for some emerging PFAS, like perfluoroethercarboxylic acids (PFECAs), compared to ammonium acetate.[14]
-
Formic/Acetic Acid: Adding a weak acid can help suppress ion-pairing interactions with cationic species in complex matrices, improving quantification accuracy.[6]
Application Protocol 1: PFAS in Drinking Water (Based on EPA Method 537.1)
This protocol outlines the analysis of 14 PFAS in drinking water, a cornerstone of environmental monitoring. It relies on solid-phase extraction (SPE) for sample concentration followed by LC-MS/MS analysis.[15][16][17]
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To concentrate analytes from a large volume water sample and remove interfering matrix components. EPA Method 537.1 specifies SPE with a polystyrenedivinylbenzene (SDVB) sorbent.[17][18] Automation of this process is highly recommended to improve throughput and reproducibility.[18][19]
Step-by-Step Protocol:
-
Sample Preservation: Adjust a 250 mL water sample with Trizma® buffer as per method guidelines.[16]
-
Fortification: Spike the sample with surrogate standards to monitor extraction efficiency.
-
SPE Cartridge Conditioning: Condition a 500 mg SDVB SPE cartridge (e.g., Phenomenex Strata-X) with 15 mL of methanol, followed by 18 mL of reagent water. Do not allow the cartridge to go dry.[16]
-
Sample Loading: Load the 250 mL water sample onto the cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Rinsing & Drying: Wash the cartridge with reagent water and then dry it under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the trapped analytes with two aliquots of methanol. First, rinse the sample bottle with 4 mL of methanol and pass it through the cartridge, collecting the eluate. Repeat this step.[16]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.[16]
-
Reconstitution: Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol:water containing internal standards.[16][17]
LC-MS/MS Conditions
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
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Table 1: LC-MS/MS Parameters for PFAS Analysis
| Parameter | Setting | Rationale |
| LC System | UHPLC with PEEK tubing and delay column | Minimizes background contamination and ensures accurate low-level detection.[3][11] |
| Column | C18, 2.1 x 100 mm, <3 µm | Standard column specified in many regulatory methods.[17] Provides good retention for mid- to long-chain PFAS. |
| Mobile Phase A | 20 mM Ammonium Acetate in Water | Buffers the mobile phase for consistent analyte deprotonation.[2] |
| Mobile Phase B | Methanol | Strong solvent for eluting hydrophobic PFAS. |
| Gradient | 40% B to 90% B over 25 min | Provides separation of a wide range of PFAS congeners.[6] |
| Flow Rate | 0.3 mL/min | Typical flow rate for 2.1 mm ID columns. |
| Injection Vol. | 10 µL | As specified in EPA Method 537.1.[17] |
| MS System | Triple Quadrupole Mass Spectrometer | Required for the sensitivity and selectivity of MRM scans.[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | PFAS are acidic and readily form [M-H]⁻ ions. |
| MRM Transitions | Analyte-specific (e.g., PFOA 413>369) | Provides high specificity for quantification. |
Application Protocol 2: Fluorinated Pharmaceutical in Human Plasma
This protocol outlines a general strategy for quantifying a fluorinated drug (e.g., a selective serotonin reuptake inhibitor) in a complex biological matrix like human plasma. The primary challenge is removing proteins and phospholipids that cause significant matrix effects.
Sample Preparation: Protein Precipitation
Objective: A rapid and effective "crash" to remove the bulk of plasma proteins. This is often sufficient for robust LC-MS/MS methods, especially when using isotopic dilution.
Step-by-Step Protocol:
-
Sample Aliquot: Thaw and vortex a 100 µL human plasma sample.
-
Fortification: Add an internal standard (ideally a stable isotope-labeled version of the analyte) to the plasma.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid. The acid helps to fully denature the proteins.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Causality: For pharmaceutical analysis, speed and resolution from potential metabolites are key. A PFP column can offer unique selectivity to separate the parent drug from related compounds. Isotopic dilution is the gold standard for correcting matrix effects and improving accuracy.[20]
Table 2: LC-MS/MS Parameters for a Fluorinated Pharmaceutical in Plasma
| Parameter | Setting | Rationale |
| LC System | UHPLC System | Enables fast analysis times and high peak efficiency. |
| Column | PFP, 2.1 x 50 mm, <2 µm | Provides alternative selectivity for separating drug from metabolites and endogenous interferences.[12][21] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to promote good peak shape for basic/neutral compounds in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent compatible with MS. |
| Gradient | Fast gradient (e.g., 5% to 95% B in 3 min) | Suitable for high-throughput analysis in drug development. |
| Flow Rate | 0.5 mL/min | Appropriate for a 50 mm length column. |
| Injection Vol. | 5 µL | Balances sensitivity with minimizing matrix loading onto the column. |
| MS System | Triple Quadrupole Mass Spectrometer | Gold standard for quantitative bioanalysis. |
| Ionization Mode | ESI, Positive | Many fluorinated pharmaceuticals are basic and readily form [M+H]⁺ ions. |
| MRM Transitions | Analyte- and IS-specific | Ensures highly selective and accurate quantification. |
Troubleshooting Guide
Effective troubleshooting requires a logical approach to isolate the problem.[22][23][24][25]
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| High Background Signal / Ghost Peaks (PFAS) | Contamination from LC system (solvents, tubing). | Install/check delay column; replace all PTFE tubing with PEEK; use high-purity solvents.[3][6] |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; column overload. | Use a column with a highly inert base particle (e.g., hybrid silica); reduce injection mass; ensure mobile phase pH is appropriate for analyte pKa. |
| Inconsistent Retention Times | Insufficient column equilibration; temperature fluctuations; mobile phase composition drift. | Ensure at least 10 column volumes for equilibration; use a column oven; cover mobile phase reservoirs.[22][25] |
| Low Sensitivity / Signal Suppression | Matrix effects; suboptimal MS source conditions. | Improve sample cleanup (e.g., use SPE instead of protein precipitation); use a stable isotope-labeled internal standard; optimize source voltage and gas flows.[6] |
| High Backpressure | Column or frit blockage; system blockage. | Backflush column (if permissible); replace in-line filters and column; filter all samples and mobile phases.[22] |
Conclusion
The analysis of fluorinated compounds by liquid chromatography is a nuanced field that demands careful consideration of the entire analytical workflow. By understanding the underlying chemical principles, from the unique interactions offered by PFP stationary phases to the critical need for eliminating system contamination, researchers can develop highly robust and reliable methods. The protocols provided herein serve as validated starting points, empowering scientists to tackle the challenges of quantifying these important molecules in complex environmental and biological matrices with confidence and accuracy.
References
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- Chromatographic Techniques for Improving the LC/MS Quantific
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- Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage. (n.d.). PubMed.
- PFAS Analytical Challenges: Regulations and Methods Unravelled. (2022).
- Addressing challenges when implementing PFAS LC MS analysis methods for w
- Automate Sample Preparation for PFAS Analysis in Drinking W
- The Convenient and All- Purpose PFP Phase. (n.d.). SiliCycle.
- Solid Phase Extraction Methods for PFAS in w
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- PFAS Sample Preparation system extraction cleanup concentr
- Solid Phase Extraction Methods for PFAS in w
- PFAS Sample Preparation Guide by M
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
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- Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system. (n.d.). SCIEX.
- METHOD 537.1: DETERMINATION OF SELECTED PER- AND POLYFLUORINATED ALKYL SUBSTANCES IN DRINKING WATER BY SOLID PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY (LC/MS/MS). (n.d.).
- Analysis of PFAS in Tap Water Using a Pentafluorophenyl Column. (n.d.). ChromaNik Technologies Inc..
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
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- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
- Chapter 12: Liquid Chromatography–Mass Spectrometry for the Analysis of Perfluorinated Compounds in Water Samples. (n.d.). World Scientific Publishing.
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2025). ACS Fall 2025.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
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- A Guide to Cross-Validation of Analytical Methods for Fluorin
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- Liquid Chrom
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- TROUBLESHOOTING IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2011).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).
- PFAS Analysis Based Upon a pH-Variable LC Mobile Phase Gradient. (n.d.). Phenomenex.
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Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
An Application Guide to the Development of Novel Therapeutics with Fluorinated Benzoic Acid Derivatives
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, a strategy proven to enhance the pharmacological profile of a molecule.[1] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy and safety.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a compound's physicochemical and biological characteristics.[4][5][6]
When strategically placed within a molecule like benzoic acid, fluorine can significantly influence acidity (pKa), lipophilicity, metabolic stability, and binding affinity to the biological target.[1][7][8][9] This often leads to improved bioavailability, longer drug half-lives, and enhanced therapeutic effects.[4][8][10] This guide provides an in-depth exploration of the use of fluorinated benzoic acid derivatives in drug discovery, offering both the theoretical rationale and practical protocols for their synthesis, evaluation, and application.
Section 1: Rationale for Scaffold Selection: Isomers and Bioisosterism
The decision to use a fluorinated benzoic acid scaffold is rooted in the principles of bioisosterism, where one functional group is replaced by another to create a new molecule with similar biological properties but improved characteristics.[11] Replacing a hydrogen atom with fluorine is a common and effective bioisosteric replacement due to their similar sizes (van der Waals radii of 1.20 Å for H vs. 1.47 Å for F), which minimizes steric disruption while introducing powerful electronic effects.[5][9][12]
The Critical Impact of Isomer Selection
The position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—is not a trivial choice. It dramatically alters the molecule's electronic and physical properties, which in turn dictates its interaction with biological systems.
Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
|---|---|---|---|---|
| pKa | 3.27 | 3.86 | 4.14 | 4.20 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| LogP | 1.53 | 1.53 | 1.53 | 1.87 |
(Data compiled from reference[1])
The most striking difference is in acidity (pKa). 2-Fluorobenzoic acid is the strongest acid due to the "ortho effect," where the fluorine's potent inductive electron-withdrawing effect stabilizes the resulting carboxylate anion.[1] This enhanced acidity can lead to stronger ionic interactions with target proteins, such as the active site of cyclooxygenase (COX) enzymes, a common target for NSAIDs derived from this scaffold.[1] In the para position, a competing resonance effect slightly weakens the acidity compared to the ortho isomer.[1] The meta position is least affected, resulting in an acidity closest to that of unsubstituted benzoic acid.[1] These differences are fundamental to guiding the rational design of a new therapeutic.
Caption: High-level workflow for developing therapeutics.
Section 2: Synthesis and Characterization Protocols
The synthesis of fluorinated benzoic acids often involves nucleophilic fluorination of appropriately substituted precursors. The following protocols provide a general framework.
Protocol 2.1: Synthesis of 2-Fluorobenzoic Acids via Nucleophilic Fluorination
This protocol is adapted from methods utilizing 1-arylbenziodoxolones as precursors, which can be efficiently fluorinated.[13]
Objective: To synthesize a 2-fluorobenzoic acid derivative from a 1-aryl-1,2-benziodoxol-3-(1H)-one precursor.
Materials:
-
1-Aryl-1,2-benziodoxol-3-(1H)-one precursor (e.g., 5-nitro-1-(mesityl)-1,2-benziodoxol-3-(1H)-one)
-
Potassium Fluoride (KF) or Cesium Fluoride (CsF)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction vessel (microwave vial or round-bottom flask) with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating source (oil bath or microwave reactor)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Rotary evaporator
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Anhydrous solvents are critical for this reaction's success.
-
Reaction Setup: To the reaction vessel, add the 1-arylbenziodoxol-3-(1H)-one precursor (1.0 eq).
-
Reagent Addition: Add the fluoride salt (e.g., KF, 2.0-3.0 eq) to the vessel. The use of a slight excess ensures the reaction goes to completion.
-
Solvent Addition: Add the polar aprotic solvent (e.g., DMSO) to create a solution or suspension. The solvent facilitates the dissolution of the fluoride salt and increases its nucleophilicity.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N2 or Ar) for 5-10 minutes to remove oxygen and moisture, which can interfere with the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring. Reaction progress should be monitored.
-
Monitoring: Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent like Ethyl Acetate (3x volume).
-
Combine the organic layers, wash with brine to remove residual solvent, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the desired fluorinated benzoic acid.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Protocol 2.2: Analytical Characterization of Fluorine Incorporation
Confirming the presence and location of fluorine is crucial. While NMR is definitive, a preliminary total fluorine analysis can be useful.
Objective: To determine the total fluorine content in a synthesized compound using an ion-selective electrode (ISE) after sample decomposition. This method converts covalently bound fluorine into measurable fluoride ions.[14][15]
Materials:
-
Synthesized fluorinated compound
-
Oxygen flask or bomb for combustion[15]
-
Sodium hydroxide (NaOH) solution (for absorption)
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Fluoride ion-selective electrode (ISE) and reference electrode
-
pH/ion meter
-
Standard fluoride solutions for calibration
Procedure:
-
Sample Combustion: Accurately weigh a small amount of the purified compound. Combust the sample in an oxygen flask or bomb containing a sodium hydroxide solution. This process breaks the strong C-F bond and converts the organic fluorine into inorganic fluoride (F⁻), which is trapped in the basic solution.[15]
-
Sample Preparation: After combustion, transfer the absorbing solution to a volumetric flask. Neutralize the solution carefully with an acid (e.g., HCl) and dilute to a known volume with deionized water.
-
Calibration: Prepare a series of standard fluoride solutions of known concentrations. For each standard, mix with an equal volume of TISAB solution. TISAB is added to adjust the pH and ionic strength, and to decomplex any fluoride ions bound to interfering cations.
-
Measurement: Measure the potential (mV) of each standard solution using the fluoride ISE. Plot a calibration curve of potential (mV) versus the logarithm of the fluoride concentration.
-
Sample Analysis: Mix an aliquot of the prepared sample solution with an equal volume of TISAB. Measure its potential using the ISE.
-
Calculation: Determine the fluoride concentration in the sample solution by interpolating its measured potential on the calibration curve. Calculate the total fluorine content in the original solid compound based on the initial weight and final solution volume.
Section 3: In Vitro Evaluation Protocols
Once synthesized and characterized, the novel derivatives must be tested for biological activity. The following protocol describes an assay for COX enzyme inhibition, relevant for developing NSAIDs.[1]
Protocol 3.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of fluorinated benzoic acid derivatives against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then to PGH₂. The peroxidase component reduces PGH₂ to PGH₂, oxidizing a chromogenic substrate in the process, which can be measured colorimetrically.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (fluorinated benzoic acid derivatives) dissolved in DMSO
-
Known COX inhibitors for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Keep enzymes on ice.
-
Compound Plating: In a 96-well plate, add 10 µL of various concentrations of the test compounds (serially diluted in DMSO). Include wells for a vehicle control (DMSO only) and positive controls.
-
Enzyme Addition: To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution to all wells.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader. The rate of color development is proportional to the COX activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by expressing the activity in each well as a percentage of the vehicle control activity (% Activity = (V_inhibitor / V_vehicle) * 100).
-
Plot the % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value for each compound against each COX isoform.
-
Caption: Inhibition of the COX pathway by NSAIDs.
Section 4: Pharmacokinetic (PK) Profiling
Fluorination is renowned for enhancing metabolic stability due to the strength of the C-F bond, which is resistant to enzymatic cleavage by cytochrome P450 enzymes.[4][11] This can lead to a longer half-life and improved bioavailability.[10] An early assessment of a compound's ability to cross biological membranes is crucial.
Protocol 4.1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a drug candidate by measuring its transport across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, allowing them to differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow flux assay. Only use monolayers that meet predefined integrity criteria.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (at a known concentration in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[1]
-
Integrity Post-Assay: At the end of the experiment, measure the flux of Lucifer yellow to confirm that the monolayer's integrity was maintained throughout the assay.[1]
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of compound transported versus time.
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the apical chamber (µmol/mL)
-
-
-
Classify compounds as having low, medium, or high permeability based on their Papp values compared to controls.
-
References
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery.
- The Role of Fluorinated Benzoic Acids in Drug Discovery.
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. (2021-05-31).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO. (2020-08).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). (2023-08-15).
- Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (ATSDR).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. (2020-11).
- Evaluation of analytical methods for fluorine in biological and related materials. PubMed.
- Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. (2024-10-18).
- A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. (2021-09-01).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. (2020-11-14).
- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Importance of Fluorine in Benzazole Compounds. PMC - NIH. (2020-10-14).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. (2020-11-11).
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH.
- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. (2021-07-02).
- Bioisosteric Replacements. Cambridge MedChem Consulting. (2021-01-30).
- Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online.
- The role of fluorine in medicinal chemistry.
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Application Notes & Protocols: Synthesis of Multi-Target Inhibitors Using Benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The "one-target, one-drug" paradigm has been challenged by the multifactorial nature of complex diseases such as cancer, neurodegenerative disorders, and metabolic diseases.[1][2] Multi-target inhibitors, which are single chemical entities designed to modulate multiple biological targets simultaneously, offer a promising therapeutic strategy to enhance efficacy, overcome drug resistance, and improve safety profiles.[3][4] The benzoic acid scaffold has emerged as a cornerstone in modern drug discovery, acting as a "privileged" structure due to its synthetic tractability and versatile binding capabilities.[5][6] The carboxylic acid group can serve as a crucial hydrogen bond donor and acceptor, while the aromatic ring provides a platform for extensive functionalization to tune pharmacodynamic and pharmacokinetic properties.[7] This guide provides an in-depth exploration of the design principles, synthetic strategies, and validation protocols for developing multi-target inhibitors based on the benzoic acid framework.
Design Principles: The Rationale Behind the Scaffold
The successful design of a multi-target inhibitor requires a delicate balance of affinities for the selected targets and drug-like properties.[2] The benzoic acid scaffold offers a robust starting point for achieving this balance.
The Benzoic Acid Pharmacophore
The core structure of benzoic acid presents key features for molecular recognition. The carboxylic acid moiety is a potent hydrogen bonding group that often anchors the molecule in the active site of enzymes or receptors.[7] The phenyl ring allows for π-π stacking and hydrophobic interactions, and its positions (ortho, meta, para) can be strategically substituted to probe the topology of binding pockets and establish additional interactions.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these relationships is critical for optimizing multi-target activity. For instance, in the inhibition of α-amylase, hydroxyl groups at the 2-position were found to have a strong positive effect on inhibitory activity, while methoxylation at the same position had a negative effect.[8][9]
Causality: Electron-donating or -withdrawing groups alter the pKa of the carboxylic acid and the electron density of the ring, affecting binding affinity. Steric bulk can dictate selectivity by preventing binding to off-targets with smaller active sites. Lipophilicity, modulated by substituents like methyl or halogen groups, impacts cell permeability and pharmacokinetic profiles.[7]
| Substituent & Position | General Effect on Activity | Rationale & Example Targets |
| Hydroxyl (-OH) | Potency enhancement | Acts as H-bond donor/acceptor. Crucial for antioxidant activity and binding to enzymes like α-amylase.[7][8] |
| **Nitro (-NO₂) / Amino (-NH₂) ** | Modulates activity; often antimicrobial | The electron-withdrawing nitro group can be reduced to the H-bond donating amino group, altering binding modes.[7] |
| Halogens (F, Cl, Br) | Increased lipophilicity & potency | Can form halogen bonds and occupy hydrophobic pockets. Often used in kinase and phosphatase inhibitors.[10] |
| Alkyl (-CH₃, -C₂H₅) | Increased lipophilicity; steric influence | Fills hydrophobic pockets and can improve membrane permeability. Can also sterically hinder binding to undesired targets.[7] |
| Guanidino Group | Strong basic group; potent interactions | Mimics arginine side chain; forms strong salt bridges. Used in neuraminidase inhibitors.[11] |
Strategies for Multi-Targeting
Two primary strategies are employed when using the benzoic acid scaffold:
-
Scaffold-Based Design: A single benzoic acid derivative is optimized to have balanced activity against multiple, often related, targets. For example, a 2,5-substituted benzoic acid scaffold was designed to be an equipotent dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bfl-1 in cancer therapy.[12][13]
-
Hybrid Molecule Design: The benzoic acid moiety serves as one of two or more pharmacophores connected by a linker. This is common for targeting unrelated proteins. The linker's length, rigidity, and composition are critical for positioning the pharmacophores correctly in their respective binding sites.[14][15]
Synthetic Strategies and Protocols
The synthesis of benzoic acid-based inhibitors leverages a wide array of modern organic chemistry reactions. The general workflow often involves the functionalization of a pre-substituted benzoic acid followed by coupling reactions.
Protocol 1: Amide Coupling for Hybrid Inhibitor Synthesis
This protocol describes a standard and reliable method for coupling a benzoic acid moiety to an amine-containing linker or second pharmacophore using EDC and HOBt, which minimizes side reactions and racemization.
Objective: To synthesize an N-substituted benzamide derivative as a precursor to a multi-target inhibitor.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Amine-containing fragment (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.5 eq) and EDC·HCl (1.5 eq) to the solution. Stir at room temperature for 20 minutes. Causality: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which is less susceptible to side reactions and suppresses racemization.
-
Amine Addition: Add the amine-containing fragment (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated amine, driving the reaction forward.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine. Causality: The bicarbonate wash removes unreacted HOBt and any remaining acidic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide product.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Palladium-Catalyzed meta-C-H Olefination
Late-stage functionalization allows for the rapid diversification of complex molecules.[16] This protocol, adapted from methodologies for C-H activation, enables the introduction of new functional groups at the meta-position, which is often challenging to achieve through classical electrophilic aromatic substitution.[17]
Objective: To selectively introduce an olefin at the meta-position of a benzoic acid derivative.
Materials:
-
Benzoic acid derivative with a nitrile-based sulfonamide directing group (1.0 eq)
-
Alkene (e.g., ethyl acrylate) (3.0 eq)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 eq)
-
1,2-Dichloroethane (DCE)
-
Molecular oxygen (O₂) balloon
Procedure:
-
Reaction Setup: To an oven-dried reaction tube, add the benzoic acid derivative (1.0 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).
-
Reagent Addition: Add the alkene (3.0 eq) and 1,2-dichloroethane.
-
Atmosphere: Evacuate and backfill the tube with molecular oxygen (using a balloon).
-
Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours. Causality: The palladium catalyst, in conjunction with the directing group, selectively activates the meta C-H bond. The silver salt often acts as an oxidant to facilitate the catalytic cycle, with oxygen serving as the terminal oxidant.
-
Cooling and Filtration: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to isolate the meta-olefinated product.
-
Directing Group Removal: The directing group can be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the functionalized benzoic acid.
Validation: Characterize the product at each stage (before and after directing group removal) by NMR and MS to confirm regioselectivity and structure.
Characterization and Biological Evaluation
Rigorous characterization is essential to validate the synthesis and evaluate the biological activity of the newly created compounds.
Physicochemical Characterization
Standard analytical techniques are employed to confirm the identity, purity, and stability of the synthesized inhibitors.
| Technique | Purpose | Key Information Obtained |
| NMR Spectroscopy | Structure Elucidation | ¹H and ¹³C chemical shifts, coupling constants, and 2D correlations (COSY, HSQC) confirm the chemical structure and connectivity. |
| Mass Spectrometry (MS) | Molecular Weight & Formula | High-resolution MS provides the exact mass, confirming the elemental composition. LC-MS is used for reaction monitoring and purity assessment.[18] |
| HPLC | Purity Assessment | Determines the purity of the final compound, typically aiming for >95% for biological assays. |
Protocol 3: In Vitro Dual Enzyme Inhibition Assay (Example: AChE/hCA)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) for a synthesized compound against two distinct enzymes implicated in Alzheimer's disease, acetylcholinesterase (AChE) and human carbonic anhydrase (hCA).[19][20][21]
Materials:
-
Human Acetylcholinesterase (hAChE) and Human Carbonic Anhydrase II (hCA II)
-
Acetylthiocholine iodide (ATCI) and 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB) for AChE assay
-
4-Nitrophenyl acetate (p-NPA) for hCA assay
-
Tris-HCl or phosphate buffer at appropriate pH
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Microplate reader
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
-
Preparation: In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer.
-
Inhibitor Addition: Add 25 µL of the test compound solution at various concentrations (serial dilutions). Include wells for a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the hAChE enzyme solution.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 5 minutes. The rate of color change corresponds to enzyme activity.
B. Carbonic Anhydrase (hCA) Inhibition Assay:
-
Preparation: In a 96-well plate, add 180 µL of buffer.
-
Enzyme & Inhibitor Addition: Add 10 µL of the hCA enzyme solution and 10 µL of the test compound solution at various concentrations.
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[21]
-
Reaction Initiation: Start the reaction by adding 10 µL of the p-NPA substrate solution.
-
Measurement: Immediately measure the absorbance at 400-405 nm. The product, p-nitrophenolate, is yellow.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
Example Data Presentation
The results from biological assays are best summarized in a table to facilitate SAR analysis.
| Compound ID | R¹ Group | R² Group | Target 1 IC₅₀ (nM) | Target 2 IC₅₀ (nM) |
| BZ-01 | -H | -H | 1250 | 850 |
| BZ-02 | -Cl | -H | 340 | 620 |
| BZ-03 | -H | -OCH₃ | 980 | 1500 |
| BZ-04 | -Cl | -OCH₃ | 150 | 210 |
This data allows researchers to deduce that a chloro group at R¹ and a methoxy group at R² synergistically improve potency against both targets.
Challenges and Future Perspectives
The design of multi-target inhibitors is not without its challenges. Achieving a balanced activity profile against multiple targets while maintaining selectivity against undesired off-targets (the "anti-targets") is a significant hurdle.[3][4] Furthermore, combining multiple pharmacophores can increase molecular weight and lipophilicity, potentially leading to poor pharmacokinetic properties, a phenomenon known as "molecular obesity".[2]
Future research will likely focus on integrating computational methods, such as machine learning and network pharmacology, to better predict optimal target combinations and guide the design of scaffolds with favorable drug-like properties.[2][22][23] The versatility and proven track record of the benzoic acid scaffold ensure that it will remain a central tool in the continued development of innovative multi-target therapeutics.
References
- Title: Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies Source: PubMed URL:[Link]
- Title: Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
- Title: Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors Source: PubMed URL:[Link]
- Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties Source: International Journal of Biomedical Science and Engineering URL:[Link]
- Title: A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- Title: A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- Title: Challenges in the design of multitarget drugs against multifactorial pathologies: a new life for medicinal chemistry? Source: AIR Unimi URL:[Link]
- Title: Pd(II)
- Title: Functionalization of benzoic acids catalyzed by transition metals.
- Title: Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors | Request PDF Source: ResearchG
- Title: Challenges in the Design of Multitarget Drugs Against Multifactorial Pathologies: A New Life for Medicinal Chemistry?
- Title: Multi-target Drugs: Strategies and Challenges for Medicinal Chemists Source: ScienceDirect URL:[Link]
- Title: Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative Source: International Journal of Advanced Research in Science, Communic
- Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: MDPI URL:[Link]
- Title: What are the challenges with multi-targeted drug design for complex diseases? Source: PubMed URL:[Link]
- Title: Review on Multitarget Drug Design Based on Computational Strategies for the Treatment of Alzheimer's Disease Source: Alqalam Journal of Medical and Applied Sciences URL:[Link]
- Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins Source: NIH URL:[Link]
- Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins | Request PDF Source: ResearchG
- Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review Source: Bentham Science URL:[Link]
- Title: (PDF)
- Title: Characterising Multi-Target Compounds Using ML Source: D4 Pharma URL:[Link]
- Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: MDPI URL:[Link]
- Title: Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives Source: ResearchG
- Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL:[Link]
- Title: Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design Source: ResearchG
- Title: Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors Source: The Aga Khan University URL:[Link]
- Title: In-Silico Approaches to Multi-target Drug Discovery: Computer Aided Multi-target Drug Design, Multi-target Virtual Screening Source: ResearchG
- Title: Advances in Integrated Multi-omics Analysis for Drug-Target Identific
- Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF Source: ResearchG
- Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC - NIH URL:[Link]
- Title: Analytical Techniques for Antibody-Drug Conjugates Source: Pharma Focus America URL:[Link]
- Title: Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot Source: PubMed URL:[Link]
- Title: Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: MDPI URL:[Link]
- Title: Comprehensive Analytical Strategies for ADC and mAb Control Source: YouTube URL:[Link]
- Title: Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents Source: NIH URL:[Link]
- Title: Bridging the gap with amide linkers: rational design, synthesis, and multi-target evaluation of sulfonamide/acetamide-NSAID hybrids as dual COX-2/5-LOX inhibitors Source: ResearchG
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- 2. What are the challenges with multi-targeted drug design for complex diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Application Note & Protocols: Advanced Catalytic Methodologies for the Synthesis of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry. This document provides an in-depth guide to contemporary catalytic methods for the preparation of these valuable compounds. We move beyond classical stoichiometric routes to explore efficient, selective, and scalable catalytic protocols. The focus is on the underlying principles, experimental design, and practical execution of key methodologies, including Palladium-catalyzed carbonylation, direct C–H bond carboxylation, and advanced aerobic oxidation of toluenes. This guide is designed to equip researchers with the knowledge to select and implement the optimal synthetic strategy for their specific target molecule.
Introduction: The Central Role of Substituted Benzoic Acids
The benzoic acid framework is a privileged scaffold in medicinal chemistry and materials science. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets, and its utility as a synthetic handle for further molecular elaboration. The demand for structurally diverse benzoic acid derivatives necessitates the continuous development of robust and efficient synthetic methods. Traditional methods, such as the oxidation of alkylbenzenes with strong oxidants (e.g., KMnO4, CrO3) or the carbonation of Grignard reagents, often suffer from limited functional group tolerance, poor substrate scope, and the generation of significant chemical waste. Catalytic approaches offer elegant solutions to these challenges, providing milder reaction conditions, superior selectivity, and improved atom economy.
Palladium-Catalyzed Carbonylative Coupling of Aryl Halides and Triflates
One of the most powerful and versatile methods for introducing a carboxylic acid group onto an aromatic ring is the palladium-catalyzed carbonylation of aryl halides or triflates. This reaction involves the insertion of carbon monoxide (CO) into an aryl-palladium bond, followed by trapping of the resulting acyl-palladium intermediate with a nucleophile, which in this case is water.
Mechanistic Principles
The catalytic cycle, illustrated below, is a cornerstone of palladium cross-coupling chemistry. It begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) species. Subsequent coordination and insertion of carbon monoxide generate a key acyl-palladium(II) intermediate. The final step involves nucleophilic attack by water (hydrolysis), which releases the benzoic acid product and regenerates a palladium species that, after reductive elimination, returns to the active Pd(0) catalyst.
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoic acid
Welcome to the dedicated technical support guide for the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoic acid (CAS: 13656-36-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.
Introduction: The Synthetic Challenge
This compound is a crucial building block in the development of advanced pharmaceuticals and agrochemicals.[1] Its synthesis, while straightforward in principle, presents several challenges that can impact yield, purity, and scalability. The most prevalent and high-yielding method involves the acidic hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile.[2] This guide focuses on optimizing this specific pathway, providing expert insights grounded in established chemical principles.
Core Synthesis Protocol: Hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile
This protocol is adapted from established procedures demonstrating high yield and purity.[2]
Materials & Reagents:
-
3,5-dichloro-2,4,6-trifluorobenzonitrile
-
Sulfuric Acid (H₂SO₄), 75% aqueous solution
-
Deionized Water
-
500 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe.
Step-by-Step Procedure:
-
Charging the Reactor: In a 500 mL reaction flask, combine 300 g of 75% sulfuric acid solution and 100 g of 3,5-dichloro-2,4,6-trifluorobenzonitrile.
-
Initiating the Reaction: Begin vigorous stirring to ensure the mixture is a homogenous slurry.
-
Heating to Temperature: Heat the reaction mixture to a target temperature of 160-165°C.
-
Scientist's Note: Precise temperature control is critical. Exceeding this range can lead to decomposition and the formation of colored impurities, while insufficient heat will result in an incomplete reaction.
-
-
Reaction Monitoring: Maintain the temperature at 160-165°C for approximately 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically quenching a small aliquot of the reaction mixture. The disappearance of the starting nitrile indicates completion.
-
Cooling and Precipitation: Once the reaction is complete, carefully cool the mixture to room temperature. The product, this compound, is poorly soluble in the cooled acidic medium and will precipitate out.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove residual sulfuric acid and any water-soluble impurities.
-
Drying: Dry the final product under vacuum to a constant weight. A reported yield for this method is approximately 95.8% with a purity of 99.1%.[2]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Reaction Phase Issues
Q1: My reaction is not progressing, or the yield is very low. What are the likely causes?
A1: This is a common issue often traced back to three key parameters:
-
Insufficient Temperature: The hydrolysis of the highly stable nitrile group requires significant thermal energy.[3] Ensure your reaction mixture is consistently maintained within the 160-165°C range. Use a calibrated temperature probe placed directly in the reaction mixture.
-
Inadequate Mixing: The reaction is heterogeneous, involving a solid nitrile in a liquid acid phase. Vigorous stirring is essential to maximize the interfacial area and ensure efficient heat and mass transfer. If the mixture is not well-agitated, localized cooling can occur, and the reaction rate will drop significantly.
-
Incorrect Acid Concentration: The concentration of sulfuric acid is crucial for its role as both a solvent and a catalyst. A 70-90% concentration is generally effective for hydrolyzing aromatic nitriles.[4] If the concentration is too low, the reaction kinetics will be slow; if it's too high (e.g., fuming sulfuric acid), you risk sulfonation of the aromatic ring as a side reaction.
Q2: The reaction mixture has turned dark brown or black. Is this normal?
A2: No, a significant darkening of the reaction mixture is indicative of decomposition. This is almost always caused by overheating. The high temperature required for hydrolysis is close to the decomposition temperature of the organic materials involved.
-
Corrective Action: Immediately reduce the heat and verify your temperature controller's calibration. For future runs, consider a more gradual heating ramp and ensure the stirring is sufficient to prevent localized "hot spots" at the flask surface.
Work-up and Purification Issues
Q3: My final product has a low melting point and a broad melting range. How can I improve its purity?
A3: A low or broad melting point is a classic sign of impurities. The most likely contaminants are unreacted starting material (3,5-dichloro-2,4,6-trifluorobenzonitrile) or partially hydrolyzed intermediate (3,5-dichloro-2,4,6-trifluorobenzamide).
-
Solution: Recrystallization. This is the most effective method for purification.[5]
-
Solvent Selection: Toluene, hexane, or aqueous ethanol are suitable solvents. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form high-purity crystals.
-
Q4: I'm seeing an unexpected peak in my NMR/LC-MS analysis. What could it be?
A4: Besides the starting material or amide intermediate, side reactions can occur. Given the harsh reaction conditions, decarboxylation of the final product to form 1,3-dichloro-2,4,6-trifluorobenzene is a possibility, though less common under these specific conditions. Another potential issue in related syntheses is the formation of difluorobenzoic acid impurities if any de-chlorination occurs, which can be very difficult to separate.[5] A thorough analysis using mass spectrometry and comparison with known standards is the best way to identify the impurity and adjust the protocol accordingly.
Frequently Asked Questions (FAQs)
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, while nitrile hydrolysis is common, other routes exist for similar halogenated benzoic acids. These can include the oxidation of a corresponding toluene derivative or the carboxylation of a Grignard or organolithium reagent.[6][7] However, these methods often involve hazardous reagents (like butyllithium) and extremely low temperatures, making the nitrile hydrolysis route more practical for larger-scale preparations.[6]
Q6: Can I use a different acid, like hydrochloric acid (HCl)?
A6: While strong acids are required, sulfuric acid is preferred for this reaction due to its high boiling point, which allows the necessary reaction temperatures to be reached. Concentrated HCl is a gas dissolved in water, and it will boil off long before reaching 160°C, making it unsuitable for this high-temperature protocol.
Q7: What safety precautions are essential for this synthesis?
A7: This synthesis involves corrosive and hazardous materials.
-
Corrosives: Concentrated sulfuric acid causes severe skin and eye burns.[8] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns.
-
Work-up: Quenching the reaction and the filtration process should be performed carefully to avoid splashing of the acidic solution.
Data Summary: Reaction Conditions
| Parameter | Recommended Value | Rationale & Citation |
| Starting Material | 3,5-dichloro-2,4,6-trifluorobenzonitrile | Precursor for direct hydrolysis to the target carboxylic acid. |
| Reagent | 75% Sulfuric Acid (H₂SO₄) | High-boiling solvent and catalyst for nitrile hydrolysis.[2][4] |
| Temperature | 160 - 165°C | Optimal temperature to drive the reaction without significant decomposition.[2] |
| Reaction Time | ~10 hours | Sufficient time for complete conversion of the nitrile.[2] |
| Expected Yield | >95% | This method has been shown to be highly efficient.[2] |
| Expected Purity | >99% | Achievable after proper work-up and drying.[2] |
Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid in the presence of strong acid and water is a two-stage hydrolysis. First, the nitrile is hydrolyzed to an amide intermediate, which is then further hydrolyzed to the final carboxylic acid.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
References
- WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- JPH06239810A - Method for producing 3,5-difluoroaniline.
- Synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride. PrepChem.com. [Link]
- This compound | C7HCl2F3O2. PubChem. [Link]
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
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- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
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improving yield and purity of 3,5-Dichloro-2,4,6-trifluorobenzoic acid
Technical Support Center: 3,5-Dichloro-2,4,6-trifluorobenzoic Acid
Welcome to the technical support resource for the synthesis and purification of this compound (CAS No. 13656-36-5). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its preparation. Our goal is to help you improve both the final yield and purity of this critical chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most widely reported and scalable method is the acid-catalyzed hydrolysis of 3,5-Dichloro-2,4,6-trifluorobenzonitrile.[1] This process typically involves heating the nitrile starting material in a concentrated sulfuric acid solution. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the desired carboxylic acid. This method is favored for its high conversion rate and relatively straightforward workup.[1]
Q2: What are the typical yield and purity I should expect from the standard hydrolysis protocol?
A2: Under optimized conditions, this synthesis can be highly efficient. Published procedures report yields as high as 95.8% with a purity of 99.1% after initial filtration and washing.[1] However, these results are contingent on the quality of the starting material and precise control over reaction parameters. For sourcing high-quality starting materials, it is crucial to select manufacturers with robust quality management systems.[2][3]
Q3: What are the most common impurities I might encounter in my final product?
A3: The impurity profile is generally straightforward and primarily consists of:
-
Unreacted Starting Material: Residual 3,5-Dichloro-2,4,6-trifluorobenzonitrile is the most common impurity, resulting from incomplete hydrolysis.
-
Hydrolysis Intermediate: Trace amounts of the corresponding benzamide may be present if the reaction is not driven to completion.
-
Degradation Byproducts: The use of high temperatures and strong acid can sometimes lead to minor, often colored, byproducts from side reactions. In analogous syntheses of other fluorinated aromatics, these can include phenolic byproducts or other degradation products.[4]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, capable of separating the target compound from unreacted nitrile and other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities if they are present in sufficient concentration (>1%). ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (~142°C) is a good indicator of high purity.[3] A broad melting range suggests the presence of impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the carboxylic acid functional group (broad O-H stretch, C=O stretch) and the disappearance of the nitrile peak (C≡N stretch) from the starting material.
Troubleshooting Guide: Synthesis and Purification
This section addresses specific problems you may encounter during the experimental workflow.
Workflow: Synthesis and Purification Overview
Caption: General workflow for synthesis and purification.
Issue 1: Low Reaction Yield (<85%)
Symptom: After the workup and drying, the mass of the isolated crude product is significantly lower than theoretically expected.
| Likely Cause | Scientific Explanation | Recommended Solution & Protocol |
| Incomplete Hydrolysis | Nitrile hydrolysis is a two-step process requiring harsh conditions. Insufficient reaction time or temperature can cause the reaction to stall, leaving a significant amount of starting material or the intermediate amide in the acidic solution, which may be lost during filtration. | Validate Reaction Completion: Before workup, take a small aliquot of the reaction mixture, quench it, extract it into a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or HPLC to ensure the disappearance of the starting nitrile. Optimize Conditions: Ensure the reaction temperature is maintained at 160–165°C for the full duration (e.g., 10 hours).[1] If the reaction is still incomplete, a modest increase in reaction time (e.g., to 12-14 hours) may be beneficial. Ensure the sulfuric acid concentration is appropriate (e.g., 75%). |
| Product Degradation | Although the product is stable, extremely high temperatures (>170°C) or the presence of oxidizing impurities in the sulfuric acid could lead to decomposition, potentially via decarboxylation or sulfonation, reducing the overall yield of the desired acid. | Precise Temperature Control: Use a calibrated thermometer and a reliable heating mantle with a temperature controller. Avoid localized overheating by ensuring efficient stirring throughout the reaction. Reagent Quality: Use a reputable grade of sulfuric acid to avoid contaminants that could catalyze degradation pathways. |
| Mechanical Loss During Workup | The product is a solid that precipitates upon cooling. If the mixture is not cooled sufficiently, or if filtration is inefficient, a portion of the product can remain dissolved in the aqueous filtrate and be lost. | Ensure Complete Precipitation: Cool the reaction mixture to room temperature slowly, followed by chilling in an ice bath for at least 30-60 minutes before filtration to maximize product precipitation. Efficient Filtration: Use a Büchner funnel with an appropriate filter paper grade. After filtration, wash the filter cake with a minimal amount of ice-cold water to remove residual acid without dissolving a significant amount of product. |
Issue 2: Final Product is Discolored (Off-White, Yellow, or Brown)
Symptom: The isolated solid product is not a clean white crystalline powder.
| Likely Cause | Scientific Explanation | Recommended Solution & Protocol |
| Trace Organic Impurities | The harsh reaction conditions can generate minor, highly conjugated (and therefore colored) byproducts. This phenomenon is common in syntheses involving strong acids and high temperatures, analogous to the formation of colored azo-byproducts in diazotization reactions.[4] | Activated Carbon Treatment: During the recrystallization step, add a small amount (1-2% by weight) of activated carbon to the hot, dissolved solution. Hold the solution at temperature for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities before allowing the solution to cool for crystallization. |
| Residual Starting Material | If the starting 3,5-Dichloro-2,4,6-trifluorobenzonitrile has impurities, they may carry through the synthesis and impart color to the final product. | Purify the Starting Material: If the nitrile is suspected to be impure, consider purifying it by distillation or recrystallization prior to the hydrolysis step. Always start with the highest purity reagents available.[2] |
Issue 3: Persistent Impurities Detected by HPLC/NMR After Initial Isolation
Symptom: Analytical data shows the presence of starting material or other byproducts even after the initial filtration and washing.
Troubleshooting Decision Tree
Sources
Technical Support Center: A Troubleshooting Guide for the Fischer Esterification of Substituted Benzoic Acids
Welcome to the technical support center for the Fischer esterification of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this cornerstone reaction. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification is giving a very low yield. What are the primary factors I should investigate?
Low yield in a Fischer esterification is a common issue stemming from the reversible nature of the reaction.[1][2][3][4] To drive the equilibrium towards the product ester, you must apply Le Chatelier's principle.[1][2][5] Here are the key areas to troubleshoot:
-
Water Removal: The presence of water, a product of the reaction, can push the equilibrium back towards the starting materials.[4][6][7] Consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[6][8] Alternatively, incorporating a drying agent such as molecular sieves can be effective.[8][9]
-
Excess Alcohol: Using a large excess of the alcohol reactant is a cost-effective way to shift the equilibrium forward.[1][5][6][10] Often, the alcohol can serve as the reaction solvent itself.[11][12] Studies have shown that increasing the alcohol excess from a 1:1 ratio to a 10-fold excess can dramatically increase the yield.[6]
-
Catalyst Activity: Ensure your acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is active and used in a sufficient amount.[4][6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][4][8][13]
-
Reaction Time and Temperature: Fischer esterification can be slow.[2] Refluxing the reaction mixture is typically necessary to provide the required activation energy and increase the reaction rate.[4][14] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 10 hours.[8][15]
Q2: How do substituents on the benzoic acid ring affect the reaction rate and yield?
The electronic nature of the substituents on the aromatic ring plays a crucial role in the reactivity of the carboxylic acid.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-F, -Cl) increase the acidity of the carboxylic acid.[15] This enhances the electrophilicity of the carbonyl carbon, which can lead to an increased rate of the forward reaction.[15]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) decrease the acidity of the carboxylic acid. This can make the carbonyl carbon less electrophilic and potentially slow down the reaction.
-
Steric Hindrance: Bulky substituents in the ortho position (e.g., -C(CH₃)₃) can sterically hinder the approach of the alcohol to the carbonyl carbon, significantly slowing down the reaction rate.[2][15] In these cases, longer reaction times, higher temperatures, or even alternative esterification methods might be necessary.[15]
Q3: I'm observing unexpected byproducts in my reaction. What are the likely side reactions?
Several side reactions can occur during a Fischer esterification, leading to a complex mixture of products.[15]
-
Hydrolysis: This is the reverse reaction where the ester reacts with water to regenerate the carboxylic acid and alcohol.[6][15] Rigorous removal of water is key to minimizing this.
-
Dehydration of the Alcohol: This is particularly problematic with secondary and tertiary alcohols, which can eliminate water under the acidic and heated conditions to form alkenes.[2][15] Primary alcohols are generally preferred to avoid this.[2][8]
-
Sulfonation: If using concentrated sulfuric acid as the catalyst, sulfonation of the aromatic ring can occur, especially at elevated temperatures.[15]
-
Self-esterification of Hydroxybenzoic Acids: If your substituted benzoic acid also contains a hydroxyl group, intermolecular esterification can occur, leading to polyester formation.[15] Protecting the hydroxyl group before esterification is often the best strategy in this case.[15]
Troubleshooting Workflow
When faced with a problematic Fischer esterification, a systematic approach is crucial. The following workflow can help you diagnose and resolve common issues.
Caption: A decision tree for troubleshooting Fischer esterification.
Detailed Experimental Protocols
General Procedure for Fischer Esterification of a Substituted Benzoic Acid
This protocol is a starting point and may require optimization based on the specific substrate.
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzoic acid (1.0 eq).[10]
-
Reagents: Add the alcohol (at least a 4-fold molar excess, can be used as the solvent) to the flask.[10]
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 3-5 mol%) to the stirring mixture.[10]
-
Reaction: Heat the mixture to reflux and maintain for 1-10 hours, monitoring the progress by TLC.[8][15]
-
Workup:
-
Pour the mixture into a separatory funnel containing water.[10][17]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[11][17]
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[14][16] Be sure to vent the separatory funnel frequently as CO₂ is evolved.[10]
-
Wash the organic layer with brine (saturated NaCl solution).[10][16]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11][17]
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude ester.[11]
-
Purification: Purify the crude ester by distillation or column chromatography.[3][14][18]
Reaction Workup and Purification Flowchart
Caption: Standard workflow for the workup and purification of esters.
Data Presentation: Reaction Conditions for Substituted Benzoic Acids
The optimal reaction conditions can vary depending on the specific substituted benzoic acid. Microwave-assisted synthesis has emerged as a method to accelerate these reactions.
| Substituted Benzoic Acid | Alcohol | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | 130 (Microwave) | 15 | >90 | [19] |
| 4-Fluoro-3-nitrobenzoic acid | Butanol | H₂SO₄ | 130 (Microwave) | 15 | >95 | [19] |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 30 | ~75 (isolated) | [10] |
| Benzoic Acid | Methanol | FeNP@SBA-15 | Reflux | 360 | Quantitative | [20] |
Mechanism of Fischer Esterification
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.
Caption: The multi-step mechanism of the Fischer esterification.
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[1][4][8] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7][21] The resulting tetrahedral intermediate undergoes a proton transfer, converting one of the hydroxyl groups into a good leaving group (water).[1][6] Elimination of water and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[7][21]
References
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- JoVE. (2026, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- HSCprep. (2026, March 4). Fisher Esterification: Synthesis and Purification of Esters.
- Patsnap Eureka. (2026, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (n.d.). Fischer Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry.
- Study.com. (n.d.). Describe two ways to drive the Fischer esterification reaction, an equilibrium reaction, to the right.
- University of Missouri–St. Louis. (n.d.). 29. The Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- BYJU'S. (n.d.). Fischer esterification reaction.
- Web.mnstate.edu. (n.d.). Fischer Esterification Procedure.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- YouTube. (2020, November 30). Fischer Esterification mechanism-Organic Chemistry.
- J&K Scientific LLC. (2026, February 23). Fischer Esterification.
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- National Institutes of Health. (2016, July 12). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst.
- YouTube. (2021, May 18). 10. Fischer Esterification Part 1.
- Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
- University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate.
- YouTube. (2019, August 15). Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate | Organic Chemistry.
- YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism).
- ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols....
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- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
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stability issues with 3,5-Dichloro-2,4,6-trifluorobenzoic acid under reaction conditions
Welcome to the technical support center for 3,5-Dichloro-2,4,6-trifluorobenzoic acid (DCTFBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during its use in chemical synthesis. As a highly functionalized aromatic compound, its reactivity can present unique issues. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns are its incompatibility with strong bases and strong oxidizing agents, and its susceptibility to thermal decomposition.[1] The most significant potential side reaction under common synthetic conditions is decarboxylation, especially at elevated temperatures or in the presence of basic catalysts. This is a known reaction pathway for many polyhalogenated and hydroxy-substituted benzoic acids.[2][3][4]
Q2: Is this compound stable under normal storage and handling?
A2: Yes, this compound is stable under normal handling and storage conditions.[1] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area to ensure its integrity.[1]
Q3: What are the hazardous decomposition products of this compound?
A3: Upon thermal decomposition, typically in a fire, this compound can generate hazardous products including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]
Q4: Can I use this acid in reactions with strong bases?
A4: Caution is strongly advised. The material safety data sheet explicitly lists strong bases as incompatible materials.[1] The use of strong bases, particularly at elevated temperatures, can promote decarboxylation, leading to the formation of 1,3-dichloro-2,4,6-trifluorobenzene. For reactions requiring a base, it is recommended to use milder, non-nucleophilic bases and maintain the lowest possible reaction temperature.
Q5: How does the halogen substitution pattern affect its stability?
A5: The electron-withdrawing nature of the three fluorine and two chlorine atoms significantly increases the acidity of the carboxylic acid group. This high degree of halogenation can also influence the stability of the aromatic ring system, potentially making the carboxylate group more susceptible to displacement (decarboxylation) under certain conditions. The unique substitution pattern is key to its utility as a building block in materials and pharmaceuticals, where it imparts properties like thermal stability and chemical resistance to the final product.[5][6][7]
Troubleshooting Guides
Issue 1: Low Yield or No Product in Amide Coupling Reactions
Amide bond formation is a common application for this carboxylic acid. However, issues such as low yield or failure to form the desired amide can occur.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Decarboxylation of Starting Material | Heating the reaction mixture, especially in the presence of a base, can lead to the loss of the carboxylic acid group as CO2. This is a known issue for similar halogenated benzoic acids.[2][3][4] | 1. Lower Reaction Temperature: Conduct the coupling at room temperature or 0°C if possible. 2. Choice of Base: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of stronger bases. 3. Activation Method: Activate the carboxylic acid first at a low temperature before adding the amine. |
| Ineffective Activation | The high acidity and sterically hindered nature of the acid may require specific coupling reagents for efficient activation. | 1. Use Uronium/Aminium or Phosphonium Reagents: Reagents like HATU, HBTU, or PyBOP are often more effective for hindered substrates than carbodiimides (e.g., DCC, EDC) alone.[8] 2. Acid Halide Formation: Convert the carboxylic acid to the corresponding acid chloride or fluoride. Acid fluorides, in particular, are noted for their high efficiency in coupling N-methylated amino acids and can be effective here. |
| Side Reaction of Coupling Reagent | Some coupling reagents can react with the amine nucleophile, leading to the formation of guanidinium by-products and consuming the amine. | 1. Order of Addition: Always add the coupling reagent to the carboxylic acid first to form the active ester before introducing the amine. |
Experimental Protocol: Optimized Amide Coupling
-
Dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N2 or Ar).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup and purification.
Workflow Diagram: Amide Coupling Troubleshooting
Issue 2: Decarboxylation During Synthesis or Workup
The most likely degradation pathway for this compound is decarboxylation to yield 1,3-dichloro-2,4,6-trifluorobenzene. This is often an undesired side product that can contaminate the desired material and reduce yields.
Factors Promoting Decarboxylation
| Condition | Explanation | Prevention Strategy |
| High Temperature | Thermal energy can be sufficient to induce decarboxylation, a known phenomenon for various aromatic carboxylic acids.[2][3][4] | Maintain reaction temperatures below 100°C whenever possible. If higher temperatures are required, consider alternative synthetic routes. |
| Strong Bases | Bases deprotonate the carboxylic acid, and the resulting carboxylate can be more prone to decarboxylation, especially when heated. | Use weak or hindered bases. Avoid strong bases like NaOH, KOH, or alkoxides in heated reactions. If a strong base is necessary, perform the reaction at the lowest possible temperature. |
| Metal Catalysts | Certain metals, particularly copper and its salts, are known to catalyze decarboxylation reactions.[2][3] | If using metal catalysis (e.g., in cross-coupling reactions), screen for catalysts less prone to inducing decarboxylation. Run control experiments without the substrate to isolate the effect of the catalyst on the acid. |
Detection of Decarboxylation Byproduct
The primary byproduct, 1,3-dichloro-2,4,6-trifluorobenzene, is more volatile and less polar than the starting carboxylic acid. It can be readily detected by:
-
GC-MS: Ideal for detecting volatile, neutral compounds.
-
¹⁹F NMR Spectroscopy: The fluorine chemical shifts of the byproduct will be distinct from the starting material.
-
TLC: The byproduct will have a higher Rf value than the polar carboxylic acid.
Degradation Pathway Diagram
References
- In situ decay of polyfluorinated benzoic acids under anaerobic conditions. (2018). ORNL.
- This compound Safety D
- This compound Safety D
- Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Selective mono‐ and difluorination of benzoic acid derivatives. (n.d.).
- 1,3-Dichloro-2,4,6-trifluorobenzene. (n.d.). Chem-Impex.
- This compound. (n.d.). Santa Cruz Biotechnology.
- 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. (n.d.). Chem-Impex.
- A Comparative Analysis of the Metabolic Stability of Fluorin
- US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. (n.d.).
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (1991).
- SAFETY DATA SHEET - 3',5'-Dichloro-2,2,2-trifluoroacetophenone. (2024). TCI Chemicals.
- Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH.
- This compound synthesis. (n.d.). ChemicalBook.
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015).
- Chemical Properties of 1,3-Dichloro-2,4,6-trifluorobenzene (CAS 2368-53-8). (n.d.). Cheméo.
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.). Googleapis.com.
- Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons. (2020).
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (n.d.).
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene. (2021).
- Decarboxyl
- 1,3-Dichloro-2,4,6-trifluorobenzene. (n.d.). TCI Chemicals.
- Reductive Defluorination of Branched Per- and Polyfluoroalkyl Substances with Cobalt Complex C
- Generic structure of fluorinated benzoic acids. (n.d.).
- 1,3-Dichloro-2,4,6-trifluorobenzene. (n.d.). MySkinRecipes.
- 3-Chloro-2,4,5-trifluorobenzoic acid. (n.d.).
- WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (n.d.).
- 3-Chloro-2,4,5-trifluorobenzoic acid. (n.d.). PMC - NIH.
- Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. (n.d.). PMC - NIH.
- A Comparative Guide to the Performance of Fluorous 2,4-Dichloro-1,3,5-triazine in Amide Coupling. (n.d.). Benchchem.
- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (n.d.). PMC - NIH.
- 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. (n.d.). CAMEO Chemicals.
- Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PMC - PubMed Central - NIH.
Sources
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- 2. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
- 3. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Patent 0431294 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1,3-Dichloro-2,4,6-trifluorobenzene [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid
Welcome to the technical support center for the purification of 3,5-dichloro-2,4,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile building block from common reaction byproducts.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive overview of common impurities, purification strategies, and analytical methods for purity assessment, along with troubleshooting guides to address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The impurity profile of this compound is highly dependent on the synthetic route employed. A common laboratory and industrial synthesis involves the hydrolysis of 2,4,6-trifluoro-3,5-dichlorobenzonitrile.[1] Based on this and other related syntheses of halogenated benzoic acids, potential impurities include:
-
Residual Starting Material: Unreacted 2,4,6-trifluoro-3,5-dichlorobenzonitrile.
-
Incompletely Halogenated Precursors: If the synthesis of the benzonitrile precursor is not driven to completion, you may have species with fewer chlorine or fluorine atoms.
-
Positional Isomers: Depending on the specificity of the halogenation reactions, other isomers of dichloro-trifluorobenzoic acid could be present, though this is less common with directed synthesis routes.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the nitrile can lead to the corresponding amide as an intermediate impurity.
-
Byproducts from Related Synthetic Routes: Syntheses starting from different precursors, such as through nitration and diazotization reactions, can introduce their own unique sets of impurities.[2][3]
Q2: What is the first step I should take to purify my crude this compound?
For most organic acids, a simple acid-base extraction is an excellent first purification step. This technique separates the acidic product from neutral and basic impurities. The process relies on the principle that the acidic product can be converted to its water-soluble salt by treatment with a base, while neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified acid.
Q3: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a systematic solvent screening is the most reliable approach. Given its polychlorinated and fluorinated aromatic structure, solvents to consider for screening include toluene, hexane, ethyl acetate, and alcohols like ethanol or isopropanol. A mixture of solvents can also be effective. For instance, a solvent in which the compound is highly soluble can be paired with a solvent in which it is poorly soluble.
Purification Protocols
Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from your crude this compound.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in an Erlenmeyer flask.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution.
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium salt of your product, while the organic layer will contain neutral and basic impurities.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add another portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~1-2, check with pH paper). Your purified product should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven.
Troubleshooting Guide: Purification
| Problem | Possible Cause(s) | Solution(s) |
| No precipitate forms upon acidification in acid-base extraction. | Too much solvent was used to dissolve the initial crude product, resulting in a low concentration of the acid salt in the aqueous phase. | Reduce the volume of the aqueous layer by gentle heating or under reduced pressure before acidification. |
| The product is more soluble in the acidic aqueous solution than anticipated. | Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate). The purified acid will move into the organic layer, which can then be dried and the solvent evaporated. | |
| Oily precipitate forms instead of crystals during recrystallization. | The compound is "oiling out," which can happen if the solution is supersaturated at a temperature above the compound's melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization. |
| Significant impurities are present, depressing the melting point. | Perform an acid-base extraction prior to recrystallization to remove a significant portion of impurities. | |
| Poor recovery after recrystallization. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first. |
| The solution was not cooled to a low enough temperature. | Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation. | |
| Colored impurities remain after purification. | The colored impurity has similar solubility properties to the product. | Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb some of your product. |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase method is typically suitable for this type of compound.
Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a starting point and may require optimization for your specific impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities. For acidic compounds like this compound, derivatization to a more volatile ester (e.g., methyl ester) is often necessary for good chromatographic performance.[4][5]
General GC-MS Protocol (after derivatization):
-
Derivatization: Esterify the sample with a suitable reagent such as diazomethane or by heating with methanol and a catalytic amount of acid.
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Detection: The mass spectrometer will provide mass-to-charge ratios of the eluting compounds, allowing for identification by library matching or spectral interpretation.
Visual Workflow and Decision Making
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Crystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512.
- Zhang, J., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
- Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 165-168.
- Morgenstern, R., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1262, 136-143.
- Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in C-H Bond Halogenation of Electron-Deficient Arenes
Welcome to the technical support center for navigating the complexities of C-H bond halogenation on electron-deficient aromatic systems. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with substrates that are inherently less reactive towards classical electrophilic halogenation. Here, we dissect common experimental hurdles and provide evidence-based troubleshooting strategies to enhance reaction efficiency and selectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the halogenation of deactivated aromatic rings.
Q1: Why is direct C-H halogenation of electron-deficient arenes so challenging?
A1: Standard electrophilic aromatic substitution (EAS) reactions, including halogenation, rely on the nucleophilic character of the arene's π-system to attack an electrophile.[1][2][3] Electron-withdrawing groups (EWGs) diminish the electron density of the aromatic ring, making it a weaker nucleophile.[4][5][6] This deactivation increases the activation energy for the formation of the carbocation intermediate (the arenium ion), which is the rate-limiting step of the reaction, thus rendering the process sluggish or altogether unsuccessful under standard conditions.[1][2][3]
Q2: What are the primary strategies to overcome this low reactivity?
A2: There are three main pillars of strategy to address this challenge:
-
Enhancing Electrophilicity: Increasing the reactivity of the halogenating agent. This is often achieved by using strong Lewis or Brønsted acids.[1][4][5][6][7][8]
-
Directed C-H Activation: Employing a directing group on the substrate that positions a metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent halogenation.[9][10][11][12]
-
Alternative Mechanistic Pathways: Utilizing reaction pathways that do not rely on traditional EAS, such as photocatalysis or radical-based mechanisms.[13][14]
Q3: What are "directing groups" and how do they function in this context?
A3: Directing groups are functional moieties covalently attached to the arene substrate that can coordinate to a transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond (typically at the ortho position), leading to the formation of a metallacyclic intermediate.[9][15] This process, often referred to as cyclometalation, lowers the activation energy for C-H bond cleavage. The resulting organometallic intermediate can then react with a halogen source to deliver the halogen to the activated position with high regioselectivity.[9] Amides are a commonly used class of weakly-coordinating directing groups for this purpose.[9]
Q4: Can you explain the role of a Lewis acid in a typical electrophilic halogenation?
A4: In the context of halogenating deactivated arenes, a Lewis acid (e.g., AlCl₃, FeCl₃) acts as a catalyst to increase the electrophilicity of the halogenating agent (e.g., Cl₂, Br₂).[1][2][7][8] The Lewis acid coordinates to one of the halogen atoms, polarizing the halogen-halogen bond and generating a more potent electrophilic species (a "halogen cation" equivalent).[7][8][16] This highly reactive species is then more capable of being attacked by the electron-poor aromatic ring.[1]
Caption: Lewis acid-catalyzed electrophilic halogenation workflow.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental problems in a question-and-answer format.
Scenario 1: No Reaction or Very Low Conversion
Q: I am attempting to brominate 4-nitrobenzonitrile using Br₂ and catalytic FeCl₃, but I am recovering only my starting material after 24 hours at room temperature. What is going wrong?
A: This is a classic case of an extremely deactivated substrate failing to react under standard electrophilic halogenation conditions. The combined electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups make the arene insufficiently nucleophilic to attack the Br-Br bond, even when activated by FeCl₃.[4]
Troubleshooting Steps & Explanations:
-
Increase Reaction Temperature:
-
Action: Carefully increase the reaction temperature in increments (e.g., to 50 °C, then 80 °C), monitoring for product formation and potential side reactions.
-
Causality: Providing thermal energy can help overcome the high activation energy barrier of the reaction. However, be cautious as higher temperatures can lead to decreased selectivity and decomposition.
-
-
Switch to a More Potent Halogenating System:
-
Action: Replace the Br₂/FeCl₃ system with a more aggressive one. A common choice is using N-Bromosuccinimide (NBS) in the presence of a strong Brønsted acid like triflic acid (TfOH) or in a specialized solvent like hexafluoroisopropanol (HFIP).[4][5][6]
-
Causality: Strong Brønsted acids can protonate NBS, making it a much stronger electrophilic bromine source. HFIP is a highly polar, non-coordinating solvent that can stabilize cationic intermediates and activate halogenating agents through hydrogen bonding.[4][5][6]
-
-
Consider a Directed Approach (If Applicable):
-
Action: If your molecule can be modified to include a directing group, this is a powerful strategy. For instance, if you were working with a benzoic acid derivative, the carboxylate could potentially direct a palladium or nickel catalyst. A straightforward Ni(II)-catalyzed method using N-halosuccinimides (NXS) has been developed for the ortho-halogenation of electron-deficient arenes bearing directing groups like amides or esters.[10]
-
Causality: Transition metal-catalyzed C-H activation bypasses the need for the arene to act as a nucleophile. Instead, the reaction proceeds via an organometallic intermediate, which is a fundamentally different and often more feasible pathway for deactivated systems.[9][12]
-
Table 1: Comparison of Halogenating Systems for Deactivated Arenes
| System | Components | Typical Conditions | Mechanistic Advantage | Reference |
| Classical | X₂, Lewis Acid (e.g., FeCl₃) | Reflux in solvent (e.g., CCl₄) | Simple, inexpensive | [1],[2] |
| Brønsted Acid | NXS, Strong Acid (e.g., TfOH) | Room temp to moderate heat | Highly activated electrophile | [4],[5] |
| Specialized Solvent | NXS, HFIP | Room temp | Solvent-assisted activation | [4],[6] |
| Directed (Ni-cat) | NXS, Ni(OAc)₂, TfOH | 100-120 °C | Bypasses EAS via C-H activation | [9],[10] |
| Photocatalysis | NXS, Photocatalyst, Light | Room temp | Radical or SET pathway | [13],[14] |
Scenario 2: Poor Regioselectivity
Q: I am chlorinating 3-chloroaniline and obtaining a complex mixture of dichlorinated products. How can I improve the selectivity for a single isomer?
A: The amino group (-NH₂) is a very strong activating, ortho, para-directing group, while the existing chloro substituent is a deactivating, but also ortho, para-directing group. The strong activation by the amine group often leads to over-halogenation and a mixture of isomers.
Troubleshooting Steps & Explanations:
-
Protect the Amine Group:
-
Action: Convert the aniline to an anilide (e.g., acetanilide) by reacting it with acetic anhydride before performing the halogenation. The amide group can be hydrolyzed back to the amine after the halogenation step.
-
Causality: The acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than the amino group. This moderation of reactivity dramatically reduces the likelihood of polyhalogenation and often improves regioselectivity due to the steric bulk of the protecting group favoring the para position.
-
-
Utilize a Directing Group Strategy for Ortho-Selectivity:
-
Action: Employ a removable directing group that specifically facilitates ortho-halogenation. For example, converting the amine to a pyridinyl-containing group can direct a transition metal catalyst to the ortho C-H bonds.[15]
-
Causality: This strategy leverages chelation assistance to achieve high regioselectivity that is independent of the inherent electronic biases of the substrate, allowing for the formation of isomers that might be difficult to access otherwise.[9][15]
-
Caption: Decision workflow for improving regioselectivity.
Scenario 3: Functional Group Incompatibility
Q: My substrate contains an acid-sensitive group (an acetal). When I try to brominate the electron-deficient aromatic ring using NBS and sulfuric acid, the acetal is cleaved. How can I perform the halogenation under non-acidic conditions?
A: This is a common challenge where the conditions required to activate the halogenating agent are too harsh for other functional groups in the molecule.[4]
Troubleshooting Steps & Explanations:
-
Transition-Metal-Free, Base-Mediated Halogenation:
-
Action: Explore methods that operate under neutral or basic conditions. A protocol using t-BuONa as a promoter with halogen sources like CBr₄ or CCl₄ has been developed for the halogenation of electron-deficient (hetero)arenes.[17][18]
-
Causality: This method is proposed to proceed through an ionic pathway involving halogen bond formation and a halophilic attack, completely avoiding the use of strong acids and thus preserving sensitive functional groups.[17][18]
-
-
Photocatalytic Halogenation:
-
Action: Use a visible-light-mediated photocatalytic approach. Many such reactions proceed under very mild, neutral conditions at room temperature.[13][14] For example, using a suitable photocatalyst (like Ru(bpy)₃Cl₂ or an organic dye) with a halogen source like NCS can generate a halogen radical or an oxidized halogen species that reacts with the arene.[13]
-
Causality: Photocatalysis operates via single-electron transfer (SET) or energy transfer mechanisms, generating reactive intermediates under conditions that are often orthogonal to traditional acid/base or high-temperature methods.[13][14] This provides a powerful tool for achieving reactivity while maintaining functional group tolerance.
-
Part 3: Key Experimental Protocols
Protocol 1: Nickel-Catalyzed ortho-Bromination of an Electron-Deficient Benzamide
This protocol is adapted from methodologies developed for directed C-H halogenation.[9][10]
Materials:
-
Substrate: N-phenyl-2,2-dimethylpropanamide (Pivanilide)
-
Catalyst: Nickel(II) acetate (Ni(OAc)₂)
-
Halogen Source: N-Bromosuccinimide (NBS)
-
Additive: Triflic acid (TfOH)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the benzamide substrate (1.0 mmol), Ni(OAc)₂ (0.1 mmol, 10 mol%), and NBS (1.2 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DCE (5.0 mL) via syringe.
-
Add TfOH (0.2 mmol, 20 mol%) dropwise via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The high regioselectivity for the ortho-product is a key indicator of a successful directing-group-mediated reaction. The absence of meta or para isomers validates the chelation-controlled mechanism.
References
- Li, Z., Wu, P., & Cai, C. (2019). Nickel-catalyzed regioselective C–H halogenation of electron-deficient arenes. New Journal of Chemistry.
- RSC Publishing. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.
- Filo. (2025). Discuss the role of Lewis acid in halogenation and alkylation reaction of...
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- National Institutes of Health. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. PMC.
- Quora. (2018). What is the role of Lewis acid in halogenation of benzene?
- PubMed. (2013). Regio- and chemoselective C-H chlorination/bromination of electron-deficient arenes by weak coordination and study of relative directing-group abilities.
- Semantic Scholar. (n.d.). Regio- and chemoselective C-H chlorination/bromination of electron-deficient arenes by weak coordination and study of relative directing-group abilities.
- ResearchGate. (n.d.). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents.
- Liu, X., et al. (n.d.). t-BuONa-mediated direct C-H halogenation of electron-deficient (hetero)arenes. ResearchGate.
- RSC Publishing. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes.
- Chemical Society Reviews. (2014). C–H functionalisation using a removable/modifiable or a traceless directing group strategy.
- Unacademy. (n.d.). Haloalkanes and Haloarenes.
- ResearchGate. (n.d.). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS).
- YouTube. (2022). Mechanism of Halogenation: Electrophilic Substitution Reaction.
- PubMed. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents.
- ACS Publications. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Electrophilic halogenation.
- RSC Publishing. (n.d.). t-BuONa-mediated direct C–H halogenation of electron-deficient (hetero)arenes. Organic & Biomolecular Chemistry.
- Cengage. (n.d.). Electrophilic Aromatic Substitution.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discuss the role of Lewis acid in halogenation and alkylation reaction of.. [askfilo.com]
- 8. quora.com [quora.com]
- 9. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 10. Nickel-catalyzed regioselective C–H halogenation of electron-deficient arenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regio- and chemoselective C-H chlorination/bromination of electron-deficient arenes by weak coordination and study of relative directing-group abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Regio- and chemoselective C-H chlorination/bromination of electron-deficient arenes by weak coordination and study of relative directing-group abilities. | Semantic Scholar [semanticscholar.org]
- 13. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
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Technical Support Center: Strategies for Regiocontrolled Synthesis of Substituted Benzoic Acids
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling regioselectivity during the synthesis of substituted benzoic acids. The precise placement of substituents on the aromatic ring is critical for modulating the biological activity, physical properties, and synthetic utility of these valuable compounds. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution (EAS)
Question 1: I am trying to introduce a substituent onto a benzoic acid derivative using electrophilic aromatic substitution, but I'm getting the wrong isomer. Why is this happening?
Answer: The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the substituents already present on the aromatic ring. The carboxylic acid group (-COOH) is a powerful electron-withdrawing group (EWG) due to both resonance and inductive effects.[1][2]
-
Causality: As an EWG, the carboxyl group deactivates the benzene ring towards electrophilic attack, meaning harsher reaction conditions are often required compared to benzene itself.[3] More importantly, it deactivates the ortho and para positions more than the meta position. Consequently, the incoming electrophile is directed to the meta position, which is the least deactivated site.[1][4] If you are obtaining a meta-substituted product, the reaction is proceeding as expected based on fundamental electronic principles. If you desire an ortho or para isomer, a different synthetic strategy is required.
Troubleshooting Guide: Friedel-Crafts Acylation/Alkylation Failures
| Issue | Probable Cause | Recommended Solution |
| No Reaction or Very Low Yield | The benzoic acid ring is too deactivated by the -COOH group for the Friedel-Crafts reaction to proceed.[5] | 1. Protect the Carboxylic Acid: Convert the benzoic acid to an ester (e.g., methyl benzoate). While still deactivating, the ester is less so than the free acid, which can complex with and poison the Lewis acid catalyst (e.g., AlCl₃).2. Use a Different Strategy: Friedel-Crafts is often unsuitable for strongly deactivated rings. Consider a cross-coupling approach (Section 4) or building the ring from a substituted precursor. |
| Incorrect Isomer Formation | You are attempting to synthesize an ortho or para product on a benzoic acid backbone. | The reaction will inherently favor the meta product. To achieve ortho/para substitution, you must start with a material where the directing groups favor that outcome. For example, begin with toluene (an o,p-director), perform the Friedel-Crafts reaction, and then oxidize the methyl group to a carboxylic acid.[6] |
Section 2: Directed Ortho-Metalation (DoM)
Question 2: I need to introduce a substituent specifically at the ortho position to the carboxyl group. How can I achieve this selectively?
Answer: Directed ortho-metalation (DoM) is the premier strategy for achieving ortho functionalization of benzoic acids. In this reaction, the substrate is treated with a strong organolithium base, which selectively removes a proton from the position adjacent (ortho) to a directing metalation group (DMG). The carboxylate group, formed in situ by deprotonation of the acidic proton, is an effective DMG.[7][8]
-
Mechanism: The organolithium reagent first deprotonates the carboxylic acid. The resulting lithium carboxylate then coordinates the base (often complexed with an additive like TMEDA), holding it in close proximity to the C-H bond at the ortho position. This proximity effect facilitates a second deprotonation at the ortho carbon, forming a stable dianion.[8][9] This lithiated intermediate can then be quenched with a wide variety of electrophiles (E+) to install the desired substituent exclusively at the ortho position.
// Reactants sub [label="Benzoic Acid", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="2.2 eq. s-BuLi / TMEDA\nTHF, -78 °C", shape=plaintext]; elec [label="Electrophile (E⁺)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates intermed [label="Ortho-Lithiated Dianion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product prod [label="Ortho-Substituted\nBenzoic Acid", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow sub -> base [style=invis]; base -> intermed [label="Deprotonation & Directed Metalation", color="#4285F4"]; intermed -> elec [style=invis]; elec -> prod [label="Electrophilic Quench & Workup", color="#EA4335"];
// Grouping sub -> intermed [style=invis]; intermed -> prod [style=invis];
{rank=same; sub; base;} {rank=same; intermed; elec;} {rank=same; prod;} } .dot Caption: Workflow for Directed Ortho-Metalation (DoM).
Troubleshooting Guide: Directed Ortho-Metalation
| Issue | Probable Cause | Recommended Solution |
| Low or No Lithiation | Insufficient Base: At least two equivalents of base are required: one to deprotonate the acid and one for the ortho C-H bond.Temperature Too High: The lithiated species is only stable at very low temperatures.[8] | 1. Stoichiometry: Use a minimum of 2.2 equivalents of organolithium base.2. Temperature Control: Maintain the reaction temperature at -78 °C or lower (e.g., -90 °C) throughout the lithiation and quenching steps.[9] |
| Poor Regioselectivity (Mixture of Isomers) | Incorrect Base Choice: The choice of base is critical, especially with other substituents present. For 2-methoxybenzoic acid, s-BuLi/TMEDA directs to the C6 position (ortho to -COOH), while n-BuLi/t-BuOK can reverse selectivity to the C3 position (ortho to -OMe).[10][11]Competing Directing Groups: If other DMGs are on the ring, the site of lithiation will be directed by the strongest group.[7][9] | 1. Optimize Base/Solvent System: For standard ortho-lithiation directed by the carboxylate, s-BuLi in THF with TMEDA as a chelating agent is a reliable starting point.[11]2. Consult DMG Hierarchy: Research the relative directing power of the functional groups on your substrate to predict the outcome. The general hierarchy is often CONR₂ > OCONR₂ > SO₂NR₂ > OMe > COOH > Halogen. |
Section 3: Transition Metal-Catalyzed C-H Functionalization
Question 3: I've heard about C-H activation for functionalizing benzoic acids. Is this a reliable method for controlling regioselectivity?
Answer: Yes, transition metal-catalyzed C-H functionalization (or C-H activation) has emerged as a powerful and atom-economical method for regioselective synthesis. Similar to DoM, these reactions often rely on the carboxylic acid functionality to direct a metal catalyst to a specific C-H bond, most commonly at the ortho position.
-
Mechanism & Causality: A transition metal catalyst (e.g., based on Rhodium, Ruthenium, or Iridium) coordinates to the carboxylate, forming a metallocycle intermediate.[12] This pre-coordination brings the metal center into close proximity with the ortho C-H bond, which is then cleaved in a concerted metalation-deprotonation (CMD) step. The resulting aryl-metal species can then react with a coupling partner (like an alkyne or alkene) to form the new C-C bond. The regioselectivity is therefore controlled by the geometry of the initial chelation.[13][14]
// Nodes cat [label="[M]-Cat", fillcolor="#FBBC05", fontcolor="#202124"]; sub [label="Benzoic Acid"]; couple [label="Coupling\nPartner"];
complex [label="Coordination Complex"]; cmd [label="C-H Activation\n(CMD)"]; insertion [label="Migratory Insertion"]; reductive_elim [label="Reductive Elimination"];
prod [label="Ortho-Functionalized\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges cat -> complex [label="+ Substrate"]; complex -> cmd; cmd -> insertion [label="+ Partner"]; insertion -> reductive_elim; reductive_elim -> cat [label="- Product", color="#EA4335"];
// Invisible edges for layout sub -> complex [style=invis]; couple -> insertion [style=invis]; reductive_elim -> prod [style=invis]; } .dot Caption: Simplified catalytic cycle for C-H functionalization.
Troubleshooting Guide: C-H Functionalization
| Issue | Probable Cause | Recommended Solution |
| Poor Regioselectivity | Weak Chelation: The directing effect of the carboxylate may be weak or overridden by other factors.Steric/Electronic Bias: Other substituents on the ring can exert strong steric or electronic influences that compete with the directing group. For example, meta-methoxy benzoic acids can give poor regioselectivity.[12] | 1. Catalyst/Ligand Screening: The choice of metal and its supporting ligands can profoundly impact selectivity. DFT studies have shown that weak non-covalent interactions between substituents and ligands can steer the reaction.[12]2. Additive Screening: Additives like Ag₂CO₃ or LiOAc are often crucial for catalyst turnover and selectivity.[12] Experiment with different additives and stoichiometries. |
| Reactivity Switch Needed | You need to access a different isomer (e.g., alkylation vs. alkenylation). | The reaction pathway can sometimes be switched by tuning conditions. For instance, in a Ruthenium-catalyzed reaction with allyl alcohols, a switch from C-H alkenylation to C-H alkylation can be achieved by modifying the additives, which alters the reactivity of the key organometallic intermediate.[13] |
Section 4: Cross-Coupling Strategies
Question 4: My target molecule has a complex substitution pattern that is not accessible via EAS or DoM. How can I build it with precise regiocontrol?
Answer: For intricate substitution patterns, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer unparalleled control.[15] The strategy here is fundamentally different: instead of trying to control selectivity on a pre-formed benzoic acid, you construct the substituted aromatic ring by coupling two fragments together.
-
Synthetic Logic: You begin with a halo-benzoic acid (e.g., a bromo- or iodo-benzoic acid) where the halogen is precisely positioned where you want the new substituent. This "halide piece" is then coupled with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[16][17] The regiochemistry is locked in by the starting materials, making this an exceptionally robust method for synthesizing biaryls or introducing alkyl/vinyl groups.[18]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Probable Cause | Recommended Solution |
| No Reaction / Catalyst Decomposition | Incorrect Catalyst/Ligand: Not all Pd/ligand combinations are suitable for all substrates. Electron-poor aryl halides (like some halo-benzoic acids) or sterically hindered substrates may require specialized, electron-rich phosphine ligands.Base Incompatibility: The base is crucial for activating the boronic acid for transmetalation.[16] The chosen base (e.g., K₂CO₃, CsF, K₃PO₄) may be too weak or incompatible with other functional groups. | 1. Ligand Choice: For challenging couplings, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands. For simple couplings, PPh₃ may suffice.2. Base and Solvent Screening: Screen a panel of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Ensure the base is sufficiently soluble. |
| Side Reactions (e.g., Protodeboronation) | The boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom before it can couple. | 1. Use a Milder Base: Switch to a milder base like K₃PO₄ or CsF.2. Use Boronic Esters: Pinacol boronate esters (Bpin) are often more stable than the corresponding boronic acids and can mitigate this side reaction. 3. Degas Thoroughly: Oxygen can degrade both the catalyst and the organoboron reagent. Ensure the reaction mixture is rigorously degassed with an inert gas (Argon or Nitrogen). |
Experimental Protocols
Protocol 1: General Procedure for Directed Ortho-Lithiation and Quenching
(This protocol is a general guideline and must be adapted for specific substrates and electrophiles.)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve the substituted benzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Chelating Agent: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiating Agent Addition: Slowly add sec-butyllithium (s-BuLi, 2.2 eq., as a solution in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Lithiating: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the dianion is often indicated by a color change.
-
Electrophilic Quench: Slowly add a solution of the desired electrophile (1.5-2.0 eq.) in anhydrous THF, again maintaining the temperature at -78 °C.
-
Warming & Quench: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel, acidify with 1M HCl to pH ~2 to protonate the carboxylate, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography.
References
- Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]
- Directed lithiation of unprotected benzoic acids.
- Directed lithiation of unprotected benzoic acids. Semantic Scholar. [Link]
- Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group.
- Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- 07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]
- Why do benzoic acid undergoes electrophilic substitution reaction
- Ruthenium-Catalyzed C–H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C–H Alkenylation and C–H Alkylation Pathways.
- Regiospecific ortho-C-H Allylation of Benzoic Acids.
- Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. [Link]
- Electrophilic aromatic substitution: meta directors. YouTube. [Link]
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
- 5 Major Electrophilic Aromatic Substitution Reactions Activating. University of Illinois Chicago. [Link]
- Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives.
- C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2.
- Suzuki reaction. Wikipedia. [Link]
- Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. [Link]
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
- Electrophilic arom
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- 15.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Save My Exams. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Chemical Science (RSC Publishing). [Link]
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
- Regioselective benzoic acid halides
- Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.
Sources
- 1. quora.com [quora.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 11. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uwindsor.ca [uwindsor.ca]
Technical Support Center: Minimizing Impurites in the Large-Scale Production of Fluorinated Intermediates
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical development, imparting unique properties such as enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] However, the synthesis of fluorinated intermediates at scale is frequently complicated by the formation of stubborn impurities that can compromise yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). This technical support center provides researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting guides to minimize impurities during the large-scale production of these critical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in large-scale fluorination reactions?
A1: Impurities in fluorination processes typically originate from four primary sources:
-
Process-Related Impurities: These are the most common and include unreacted starting materials, isomers of the desired product, and byproducts from side reactions such as elimination, rearrangement, or over-fluorination.[3] The choice of fluorinating agent and reaction conditions heavily influences the profile of these impurities.[4]
-
Reagent-Related Impurities: The fluorinating agents themselves or their degradation products can introduce impurities. For example, diethylaminosulfur trifluoride (DAST) can decompose, especially at elevated temperatures, to release corrosive byproducts like hydrogen fluoride (HF).[5]
-
Raw Material Impurities: The quality of starting materials is paramount. Impurities present in the initial substrates or solvents can be carried through the synthesis or catalyze unwanted side reactions.[6]
-
Degradation Products: The target intermediate may degrade under certain storage or reaction conditions (e.g., presence of acid/base, exposure to high temperatures), leading to new impurities.[3]
Q2: How do I choose the right fluorinating agent to minimize byproduct formation?
A2: The selection of a fluorinating agent is a critical decision that balances reactivity, selectivity, safety, and cost. For deoxyfluorination of alcohols, newer reagents have been developed to address the shortcomings of traditional agents like DAST, which is prone to causing elimination byproducts.[1]
-
DAST: Highly reactive and versatile, but thermally unstable and often produces elimination side products.[1][7]
-
Deoxo-Fluor®: Offers better thermal stability than DAST, making it a safer option for scale-up, though elimination can still be a concern.[5]
-
PyFluor®: A thermally and chemically stable solid that demonstrates superior chemoselectivity, producing considerably fewer elimination byproducts, which simplifies purification.[1][8][9]
-
XtalFluor-M®/XtalFluor-E®: These crystalline reagents are thermally stable and, when used with a promoter like Et₃N·3HF, show excellent selectivity by minimizing elimination byproducts because they do not generate free HF under anhydrous conditions.[10][11]
A decision tree for selecting an appropriate deoxyfluorinating agent is provided in the "Workflows & Diagrams" section.
Q3: What are the primary analytical techniques for identifying and quantifying impurities in fluorinated intermediates?
A3: The two workhorse techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[5]
-
HPLC/LC-MS: Ideal for non-volatile or thermally sensitive compounds. Reversed-phase HPLC using a C18 or a pentafluorophenyl (PFP) stationary phase is common for separating a wide range of fluorinated compounds and their impurities.[12][13]
-
GC/GC-MS: The preferred method for volatile and thermally stable compounds, such as residual solvents or volatile byproducts.[5][14] Headspace GC (HS-GC) is specifically used for the accurate quantification of residual solvents.[15][16][17][18]
-
¹⁹F NMR Spectroscopy: A uniquely powerful tool for fluorinated compounds. It can be used to identify and quantify all fluorine-containing species in a mixture, often without the need for extensive sample preparation or reference standards for each impurity. Its wide chemical shift range helps to avoid signal overlap.[1][12][19]
A detailed comparison of these methods is available in the "Data & Protocols" section.
Troubleshooting Guides
Issue 1: High Levels of Elimination Byproducts in Deoxyfluorination Reactions
Symptoms:
-
GC-MS or LC-MS analysis shows significant peaks corresponding to alkene byproducts.
-
Low isolated yield of the desired alkyl fluoride despite full consumption of the starting alcohol.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol Steps |
| Inappropriate Reagent Choice | Reagents like DAST are highly reactive and can act as a strong acid source, promoting E1 or E2 elimination pathways, especially with secondary or tertiary alcohols.[1] | Action: Switch to a more selective, modern reagent. Protocol: For substrates prone to elimination, substitute DAST with PyFluor or XtalFluor-M. These reagents are less prone to generating strong acidic byproducts that catalyze elimination.[8][11] A detailed protocol for using XtalFluor-M is provided below. |
| High Reaction Temperature | Elimination reactions often have a higher activation energy than substitution. Running the reaction at elevated temperatures can disproportionately increase the rate of elimination.[20] | Action: Lower the reaction temperature. Protocol: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For DAST reactions, this often means running at -78 °C and allowing a slow warm-up to room temperature. Monitor progress by TLC or LC-MS to avoid unnecessary heating.[7] |
| Slow or Inefficient Reaction | A sluggish substitution reaction allows more time for competing elimination pathways to occur, especially if acidic byproducts are accumulating. | Action: Optimize reaction conditions to favor substitution kinetics. Protocol: 1. Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10] 2. Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the fluorinating agent to drive the reaction to completion efficiently. |
Issue 2: Difficulty Separating Diastereomeric or Positional Isomers
Symptoms:
-
Co-elution of the desired product with one or more isomers during flash chromatography.
-
Broad or overlapping peaks in HPLC or GC analysis.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol Steps |
| Insufficient Chromatographic Resolution on Silica Gel | Isomers, particularly diastereomers, often have very similar polarities, making them difficult to resolve on standard silica gel, which separates primarily based on polarity differences.[21] | Action: Modify the chromatographic system to exploit other interaction mechanisms. Protocol: 1. Optimize Mobile Phase: Screen a variety of solvent systems with shallow gradients (e.g., slow increase of ethyl acetate in hexanes) to maximize separation.[4] 2. Change Stationary Phase: If silica fails, switch to a reversed-phase (C18) column, which separates based on hydrophobicity, or a fluorinated stationary phase, which can offer unique selectivity for fluorinated molecules through fluorine-fluorine interactions.[4][22] |
| Formation of an Inseparable Mixture | The reaction conditions themselves may be generating a thermodynamic mixture of isomers that is inherently difficult to separate. | Action: Re-evaluate the reaction mechanism and conditions. Protocol: Analyze the reaction mechanism to understand how the isomeric impurities are formed. Adjusting the temperature, solvent, or base could alter the kinetic vs. thermodynamic product ratio, potentially favoring the desired isomer and simplifying purification. |
| Chiral Isomers (Enantiomers) | Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard chromatographic techniques. | Action: Employ a chiral separation technique. Protocol: Use chiral HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., polysaccharide-based columns) to resolve the enantiomers.[4] |
Issue 3: Presence of Residual Hydrogen Fluoride (HF)
Symptoms:
-
Streaking or degradation of compounds during silica gel chromatography.
-
Corrosion of glassware or equipment.
-
Safety hazards due to the high toxicity and corrosivity of HF.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol Steps |
| HF Generation from Reagent | Many fluorinating agents (e.g., DAST, Deoxo-Fluor) can react with moisture or decompose to produce HF.[5] HF is a strong acid that can catalyze side reactions or degrade products.[19] | Action: Ensure strictly anhydrous conditions and use HF scavengers if necessary. Protocol: 1. Anhydrous Conditions: Thoroughly dry all glassware, solvents, and starting materials. Run reactions under an inert atmosphere (N₂ or Ar). 2. HF Scavengers: In some cases, a mild, non-nucleophilic base can be added to the reaction to neutralize HF as it forms.[19] |
| Incomplete Quenching during Workup | Residual HF or fluoride ions must be completely neutralized before purification. HF reacts with silica gel (SiO₂), degrading the stationary phase and leading to poor separation.[19] | Action: Perform a thorough aqueous basic quench. Protocol: Carefully quench the reaction mixture by slowly adding it to a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until gas evolution ceases. Perform subsequent aqueous washes to remove all water-soluble fluoride salts.[19] |
Data & Protocols
Table 1: Comparative Data for Analytical Impurity Profiling
| Parameter | HPLC-UV | GC-FID/MS | ¹⁹F NMR |
| Analyte Suitability | Non-volatile, thermally labile compounds.[13] | Volatile, thermally stable compounds.[13][14] | All fluorine-containing compounds.[19] |
| Primary Application | Purity assessment, quantification of known impurities, stability testing.[23] | Residual solvent analysis, analysis of volatile byproducts.[15][18] | Structural elucidation, quantification of all F-species without standards, reaction monitoring.[1][12] |
| Typical Stationary Phase | C18, Phenyl-Hexyl, or Fluorinated Phases.[12][23] | DB-624 (for residual solvents), DB-5ms (general purpose).[16][17] | N/A (solution state). |
| Typical LOD/LOQ | ~0.01-0.05 µg/mL (LOD), ~0.05-0.15 µg/mL (LOQ).[13] | ppm levels for headspace analysis of residual solvents.[16] | Dependent on field strength and acquisition time; generally high sensitivity.[19] |
| Key Advantage | Robust, versatile, excellent for quantification.[5] | High sensitivity and specificity (with MS), ideal for volatiles.[5] | Absolute structural information for F-compounds, direct quantification.[12][19] |
| Key Limitation | Requires reference standards for impurity identification and quantification. | Limited to thermally stable and volatile compounds. | Lower throughput than chromatographic methods. |
Experimental Protocol: Purification by Flash Column Chromatography
This protocol provides a general workflow for the purification of a moderately polar fluorinated intermediate from a crude reaction mixture.
-
TLC Method Development:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., gradients of hexanes/ethyl acetate) to find an eluent that provides good separation, aiming for an Rf value of ~0.3 for the desired product.[24]
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material. A common guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[4][25]
-
Pack the column with silica gel as a slurry in the initial, least polar eluent identified during TLC analysis. Ensure the silica bed is well-compacted and level.[24]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the chromatography eluent or a less polar solvent like DCM). Carefully apply the concentrated solution as a narrow band to the top of the silica bed.[24][25]
-
Dry Loading: If the product has poor solubility, dissolve it in a solvent, add a small amount of silica gel (~1-2x the mass of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[25]
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system. Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.
-
If a gradient is required, gradually increase the polarity of the mobile phase as the elution progresses.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Experimental Protocol: Deoxyfluorination using XtalFluor-M
This protocol is adapted from a procedure for the synthesis of difluorinated compounds and highlights the use of a modern, selective reagent.[10]
-
Materials:
-
Substrate (e.g., Ketone) (1.0 mmol)
-
XtalFluor-M (1.5 mmol)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (1.0 mmol, promoter)
-
1,2-Dichloroethane (DCE), anhydrous (2.0 mL)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a solution of triethylamine trihydrofluoride (1.0 mmol) in anhydrous 1,2-dichloroethane (2.0 mL) at room temperature under an inert atmosphere, add XtalFluor-M (1.5 mmol).
-
Add the ketone substrate (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by slowly pouring it into a stirred 5% aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Workflows & Diagrams
Diagram 1: Decision Tree for Deoxyfluorinating Agent Selection
This diagram assists in choosing the most suitable deoxyfluorinating agent based on substrate properties and process constraints.
Caption: Decision tree for selecting a suitable deoxyfluorinating agent.[20]
Diagram 2: Workflow for Unknown Impurity Identification
This workflow outlines a systematic approach to identifying and characterizing unknown impurities discovered during production.[26][27][28]
Caption: A systematic workflow for the identification of unknown impurities.
References
- ResolveMass Laboratories Inc. (2025, September 29).
- BenchChem. (2025). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (n.d.). PubMed Central (PMC).
- BenchChem. (2025). A Comparative Guide to Deoxyfluorination: Xtalfluor-M vs.
- Alentris Research Pvt. Ltd. (n.d.).
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, October 18). PubMed Central (PMC).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry (RSC) Publishing.
- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. (n.d.). PubMed Central (PMC).
- Sigma-Aldrich. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
- Methods and Applications to Improve Pharmaceutical Workflows. (n.d.).
- BenchChem. (2025).
- The Doyle Group. (2015, July 15).
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. (2020, September 15).
- Eurofins Scientific. (n.d.). Identification of unknown pharmaceutical impurities.
- SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Rochester.
- Advancing Detection of Unknown Impurities. (2021, October 6). Pharmaceutical Technology.
- Purification: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010, April 21).
- HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine.
- 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. (n.d.). MDPI.
- Purifying Fluorinated Alcohol via flash Chromatography. (2025, June 4). Chemistry Stack Exchange.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). News-Medical.Net.
- HPLC Vs GC Comparison Table. (n.d.). Scribd.
- Thermo Fisher Scientific. (n.d.). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (2025, August 10).
- General method for dehydration, intramolecular cyclization, and fluorination of trifluoromethy1-1H-pyrazoles using DAST. (2025, August 6).
- Diethylaminosulfur Trifluoride (DAST). (n.d.). SciSpace.
- GC-HS Method Description for Residual Solvents in TGF-001. (n.d.).
- HS-GC-FID: Analysis of Residual Solvents According to USP 467. (n.d.). S4Science.
- Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. (n.d.). DergiPark.
- Purification of fluorides for optical materials synthesis. (2025, August 8).
- A new validated GC-HS method for the determination of residual solvents in famotidine using FID. (n.d.).
- Rapid purification of fluorine-18 containing synthons using molecularly imprinted polymer cartridges. (2025, August 5).
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- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. (2025, August 7).
- Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PubMed Central (PMC).
- Development of fluorination methods using continuous-flow microreactors. (2025, August 6).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- PRODUCTION OF HYDROGEN FLUORIDE BY PROCESSING FLUORINE-CONTAINING WASTES AND BY-PRODUCTS OF MODERN INDUSTRIES. (n.d.). WIT Press.
- Purification of fluorides for optical materials synthesis. (2025, August 8).
- fluorine analysis by GC. (2016, July 6).
- The precious Fluorine on the Ring: Fluorine NMR for biological systems. (n.d.). PubMed Central (PMC).
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- Application Progress of New Adsorption Materials for Removing Fluorine
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Technical Support Center: Addressing Solubility Challenges of Benzoic Acid Derivatives in Aqueous Media
Welcome to the technical support center for navigating the complexities of benzoic acid derivative solubility. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experimental work. Here, we move beyond simple protocols to provide in-depth, scientifically grounded explanations and troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of benzoic acid and its derivatives.
Q1: Why are my benzoic acid derivatives showing poor solubility in water?
Benzoic acid and its derivatives often exhibit limited aqueous solubility due to the presence of the nonpolar benzene ring, which is hydrophobic.[1][2] While the carboxylic acid group is polar and can form hydrogen bonds with water, the larger, nonpolar portion of the molecule hinders this interaction, leading to poor solubility, especially in neutral or acidic pH environments.[1] The overall solubility is a balance between these opposing characteristics.[1]
Q2: How does pH dramatically affect the solubility of these compounds?
The solubility of benzoic acid derivatives is highly dependent on pH.[3] As weak acids, they exist in equilibrium between their un-ionized (protonated) form and their ionized (deprotonated) carboxylate form.[4] At a pH below the compound's pKa, the un-ionized, less soluble form predominates.[5] Conversely, at a pH above the pKa, the ionized carboxylate form prevails. This ionized form is significantly more water-soluble due to the charge, which allows for strong ion-dipole interactions with water molecules.[2][4][5]
Q3: I've adjusted the pH, but the solubility is still not optimal. What else can I try?
If pH adjustment alone is insufficient, several other techniques can be employed. These include the use of cosolvents, salt formation, and particle size reduction.[6][7][8] Each of these methods addresses different aspects of the solubilization process and can be used in combination.
Q4: What is a cosolvent, and how does it improve solubility?
A cosolvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[9][10] Cosolvents work by reducing the polarity of the water, making it a more favorable environment for the nonpolar parts of the benzoic acid derivative.[11] Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG).[12][13]
Q5: Can forming a salt of my benzoic acid derivative enhance its solubility?
Yes, salt formation is a very effective strategy for improving the solubility of ionizable compounds.[14] By reacting the acidic benzoic acid derivative with a base, a salt is formed which is often much more soluble in water than the parent acid.[15] This is a common practice in the pharmaceutical industry to improve the dissolution and bioavailability of drugs.[14]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific solubility challenges.
Issue 1: Compound Precipitates Out of Solution When pH is Lowered
This is a classic issue related to the pH-dependent solubility of carboxylic acids.
Causality
When the pH of the solution drops below the pKa of your benzoic acid derivative, the equilibrium shifts from the soluble ionized (carboxylate) form to the less soluble un-ionized (carboxylic acid) form, causing precipitation. The pKa of benzoic acid itself is approximately 4.2.[16][17][18][19]
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation at low pH.
Detailed Protocol: pH Adjustment for Solubilization
-
Determine the pKa: If the pKa of your specific benzoic acid derivative is unknown, you can find literature values for similar structures or use predictive software. Benzoic acid has a pKa of about 4.2.[16][17][18][19]
-
Prepare a Stock Solution: Dissolve your compound in an aqueous solution with a pH at least 1-2 units above its pKa. A basic solution (e.g., using NaOH) will facilitate the formation of the highly soluble benzoate salt.[1]
-
Titrate to the Desired pH: Slowly add an acidic solution (e.g., dilute HCl) to your stock solution while monitoring the pH. This will allow you to reach your target pH without causing rapid precipitation.
-
Observe and Equilibrate: After reaching the target pH, stir the solution for a sufficient time to ensure it is at equilibrium. Some compounds may take time to fully dissolve or precipitate.
Issue 2: Limited Solubility Even at High pH
In some cases, especially with highly nonpolar derivatives, pH adjustment may not be sufficient.
Causality
While ionization at high pH increases solubility, a large, hydrophobic molecular structure can still limit the overall solubility in a purely aqueous environment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for limited solubility at high pH.
Detailed Protocol: Cosolvency for Enhanced Solubility
-
Cosolvent Selection: Choose a cosolvent that is compatible with your experimental system. Common choices for biological applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12][13]
-
Prepare a Concentration Gradient: Create a series of aqueous solutions with varying concentrations of the chosen cosolvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Add an excess of your benzoic acid derivative to each cosolvent mixture. Agitate the samples at a constant temperature until equilibrium is reached.
-
Quantify: Separate the undissolved solid (e.g., by filtration or centrifugation) and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Select Optimal Concentration: Choose the lowest concentration of cosolvent that provides the desired solubility to minimize potential effects on your experiment.
Table 1: Solubility of Benzoic Acid in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 1.7[1][17] |
| 25 | 3.44[1][17] |
| 75 | 21.45[1] |
| 100 | 56.31[1][17] |
As the table indicates, increasing the temperature can also be a viable method to increase the solubility of benzoic acid and its derivatives.[1][3]
Issue 3: Difficulty in Preparing a Concentrated Stock Solution
For many experiments, a concentrated stock solution is necessary for serial dilutions.
Causality
The intrinsic low solubility of the un-ionized form of the benzoic acid derivative can make it challenging to prepare a highly concentrated stock solution in a purely aqueous buffer.
Troubleshooting Workflow
Caption: Workflow for preparing concentrated stock solutions.
Detailed Protocol: Salt Formation for Improved Solubility
-
Select a Counter-ion: Choose a suitable base to form a salt with your acidic benzoic acid derivative. Common choices in pharmaceuticals include sodium, potassium, and meglumine.[14]
-
Synthesis: Dissolve your benzoic acid derivative in a suitable organic solvent. Add an equimolar amount of the chosen base. The salt will often precipitate out of the organic solvent.
-
Isolation and Purification: Isolate the salt by filtration and wash with a non-polar solvent to remove any unreacted starting material. The salt can be further purified by recrystallization.
-
Characterization: Confirm the formation of the salt using techniques such as NMR, FTIR, and DSC.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt and compare it to the parent acid.
Scientific Principles
The Henderson-Hasselbalch Equation and Solubility
The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a weak acid is described by the Henderson-Hasselbalch equation.[20][21] This equation is fundamental to understanding and predicting the pH-dependent solubility of benzoic acid derivatives.[21][22][23]
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant of the compound.
-
[A⁻] is the concentration of the ionized (soluble) form.
-
[HA] is the concentration of the un-ionized (less soluble) form.
From this equation, it is clear that when the pH is equal to the pKa, there are equal amounts of the ionized and un-ionized forms. When the pH is one unit above the pKa, the ratio of ionized to un-ionized is 10:1, leading to a significant increase in solubility.
Mechanism of Cosolvency
Cosolvents enhance solubility by altering the properties of the solvent to be more favorable for the solute.[24] They reduce the polarity of the aqueous medium and can disrupt the hydrogen bonding network of water, which decreases the energy required to create a cavity for the nonpolar solute.[10] This effectively makes the solvent system more "like" the solute, following the principle of "like dissolves like."
References
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- Techniques to improve the solubility of poorly soluble drugs.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
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- Benzoic Acid. Solubility of Things.
- Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.
- Co-solvency: Significance and symbolism. Wisdomlib.
- Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- pKa Vaules for Organic and Inorganic Bronsted Acids
- Table 20.
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- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
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- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.
- Why is the carboxylic acid soluble at high pH and not
- Properties of Benzoic Acid. BYJU'S.
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- Pharmacokinetics. AccessPhysiotherapy.
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- The solubility of benzoic acid in seven solvents..
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
- Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis.
- How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Polish Journal of Chemical Technology.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?
- Organic Chemistry Study Guide: Carboxylic Acids & Deriv
- Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. Semantic Scholar.
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- Benzoic Acid and Derivatives.
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Technical Support Center: Method Development for Separating Isomers of Dichlorotrifluorobenzoic Acid
Introduction: The Challenge of Dichlorotrifluorobenzoic Acid Isomer Separation
Dichlorotrifluorobenzoic acid represents a class of compounds with significant interest in pharmaceutical and agrochemical development. The specific substitution pattern of the chlorine and fluorine atoms on the benzoic acid ring gives rise to numerous positional isomers. These isomers often exhibit very similar physicochemical properties, such as polarity, pKa, and molecular weight, making their separation a formidable analytical challenge.[1] Achieving baseline resolution is critical for accurate quantification, impurity profiling, and ensuring the quality and safety of the final product.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to develop robust and reliable analytical methods for separating these challenging isomers. It is structured in a question-and-answer format to directly address common issues and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating positional isomers of dichlorotrifluorobenzoic acid?
A1: The primary challenge stems from the subtle structural differences between the isomers. Positional isomers have the same molecular formula and functional groups, differing only in their placement on the aromatic ring.[1] This leads to nearly identical properties:
-
Polarity and Hydrophobicity: Minor shifts in dipole moment and surface area result in very similar retention behavior in reversed-phase chromatography.
-
Acidity (pKa): The electronic effects of the halogen substituents will slightly alter the pKa of the carboxylic acid group, but these differences can be minimal, making pH-based selectivity optimization difficult.
-
UV Spectra: The chromophore is largely the same across isomers, leading to identical UV maxima and making selective detection impossible with standard UV detectors.
Separation, therefore, relies on exploiting subtle differences in interactions with the stationary phase, such as π-π interactions, dipole-dipole interactions, and shape selectivity.
Q2: Which chromatographic mode is most suitable for this separation: Reversed-Phase (RP), Normal-Phase (NP), or Supercritical Fluid Chromatography (SFC)?
A2:
-
Reversed-Phase HPLC/UPLC is the most common and often the best starting point. Its versatility, reproducibility, and compatibility with a wide range of column chemistries and MS-friendly mobile phases make it highly attractive. Method development often focuses on screening different stationary phases and optimizing mobile phase pH.[2][3]
-
Supercritical Fluid Chromatography (SFC) is an excellent alternative and can often provide orthogonal selectivity to RPLC.[4] Using supercritical CO₂ as the primary mobile phase, SFC offers lower viscosity and higher diffusivity, enabling faster separations and reduced solvent consumption.[5] It has proven particularly effective for separating positional isomers.[6][7]
-
Normal-Phase HPLC is generally less favored for these acidic compounds due to issues with retention time reproducibility (sensitivity to water content in the mobile phase) and poor solubility of the acidic analytes in non-polar solvents.
Recommendation: Start with Reversed-Phase UPLC due to its robustness and the wide variety of available stationary phases. If RPLC fails to provide adequate resolution, SFC is the next logical step.
Q3: How do I select the right HPLC/UPLC column to separate these isomers?
A3: Column selection is the most critical factor for resolving positional isomers. A standard C18 column may not provide sufficient selectivity. You should screen columns that offer different interaction mechanisms beyond simple hydrophobicity.
| Stationary Phase | Primary Interaction Mechanisms | Rationale for Dichlorotrifluorobenzoic Acid Isomers |
| Standard C18 | Hydrophobic interactions | Good starting point for general retention, but may lack selectivity for closely related isomers. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Highly Recommended. The phenyl groups provide π-π interactions with the aromatic ring of the analytes, offering unique selectivity for positional isomers.[1][8][[“]] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Highly Recommended. The electron-deficient fluorophenyl ring offers multiple interaction modes, which are highly effective for separating halogenated aromatic compounds.[10] |
| Polar-Embedded | Hydrophobic & hydrogen bonding | Can offer alternative selectivity by interacting with the carboxylic acid group, but may not be the primary choice for aromatic isomerism. |
| Porous Graphitic Carbon (PGC) | Polar retention on a graphitic surface | Provides strong retention for planar aromatic molecules and is known for excellent separation of structural isomers due to its unique surface properties.[6] |
Expert Tip: Begin by screening a Phenyl-Hexyl and a PFP column in parallel. Their distinct selectivities will quickly reveal the most promising path for method development.
Q4: What is the role of mobile phase pH, and how should I optimize it?
A4: Mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds like benzoic acids.[2][11] The carboxylic acid group will be protonated (neutral) at a pH well below its pKa and deprotonated (anionic) at a pH well above its pKa.
-
Ion Suppression (Low pH): Setting the mobile phase pH to ~2.5-3.0 (e.g., using 0.1% formic acid or a phosphate buffer) ensures the carboxylic acid is fully protonated (COOH).[12] This neutral form is more hydrophobic and will be better retained on a reversed-phase column, typically resulting in sharper, more symmetrical peaks.[13]
-
Mid-Range pH: Operating near the pKa of the analytes is generally not recommended. Small shifts in pH can cause large, unpredictable changes in retention time, making the method not robust.[14]
-
Ionized State (Higher pH): At higher pH (e.g., pH 7-8), the analytes will be in their anionic carboxylate form (COO-). This reduces retention on RP columns and can sometimes alter selectivity enough to resolve isomers, but often leads to peak tailing due to secondary interactions with the silica backbone unless a suitable buffer is used.[12]
Recommendation: Start with a low pH mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) to ensure good peak shape and retention. This is the most common and robust approach for acidic analytes.[3]
Troubleshooting Guide
Problem: I am seeing poor resolution (Rs < 1.5) or complete co-elution of my isomers.
-
Possible Cause 1: Inappropriate Column Chemistry.
-
Solution: Your current stationary phase (likely a standard C18) does not offer sufficient selectivity.
-
Action Plan:
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Solution: The organic modifier and its ratio to the aqueous phase are not optimized.
-
Action Plan:
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can significantly alter selectivity.
-
Optimize Gradient Slope: If using a gradient, make it shallower across the elution window of the isomers. A slower increase in organic solvent strength will provide more time for the column to differentiate between the analytes.[15]
-
Run Isocratically: If the isomers elute closely, an isocratic hold may provide better resolution than a steep gradient.
-
-
-
Possible Cause 3: Insufficient Column Temperature Control.
-
Solution: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
Action Plan: Systematically evaluate column temperatures (e.g., 30°C, 40°C, 50°C). Increasing the temperature can sometimes improve efficiency and alter selectivity, potentially resolving critical pairs.[16] Ensure the column oven is stable.
-
Problem: My analyte peaks are tailing (Tailing Factor > 1.5).
-
Possible Cause 1: Secondary Ionic Interactions.
-
Solution: The ionized carboxylic acid group is interacting with active silanol groups on the silica surface of the column. This is common if the mobile phase pH is not low enough.[13][17]
-
Action Plan:
-
Ensure the mobile phase pH is at least 1.5-2 units below the analyte pKa. Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to fully protonate the analytes and suppress silanol activity.[12]
-
Increase the buffer concentration (if using a buffer) to 10-25 mM. This can help mask residual silanol sites.[13]
-
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.
-
Action Plan: Reduce the injection volume or dilute the sample and re-inject.[16]
-
-
Possible Cause 3: Column Contamination or Void.
-
Solution: Strongly retained impurities from previous injections have accumulated at the column head, or a void has formed in the packing material.
-
Action Plan:
-
Problem: My retention times are drifting or unstable.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: The column has not fully equilibrated to the starting mobile phase conditions before injection.
-
Action Plan: Increase the equilibration time between runs. For gradient methods, a 10-15 column volume post-run equilibration is a good starting point.[16]
-
-
Possible Cause 2: Mobile Phase Preparation Issues.
-
Solution: The mobile phase composition is changing over time due to evaporation of the more volatile component or improper mixing.[14]
-
Action Plan:
-
Prepare fresh mobile phase daily.
-
Keep solvent bottles capped to minimize evaporation.
-
If using an online mixer, ensure it is functioning correctly by purging the system.
-
-
-
Possible Cause 3: Unstable Column Temperature.
-
Solution: Fluctuations in the column oven temperature are causing shifts in retention.
-
Action Plan: Verify that the column oven is maintaining a stable temperature. Even small fluctuations can affect the retention of sensitive compounds.[16]
-
Visualized Workflows and Diagrams
Method Development Workflow
Caption: A decision-tree workflow for systematic method development.
Effect of pH on Analyte and Stationary Phase
Caption: Impact of mobile phase pH on analyte ionization and interactions.
Experimental Protocols
Protocol 1: Baseline RP-UPLC Method for Isomer Screening
This protocol describes a robust starting point for separating dichlorotrifluorobenzoic acid isomers using Ultra-Performance Liquid Chromatography (UPLC).
1. Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 50 µg/mL using a 50:50 mixture of water and acetonitrile.[8]
-
Filter the final solution through a 0.22 µm nylon or PTFE syringe filter before injection.
2. UPLC System and Conditions:
| Parameter | Condition | Rationale |
| System | UPLC System capable of >15,000 psi | UPLC provides higher efficiency and resolution than traditional HPLC.[19][20] |
| Column | Acquity UPLC BEH Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm) | Phenyl phase provides essential π-π interactions for isomer selectivity.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH for ion suppression and good peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak efficiency. |
| Injection Vol. | 1.0 µL | Small injection volume prevents column overload. |
| Detector | Photodiode Array (PDA) | Monitor at 210 nm and collect spectra from 200-400 nm to check for peak purity.[[“]] |
| Gradient | 30% B to 70% B over 10 minutes | A generic screening gradient. This should be optimized based on initial results. |
3. System Suitability Test (SST):
-
Resolution (Rs): The resolution between the closest eluting isomer pair should be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for all isomer peaks should be ≤ 1.5.
-
Repeatability: The relative standard deviation (%RSD) for the peak areas from six replicate injections should be ≤ 2.0%.
Protocol 2: Orthogonal Method Using Supercritical Fluid Chromatography (SFC)
This protocol provides an alternative separation strategy using SFC, which is particularly effective for isomers and offers a "greener" analytical solution.
1. Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol.
-
Dilute as needed to a working concentration of 0.1 mg/mL in methanol.
2. SFC System and Conditions:
| Parameter | Condition | Rationale |
| System | Analytical SFC System (e.g., ACQUITY UPC²) | Designed for use with supercritical CO₂. |
| Column | ACQUITY UPC² Torus 2-PIC (100 mm x 3.0 mm, 1.7 µm) | 2-Picolylamine phase offers unique selectivity for acidic compounds in SFC.[7] |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase in SFC.[4] |
| Mobile Phase B | Methanol with 0.2% Formic Acid | Organic co-solvent to increase mobile phase strength; acid additive to improve peak shape.[7] |
| Flow Rate | 1.5 mL/min | |
| ABPR | 1500 psi (Automated Back Pressure Regulator) | Maintains the CO₂ in a supercritical state. |
| Column Temp. | 40 °C | Influences fluid density and selectivity. |
| Injection Vol. | 1.0 µL | |
| Detector | Photodiode Array (PDA) at 240 nm | |
| Gradient | 2% B to 20% B over 8 minutes | A typical screening gradient for SFC. |
3. System Suitability Test (SST):
-
Follow the same criteria for Resolution, Tailing Factor, and Repeatability as outlined in the UPLC protocol.
References
- Sriram, D. et al. (2012). DEVELOPMENT AND VALIDATION OF AN UPLC METHOD FOR THE RAPID SEPARATION OF POSITIONAL ISOMERS AND POTENTIAL IMPURITIES OF RIVASTIGMINE HYDROGEN TARTRATE IN DRUG SUBSTANCE AND DRUG PRODUCT. Analytical Chemistry: An Indian Journal. [Link]
- Waters Corporation. (n.d.).
- ResearchGate. (2012). Development and validation of an UPLC method for the rapid separation of positional isomers and potential impurities of rivastigmine hydrogen tartrate in drug substance and drug product. [Link]
- Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
- Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
- Jain, R. et al. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
- MicroSolv Technology Corporation. (2025).
- Moussa, A. et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Phenomenex. (2025).
- ResearchGate. (2008).
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Agilent Technologies. (n.d.).
- BUCHI. (n.d.).
- Dong, M. W. (2015).
- Patel, K. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
- Welsh, D. L. et al. (2013). Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. Journal of Analytical & Bioanalytical Techniques. [Link]
- Van Eeckhaut, A. et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. tandfonline.com [tandfonline.com]
- 9. consensus.app [consensus.app]
- 10. youtube.com [youtube.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. agilent.com [agilent.com]
- 18. realab.ua [realab.ua]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 3,5-Dichloro-2,4,6-trifluorobenzoic acid during storage
Technical Support Center: 3,5-Dichloro-2,4,6-trifluorobenzoic Acid
Welcome to the technical support resource for this compound (CAS No. 13656-36-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common questions and provide in-depth troubleshooting advice based on established chemical principles and material safety data.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: The stability of this compound is best maintained by controlling environmental factors. The product is stable under normal handling and storage conditions, but optimal preservation requires specific measures.[1] Store the compound in a dry, cool, and well-ventilated area, preferably in a tightly sealed container to prevent moisture ingress.[1][2] For enhanced stability, particularly for reference-grade material, storage in a dark place at temperatures below 15°C is recommended.[3]
Q2: I've noticed a slight discoloration of my solid sample over time. Is this a sign of decomposition?
A2: Yes, discoloration (e.g., from white/off-white to a yellowish or brownish hue) is a common visual indicator of potential chemical degradation. While minor color changes may not significantly impact the outcome of all applications, it suggests that the compound has been exposed to suboptimal conditions, such as light, elevated temperatures, or reactive contaminants. For high-sensitivity experiments like analytical standard preparation or kinetic studies, using a discolored reagent is not advised without re-qualification.
Q3: What are the primary chemical pathways through which this compound can decompose?
A3: Based on the structure of a poly-halogenated benzoic acid, several decomposition pathways are plausible, especially under stress conditions:
-
Thermal Decarboxylation: This is a common degradation route for benzoic acids, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂), particularly at elevated temperatures.[4] While fluorination generally enhances thermal stability, this pathway remains a primary concern under heat stress.[5]
-
Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light, particularly in the UV spectrum.[6][7] Light energy can initiate radical reactions, potentially leading to dehalogenation or other complex rearrangements.[8]
-
Hydrolysis: Although the carbon-fluorine bond is very strong and resistant to cleavage, the presence of moisture under certain pH conditions (especially basic) could potentially lead to slow hydrolysis. More likely, moisture can act as a catalyst or medium for other degradation reactions.
-
Reaction with Incompatible Materials: Contact with strong bases or strong oxidizing agents will lead to rapid decomposition.[1] Strong bases will deprotonate the carboxylic acid, and strong oxidizers can degrade the aromatic ring.
Q4: How critical is it to protect the compound from moisture?
A4: It is highly critical. Benzoic acid and its derivatives can be hygroscopic, meaning they can absorb moisture from the atmosphere. This absorbed water can initiate or accelerate degradation pathways. Furthermore, for applications requiring precise concentrations, the presence of absorbed water will introduce errors in weighing and molar calculations. Always store the compound in a desiccated environment or under an inert atmosphere (like argon or nitrogen) for maximum protection.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the stability of this compound.
Issue 1: Inconsistent Experimental Results or Poor Assay Performance
-
Possible Cause: Degradation of the reagent, leading to lower purity and the presence of active impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Check the material for any changes in color or crystal structure.
-
Purity Re-analysis: Use an analytical technique like HPLC, GC-MS, or NMR to verify the purity of the stored reagent against the Certificate of Analysis (CofA) or a new, unopened sample.
-
Solubility Test: Attempt to dissolve a small, accurately weighed amount in a standard solvent. Difficulty in dissolution or the presence of insoluble particulates can indicate the formation of degradation byproducts.
-
Isolate the Variable: If possible, repeat the experiment with a freshly opened bottle of the reagent to confirm if the stored material is the source of the inconsistency.
-
Issue 2: Physical Changes in the Stored Material (Clumping, Discoloration)
-
Possible Cause: Exposure to moisture, light, or elevated temperatures.
-
Preventative Workflow:
Caption: Troubleshooting workflow for physical degradation.
Storage Protocol & Best Practices
To ensure maximum shelf-life and experimental reproducibility, adhere to the following storage recommendations.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool; Recommended <15°C | Slows kinetic rate of all potential degradation reactions, especially thermal decarboxylation.[4] |
| Atmosphere | Dry / Inert Gas (Argon, N₂) | Prevents moisture absorption (hygroscopicity) which can catalyze hydrolysis or other reactions. |
| Light | In the dark (e.g., amber vial in a cabinet) | Prevents light-induced degradation (photodecomposition) of the aromatic ring.[6][8] |
| Container | Tightly sealed, chemically inert glass | Prevents exposure to air/moisture and avoids reaction with container material. Amber glass is preferred. |
| Compatibility | Store away from strong bases & oxidizers | The compound is incompatible with these chemical classes and will react upon contact.[1] |
Experimental Protocol: Proper Handling and Aliquoting
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, handle the material inside a glovebox or glove bag with a dry, inert atmosphere.
-
Rapid Weighing: Quickly weigh the desired amount and securely reseal the main container immediately. Do not leave the bottle open to the atmosphere for extended periods.
-
Aliquoting: For frequently used reagents, consider preparing smaller, single-use aliquots. Store these aliquots under the same recommended conditions. This minimizes the number of times the primary container is opened, reducing the cumulative exposure to air and moisture.
Decomposition Prevention Logic
The following diagram illustrates the relationship between environmental stressors and the necessary protective measures for maintaining the stability of this compound.
Caption: Key factors in preventing compound decomposition.
References
- OAE, S., WATANABE, T., & FURUKAWA, N. (n.d.). The Mechanism of the Oxidative Decarboxylation of Benzoic Acid.
- Request PDF. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
- National Center for Biotechnology Information. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. PMC.
- Scilit. (n.d.). Theoretical study on the mechanism of the thermal decarboxylation of acrylic and benzoic acids. Models for aqueous solution.
- YouTube. (2023). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |.
- Modern Drug Discovery. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery.
- ResearchGate. (n.d.). Aromatic hydroxylation of fluorophenols providing possible pathways for....
- PerkinElmer. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
- Royal Society of Chemistry. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews.
- National Center for Biotechnology Information. (2021). Enzymatic synthesis of fluorinated compounds. PMC.
- PubMed. (n.d.). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils.
- Canadian Science Publishing. (n.d.). PART V. THE RELATION OF MESOMERIC EFFECTS AND ULTRAVIOLET LIGHT ABSORPTION SPECTRA.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- ResearchGate. (2025). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils | Request PDF.
- PubChem. (n.d.). This compound.
- PubMed. (n.d.). Chemical structure and biodegradability of halogenate aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4,5-Trifluorobenzoic acid.
- Organic Chemistry Portal. (2022). Visible-Light-Induced Acylative Coupling of Benzoic Acid Derivatives with Alkenes to Dihydrochalcones.
- Oakwood Chemical. (n.d.). This compound.
- thetestmag.com. (n.d.). Effect of halogens in benzoic acid.
- ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. PMC.
- IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
- PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water.
- Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to.
- YouTube. (2025). What Is Halogenation In Organic Chemistry?.
- Wikipedia. (n.d.). Benzoic acid.
- PubMed. (1980). Chemical structure and biodegradability of halogenated aromatic compounds. Conversion of chlorinated muconic acids into maleoylacetic acid.
- BYJU'S. (n.d.). Types of Halogenation.
- Wikipedia. (n.d.). Solvent.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2,4-Dichloro-5-fluorobenzoic Acid | 86522-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
Technical Support Center: Optimization of Catalytic Systems for Benzoic Acid Synthesis
Welcome to the Technical Support Center for the catalytic synthesis of benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of optimizing this crucial industrial reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical experience. Our goal is to provide you with the causal understanding needed to diagnose issues, enhance reaction performance, and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the catalytic synthesis of benzoic acid, particularly via the liquid-phase air oxidation of toluene. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My benzoic acid yield is consistently low, despite high toluene conversion. What are the likely causes and how can I improve it?
A1: Low yield with high conversion points towards the formation of undesired by-products. The primary culprits are typically over-oxidation or side reactions.
Probable Causes & Solutions:
-
Over-oxidation to CO and CO₂: This occurs when the reaction conditions are too harsh, causing the benzene ring to break.
-
Solution: Carefully control the reaction temperature. For typical Co/Mn/Br catalyst systems, operating within a 135-165°C range is crucial.[1][2] Temperatures exceeding this can accelerate complete oxidation. A systematic temperature screening experiment is recommended to find the optimal balance between conversion rate and selectivity. Also, optimizing the oxygen partial pressure is key; an excessively high O₂ concentration can drive the reaction towards complete combustion.[1]
-
-
Formation of Benzyl Benzoate: This ester is a significant yield-reducing by-product, formed from the reaction between benzoic acid and the intermediate benzyl alcohol, often in the distillation phase.[1]
-
Solution: Introduce an additive like sodium benzoate to inhibit the esterification reaction.[1] Additionally, minimizing the residence time of benzyl alcohol in the reaction mixture by optimizing reaction kinetics can be effective. Ensure that the post-reaction workup, particularly distillation, is designed to quickly separate benzoic acid from unreacted intermediates.
-
-
Sub-optimal Catalyst Concentration: The concentration of the cobalt and manganese catalyst is critical. Too little catalyst will result in low conversion, while an excessive amount can sometimes lead to a phenomenon known as "catalyst-inhibitor" transition, where the catalyst activity plateaus or even decreases.[2]
-
Solution: Titrate the catalyst loading to find the optimal concentration. For Co(acac)₂, a dosage around 0.0044% (by mass) has been shown to be effective.[2]
-
Experimental Protocol: Catalyst Loading Optimization
-
Setup: Prepare a series of identical batch reactors with a fixed amount of toluene, solvent (if any), and promoter (e.g., HBr).
-
Catalyst Variation: Add incrementally different concentrations of the Co/Mn catalyst to each reactor (e.g., 0.01 mol%, 0.05 mol%, 0.1 mol%, 0.2 mol%).
-
Reaction: Run all reactions under identical conditions (temperature, pressure, stirring speed, air/O₂ flow rate).
-
Analysis: After a fixed time, quench the reactions and analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of benzoic acid and the concentration of major by-products.
-
Evaluation: Plot the yield of benzoic acid as a function of catalyst concentration to identify the optimal loading.
Q2: My final benzoic acid product is contaminated with significant amounts of benzaldehyde and benzyl alcohol. How can I increase selectivity towards the carboxylic acid?
A2: The presence of these intermediates indicates incomplete oxidation. The challenge lies in driving the reaction to completion without promoting over-oxidation.
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The oxidation of toluene to benzoic acid is a stepwise process.[3][4] Insufficient residence time or a temperature that is too low may not provide enough energy to overcome the activation barrier for the final oxidation steps.
-
Solution: Increase the reaction time or incrementally raise the temperature. Monitor the reaction profile over time by taking aliquots and analyzing them to determine when the concentration of intermediates plateaus and the benzoic acid concentration is maximized. Be cautious, as excessively high temperatures can lead to the problems described in Q1.[1]
-
-
Poor Mass Transfer of Oxygen: The reaction is a liquid-phase oxidation, and the rate can be limited by the transfer of oxygen from the gas phase into the liquid toluene solution.[5]
-
Solution: Improve the efficiency of gas-liquid mixing. Increase the stirring rate in the reactor to enhance the interfacial area between the gas and liquid phases. Ensure the gas sparging system creates fine bubbles for better dispersion. Increasing the oxygen partial pressure can also drive more O₂ into the solution, but this must be balanced against safety and over-oxidation risks.
-
-
Catalyst Deactivation: The catalyst may be losing activity during the reaction, becoming less effective at converting intermediates to the final product.
-
Solution: Investigate potential causes of deactivation. For cobalt-based catalysts, precipitation of cobalt oxalate can be an issue.[2] Ensure the reaction medium is free from contaminants that could poison the catalyst. If deactivation is suspected, a catalyst regeneration step or the use of a more robust catalyst formulation may be necessary.
-
Troubleshooting Workflow for Low Selectivity
Caption: A troubleshooting flowchart for diagnosing and solving issues of low selectivity.
Section 2: Frequently Asked Questions (FAQs)
Q3: What is the specific role of each component in the common Co/Mn/Br catalyst system?
A3: This is a synergistic catalytic system where each component plays a distinct and crucial role in the free-radical oxidation mechanism.
-
Cobalt (Co²⁺/Co³⁺): The primary catalyst. The Co³⁺ ion is a powerful one-electron oxidant that can abstract a hydrogen atom from the methyl group of toluene, initiating the radical chain reaction. The resulting Co²⁺ is then re-oxidized to Co³⁺ by peroxyl radicals, thus completing the catalytic cycle.
-
Manganese (Mn²⁺/Mn³⁺): Acts as a co-catalyst or promoter. Manganese acetate can be more effective than cobalt acetate at decomposing the intermediate benzyl hydroperoxide, which helps to accelerate the overall reaction rate. The combination of cobalt and manganese is often more active than either metal alone.[5]
-
Bromine (Br⁻/Br•): Acts as a radical chain promoter. The bromide ion is oxidized by the metal catalyst (e.g., Co³⁺) to a bromine radical (Br•). This bromine radical is highly effective at abstracting a hydrogen atom from toluene to form a benzyl radical, which is a key step in propagating the reaction. This pathway is often more efficient than direct hydrogen abstraction by the metal catalyst alone.[6]
Catalytic Cycle Overview
Caption: Simplified mechanism of the Co/Mn/Br catalyzed oxidation of toluene.
Q4: What are the advantages and disadvantages of vapor-phase versus liquid-phase oxidation of toluene?
A4: Both processes are used industrially, but they have different characteristics, advantages, and challenges.
| Feature | Liquid-Phase Oxidation | Vapor-Phase Oxidation |
| Catalyst | Homogeneous (e.g., Co/Mn salts)[7] | Heterogeneous (e.g., V₂O₅ on a support)[8][9] |
| Temperature | Lower (130-165°C)[1] | Higher (250-400°C)[8] |
| Pressure | Elevated pressure (e.g., 1 MPa)[7] | Near atmospheric pressure |
| Selectivity | Generally higher selectivity to benzoic acid. | Can produce more by-products like maleic anhydride and complete oxidation products (CO, CO₂) due to higher temperatures.[8] |
| Toluene Conversion | Typically lower per pass (30-50%), requiring toluene recycling.[1][6] | Can achieve higher conversion per pass. |
| Process Complexity | Requires handling of corrosive acidic media (if acetic acid is used as solvent) and catalyst separation/recycling. | Catalyst deactivation due to coking can be an issue. Reactor design is critical to manage the exothermicity of the reaction. |
| Key Advantage | Higher selectivity and yield of benzoic acid.[1] | Continuous process, no catalyst separation from the product stream needed. |
Q5: Can alternative, "greener" catalytic systems be used for benzoic acid synthesis?
A5: Yes, research is actively exploring more environmentally friendly alternatives to the traditional heavy metal and bromine-based systems.
-
N-Hydroxyphthalimide (NHPI) Catalysis: NHPI is an organocatalyst that can activate molecular oxygen for the aerobic oxidation of toluene.[10] It is often used with a co-catalyst, such as manganese dioxide (MnO₂), and can achieve high conversion and selectivity under relatively mild conditions. This system avoids the use of corrosive bromine promoters. A 94.4% toluene conversion and 98.4% benzoic acid selectivity have been reported at 110°C and 0.3 MPa O₂ using an MnO₂/NHPI system.[10]
-
Biomass-Derived Routes: New synthetic pathways are being developed to produce benzoic acid derivatives from renewable biomass sources. For example, a route using coumalic acid (derived from biomass) and ethylene has been demonstrated to produce benzoates in high yields (up to 100 mol%) using heterogeneous catalysts.[11] While not a direct replacement for toluene oxidation, this represents a shift towards sustainable chemical production.
-
Electrochemical Methods: Researchers have developed methods using carbon dioxide (CO₂) as a feedstock. In one approach, CO₂ is electrochemically reduced to carbon monoxide (CO), which then undergoes a palladium-catalyzed hydroxycarbonylation with an aryl halide to produce benzoic acid derivatives at room temperature.[12] This method avoids the direct handling of toxic CO gas and utilizes a sustainable carbon source.
References
- O'Leary, D. (Ed.). (1972). Preparation of benzoic acid from toluene. U.S. Patent No. 3,631,204. Washington, DC: U.S.
- Various Authors. (2015).
- Al-Dahhan, M. H. (2024). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene.
- Various Authors. (n.d.). Optimization of reaction conditions using benzoic acid.
- Various Authors. (n.d.). Synthesis and refining of benzoic acid.
- Allen Digital. (n.d.).
- Gini, A., et al. (2024).
- Yang, L., et al. (2014). Highly Efficient Oxidation of Toluene to Benzoic Acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide.
- Organic Chemistry Portal. (2022).
- Li, H., et al. (2023).
- Sridhar, T. (1974). Oxidation of alkyl aromatics Part II : oxidation of toluene to benzoic acid in presence of promoters. IISc Thesis. [Link]
- Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons.
- Pfennig, T., et al. (2017). A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid. Green Chemistry. [Link]
- Partenheimer, W. (1990). Process for the manufacture of benzoic acid and salts thereof. U.S. Patent No. 4,965,406. Washington, DC: U.S.
- University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
- Mohammed, W. T. (2014). Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. Iraqi Journal of Chemical and Petroleum Engineering, 15(1), 73-77. [Link]
- Sznajdrowska, A., et al. (2021). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids.
- Schwab, F. W., & Wichers, E. (1944). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 32(5), 253. [Link]
- Mohammed, W. T. (2014). Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. Iraqi Journal of Chemical and Petroleum Engineering. [Link]
- Jia, J., et al. (2020). Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. Monatshefte fuer Chemie, 151(10), 1549-1555. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Grignard reagent. [Link]
- Wang, Y., et al. (2022). Enhancing the Anti-K Poisoning Performance of Co3O4 Catalyst for Toluene Oxidation by Modifying MnOx.
- Kumar, S. (2005). CATALYTIC HYDROGENATION OF BENZOIC ACID TO BENZALDEHYDE. IIT Roorkee. [Link]
- Various Authors. (n.d.). Benzoic Acids and Catalyst Deactivation.
- Cao, X., et al. (2023). Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface.
- Cao, X., et al. (2023). Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. MDPI. [Link]
- Various Authors. (n.d.). Balance of activation and ring-breaking for toluene oxidation over CuO-MnO bimetallic oxides. OUCI. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US4965406A - Process for the manufacture of benzoic acid and salts thereof - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of fluorinated vs. non-fluorinated benzoic acids
The net effect of these interactions on binding affinity can be an increase or decrease, and is best determined experimentally. [32]
Experimental Protocol: Binding Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). [19][20][21][22][23] Objective: To compare the binding affinities of fluorinated and non-fluorinated benzoic acid derivatives to a specific protein target.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (ligand)
-
Test compounds (analytes)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the purified target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the test compound (analyte) in running buffer.
-
Inject the analyte solutions sequentially over the immobilized ligand surface, starting with the lowest concentration.
-
Include a buffer-only injection as a reference.
-
-
Data Collection:
-
Monitor the change in the SPR signal (response units, RU) over time. The sensorgram will show an association phase during analyte injection and a dissociation phase during the subsequent buffer flow. [19][23]4. Surface Regeneration:
-
After each analyte injection cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters ka and kd.
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd to ka: KD = kd / ka. A lower KD value indicates a higher binding affinity.
-
Conclusion
The strategic incorporation of fluorine into the benzoic acid scaffold provides a versatile strategy for fine-tuning molecular properties in drug discovery. Fluorination predictably increases acidity, a factor that can be exploited to modulate target engagement or solubility. Its impact on lipophilicity is more nuanced but generally leads to a modest increase for monofluoro-substituted benzoic acids. Perhaps most significantly, fluorine serves as a powerful tool to block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. Finally, the subtle electronic and conformational effects of fluorine can be leveraged to optimize binding interactions with the biological target.
The choice between a fluorinated and non-fluorinated analog is ultimately context-dependent, guided by the specific goals of the drug discovery program. A thorough understanding of the principles outlined in this guide, supported by robust experimental validation, is essential for making informed decisions and harnessing the full potential of fluorine in medicinal chemistry.
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A Comparative Guide to the Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid: A Traditional versus a Biocatalytic Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly halogenated benzoic acids is a cornerstone of modern medicinal chemistry and materials science. Among these, 3,5-Dichloro-2,4,6-trifluorobenzoic acid stands out as a critical building block for various pharmaceuticals and agrochemicals. Its efficient and safe synthesis is, therefore, a subject of considerable interest. This guide provides an in-depth comparison of a well-established, traditional synthetic route with a novel, biocatalytic approach, offering insights into the practical and sustainable aspects of each methodology.
The Established Route: High-Temperature Acid Hydrolysis
The conventional and widely practiced method for the synthesis of this compound involves the hydrolysis of its nitrile precursor, 3,5-dichloro-2,4,6-trifluorobenzonitrile, using a strong acid, typically concentrated sulfuric acid, at elevated temperatures.
Causality Behind Experimental Choices
The choice of concentrated sulfuric acid is predicated on its dual role as a catalyst and a water-scavenging agent, driving the hydrolysis reaction to completion. The high reaction temperature is necessary to overcome the activation energy for the hydrolysis of the sterically hindered and electronically stabilized nitrile group.
Experimental Protocol: Acid-Catalyzed Hydrolysis
A detailed protocol for the traditional synthesis is as follows:
-
To a 500 ml reaction flask, add 300 g of a 75% sulfuric acid solution and 100 g of 2,4,6-trifluoro-3,5-dichlorobenzonitrile.
-
Initiate stirring and heat the mixture to a temperature of 160-165°C.
-
Maintain the reaction at this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid product.
-
Wash the filter cake with water and dry to obtain the final product.
This method has been reported to yield 103.85 g of 2,4,6-trifluoro-3,5-dichlorobenzoic acid, corresponding to a yield of 95.8% with a purity of 99.1%.[1]
Workflow for Traditional Synthesis
Caption: Workflow of the traditional acid-catalyzed hydrolysis.
A Novel Approach: Biocatalytic Synthesis Using Nitrilase
In the quest for more sustainable and safer chemical processes, biocatalysis has emerged as a powerful alternative to traditional organic synthesis. For the conversion of nitriles to carboxylic acids, nitrilase enzymes offer a highly selective and environmentally benign option.[2] Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia in a single step under mild conditions.[3]
Rationale for a Biocatalytic Alternative
The traditional sulfuric acid method, while high-yielding, presents significant safety and environmental challenges. Concentrated sulfuric acid is highly corrosive and can cause severe burns.[4][5] The reaction requires high temperatures, leading to high energy consumption and the potential for dangerous exothermic events if not carefully controlled.[6][7] Furthermore, the use of large quantities of strong acid necessitates neutralization steps, generating significant waste streams.[8] Biocatalytic synthesis with nitrilases circumvents these issues by operating at or near ambient temperatures and neutral pH in aqueous media.
Proposed Experimental Protocol: Nitrilase-Catalyzed Hydrolysis
While a specific protocol for the enzymatic hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile is not yet widely published, a scientifically sound protocol can be proposed based on existing literature for nitrilases active on halogenated aromatic nitriles, such as those from Aspergillus niger or Rhodococcus species.[9][10][11]
-
Prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.5).
-
Disperse the substrate, 3,5-dichloro-2,4,6-trifluorobenzonitrile, in the buffer to a final concentration of 10-50 mM. A co-solvent such as DMSO may be used to aid solubility.
-
Add the nitrilase enzyme (as a whole-cell biocatalyst or a purified enzyme preparation).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, acidify the reaction mixture to precipitate the carboxylic acid product.
-
Isolate the product by filtration, followed by washing and drying.
Workflow for Biocatalytic Synthesis
Caption: Proposed workflow for the biocatalytic synthesis.
Comparative Analysis
| Parameter | Traditional Acid Hydrolysis | Biocatalytic (Nitrilase) Synthesis (Proposed) |
| Reagents | Concentrated Sulfuric Acid | Nitrilase Enzyme, Aqueous Buffer |
| Temperature | 160-165°C | 30-40°C |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | ~10 hours | Potentially 8-24 hours (substrate dependent) |
| Yield | ~95.8%[1] | Potentially >90% (based on similar substrates) |
| Purity | ~99.1%[1] | High purity expected due to enzyme selectivity |
| Safety Concerns | Highly corrosive acid, high temperature, potential for violent reactions with water.[4][5][6][7][12] | Generally regarded as safe, non-toxic, and non-corrosive reagents. |
| Environmental Impact | Generation of acidic waste, high energy consumption.[8] | Biodegradable catalyst, aqueous waste, low energy consumption. |
| Substrate Scope | Broad | Substrate-specific, requires enzyme screening/engineering. |
Conclusion
The traditional synthesis of this compound via sulfuric acid-mediated hydrolysis is a robust and high-yielding method. However, it is accompanied by significant safety and environmental drawbacks inherent to the use of strong acids at high temperatures.
The proposed biocatalytic route using a nitrilase enzyme presents a compelling alternative that aligns with the principles of green chemistry. By operating under mild, aqueous conditions, this method has the potential to drastically reduce safety risks, energy consumption, and waste generation. While the substrate specificity of enzymes necessitates initial screening and optimization, the long-term benefits of a safer, more sustainable process are substantial. For researchers and drug development professionals, the exploration of biocatalytic routes for the synthesis of key intermediates like this compound represents a significant step towards more environmentally responsible and economically advantageous manufacturing processes.
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A Senior Application Scientist's Guide to Catalytic Synthesis of Benzoic Acid: A Comparative Efficacy Analysis
Introduction
Benzoic acid is a foundational aromatic carboxylic acid with significant commercial importance. It serves as a crucial precursor in the synthesis of phenols, caprolactam (for nylon production), and benzoate plasticizers.[1] Furthermore, its salts are widely used as food preservatives.[2] Given its broad utility, the efficiency and sustainability of its synthesis are of paramount importance to researchers and the chemical industry.
This guide provides an in-depth comparison of the efficacy of different catalytic systems for the two primary synthesis routes to benzoic acid: the partial oxidation of toluene and the hydrolysis of benzonitrile. As a senior application scientist, my objective is not merely to present protocols but to elucidate the causality behind catalyst selection and experimental design. We will explore the mechanistic underpinnings of each catalytic system, present comparative performance data, and provide detailed, self-validating experimental workflows to ensure scientific integrity and reproducibility.
Part 1: Catalytic Oxidation of Toluene
The liquid-phase air oxidation of toluene is the dominant industrial method for benzoic acid production.[1] This process relies on the activation of a relatively inert C-H bond on the methyl group of toluene. The general reaction mechanism proceeds via a free-radical chain reaction, initiated by the catalyst, to form intermediate species like benzyl alcohol and benzaldehyde, which are subsequently oxidized to benzoic acid.[3][4] The choice of catalyst is critical for maximizing yield and selectivity while minimizing the formation of by-products such as benzyl benzoate and products of complete oxidation (CO₂).[5]
Catalytic Systems for Toluene Oxidation
We will compare three major classes of catalysts for this transformation:
-
Homogeneous Catalysts: The industrial workhorses.
-
Heterogeneous Catalysts: Offering advantages in catalyst recovery and stability.
-
Novel Catalytic Systems: Representing the cutting edge of green and efficient synthesis.
1.1 Homogeneous Catalysis: The Co/Mn/Br System
The most common industrial process utilizes a synergistic combination of cobalt and manganese salts (e.g., acetates or naphthenates) with a bromide promoter.[1][6]
Mechanism and Rationale: The catalyst operates through a free-radical mechanism. The Co(II) is first oxidized to Co(III) by reacting with hydroperoxides. Co(III) then abstracts a hydrogen atom from toluene to generate a benzyl radical. The bromide ion plays a crucial role by facilitating the regeneration of the active Co(III) species and promoting the hydrogen abstraction step, thereby accelerating the reaction rate.[4] Manganese complements cobalt, contributing to the oxidation of the benzaldehyde intermediate to benzoic acid.
Caption: Free-radical mechanism of toluene oxidation catalyzed by Co/Mn/Br.
Performance: This system is highly effective, achieving good yields under optimized industrial conditions. However, it suffers from significant drawbacks. The bromide promoter is highly corrosive, necessitating expensive titanium reactors. Furthermore, the homogeneous nature of the catalyst makes its separation from the product stream complex and energy-intensive.[7]
1.2 Heterogeneous Catalysis: Supported Vanadium Oxides
To overcome the challenges of corrosion and catalyst separation, significant research has focused on solid-state catalysts. Vanadium oxides (V₂O₅) supported on high-surface-area materials like alumina (Al₂O₃) or titania (TiO₂) are prominent examples.[8][9]
Rationale for Catalyst Design: Vanadium oxide is well-known for its efficacy in the partial oxidation of aromatic hydrocarbons.[8] The support material (e.g., Al₂O₃ or TiO₂) provides high catalyst dispersion, increasing the number of active sites. The performance can be further enhanced by adding promoters. For instance, molybdenum oxide (MoO₃) can improve both toluene conversion and selectivity to benzoic acid.[8] Silver (Ag) modification of V₂O₅/TiO₂ has also been shown to remarkably improve performance by increasing the selectivity to both benzaldehyde and benzoic acid.[9] The surface area of the catalyst is a critical parameter; a moderate surface area of around 5 m²/g is often optimal to prevent the complete oxidation of toluene to CO₂.[8]
1.3 Novel Catalytic Systems
Recent research aims to develop even more efficient and environmentally benign catalysts that operate under milder conditions.
-
Vanadium Porphyrin Complexes (VOTPP): Inspired by the P-450 enzyme, 5,10,15,20-tetraphenyl-21H,21H-porphine vanadium(IV) oxide (VOTPP) has been shown to catalyze the oxidation of toluene to benzoic acid with high selectivity.[10][11] This system offers the advantage of operating without a solvent and under relatively mild conditions, presenting a greener alternative.[10][11]
-
N-Hydroxyphthalimide (NHPI) Systems: N-Hydroxyphthalimide (NHPI) can act as a catalyst in combination with a co-catalyst, typically a cobalt salt like Co(OAc)₂ or Co(acac)₂.[12] NHPI generates the phthalimide-N-oxyl (PINO) radical, which is a highly effective hydrogen abstractor, initiating the radical chain reaction under milder conditions than the traditional Co/Mn/Br system.
Comparative Data for Toluene Oxidation Catalysts
| Catalyst System | Temperature (°C) | Pressure (MPa) | Toluene Conversion (%) | Benzoic Acid Selectivity (%) | Key Advantages & Disadvantages |
| Co(OAc)₂ / NaBr [7] | 150 | 1.0 (O₂) | High (not specified) | High (not specified) | Adv: High activity, established industrial process.[6] Disadv: Highly corrosive, difficult catalyst separation.[7] |
| V₂O₅-MoO₃ / Al₂O₃ [8] | 350 | Atmospheric | 15.1 | 75.3 | Adv: Heterogeneous (easy separation), non-corrosive. Disadv: High temperature required, lower conversion. |
| Ag-V₂O₅ / TiO₂ [9] | 360 | Atmospheric | >10 | >80 (total for Benzoic Acid & Benzaldehyde) | Adv: High selectivity, heterogeneous. Disadv: High temperature, requires pure oxygen for best performance. |
| VOTPP [10][11] | 145 | 0.8 (Air) | 23.0 | 86.0 | Adv: Solvent-free, mild conditions, non-corrosive. Disadv: Catalyst synthesis complexity, lower conversion. |
| NHPI / Co(acac)₂ [12] | 100 | 1.0 (O₂) | ~60 | ~92 (Yield reported as 55.5%) | Adv: Milder temperature, high selectivity. Disadv: Requires pure oxygen, organic catalyst system. |
Part 2: Catalytic Hydrolysis of Benzonitrile
An alternative route to benzoic acid is the hydrolysis of benzonitrile. This reaction involves the cleavage of the carbon-nitrogen triple bond and the addition of water. While not the primary industrial route, it is a valuable transformation in organic synthesis. The reaction proceeds in two steps: first, hydrolysis to benzamide, and then further hydrolysis to benzoic acid and ammonia.[10]
Caption: General workflow for the catalytic hydrolysis of benzonitrile.
Catalytic Approaches for Benzonitrile Hydrolysis
2.1 Acid and Base Catalysis
The traditional methods for nitrile hydrolysis involve heating with a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH).[9][13]
-
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the nitrile carbon more electrophilic and susceptible to attack by water.[14]
-
Base-Catalyzed Mechanism: The reaction involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This initially forms the sodium salt of benzoic acid (sodium benzoate), which must then be neutralized with a strong acid to yield the final product.[3]
Efficacy: While effective, these methods often require harsh conditions (high temperatures and strong acid/base concentrations), which can be energy-intensive and may not be suitable for substrates with sensitive functional groups. The yield for this process is typically around 65%.[9]
2.2 Biocatalysis: The Nitrilase Approach
A significantly greener and more efficient alternative is the use of enzymes, specifically nitrilases (EC 3.5.5.1). These enzymes catalyze the direct hydrolysis of nitriles to carboxylic acids under mild, aqueous conditions.
Rationale and Performance: Nitrilases offer exceptional selectivity, often operating at or near room temperature and neutral pH, thus avoiding harsh conditions and unwanted side reactions. A study using immobilized whole cells of Nocardia globerula NHB-2 demonstrated the highly efficient conversion of benzonitrile to benzoic acid.[6][8] The immobilized biocatalyst also showed excellent potential for recycling, a key principle of green chemistry.[8] Comparative screening of various putative nitrilases has shown that enzyme selection is critical, with different enzymes exhibiting vastly different activities for benzonitrile hydrolysis.
2.3 Other Catalytic Systems
-
Solid Acid Catalysts: Materials like zeolites, sulfonic acid resins, and heteropolyacids (HPAs) are being explored as recyclable catalysts for hydrolysis reactions.[5] They offer the benefits of heterogeneous catalysis, such as easy separation and potential for regeneration. While HPAs have shown high activity for various hydrolysis reactions, specific comparative data for benzonitrile hydrolysis remains an area for further research.[7][11]
-
Phase-Transfer Catalysis (PTC): For reactions involving an organic substrate (benzonitrile) and an aqueous reagent (like NaOH), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can dramatically increase the reaction rate.[4] The catalyst transports the hydroxide nucleophile from the aqueous phase into the organic phase, allowing the reaction to proceed under milder conditions than traditional methods.
Comparative Data for Benzonitrile Hydrolysis Catalysts
| Catalyst System | Temperature (°C) | Reaction Time | Yield / Productivity | Key Advantages & Disadvantages |
| NaOH (Base Catalysis) [9] | ~100 (Reflux) | Several hours | ~65% Yield | Adv: Simple reagents. Disadv: Harsh conditions, requires final acidification step, moderate yield. |
| H₂SO₄ (Acid Catalysis) [7][9] | ~100 (Reflux) | Several hours | ~65% Yield | Adv: Direct production of acid. Disadv: Harsh, corrosive conditions, moderate yield. |
| Nitrilase (N. globerula) [6][8] | 40 | 4 hours | 108 g/L Product | Adv: Very mild conditions, high yield, green (aqueous), catalyst is recyclable. Disadv: Biocatalyst preparation and stability. |
| Solid Acids (e.g., HPAs) [5] | Variable | Variable | Data not available for direct comparison | Adv: Heterogeneous, reusable, non-corrosive. Disadv: Lack of specific performance data for benzonitrile hydrolysis. |
| Phase-Transfer Catalysts | Milder than standard base catalysis | Faster than standard base catalysis | Data not available for direct comparison | Adv: Milder conditions, faster rates, uses inexpensive bases. Disadv: Catalyst separation required, lack of specific performance data. |
Part 3: Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for two representative catalytic systems.
Protocol 1: Heterogeneous Catalysis of Toluene Oxidation using V₂O₅-MoO₃/Al₂O₃
Objective: To synthesize benzoic acid from toluene using a supported vanadium-molybdenum oxide catalyst in a fixed-bed reactor. This protocol is adapted from the methodology described in the study of modified vanadium oxide catalysts.[8]
Materials:
-
V₂O₅-MoO₃/Al₂O₃ catalyst (5 wt% V₂O₅, 5 wt% MoO₃)
-
Toluene (reagent grade)
-
Deionized water
-
Compressed air
-
Fixed-bed continuous flow reactor
-
Steam generator, air heater, and toluene vaporizer
-
Condenser and cold trap for product collection
-
Gas chromatograph (GC) for analysis
Catalyst Preparation:
-
Prepare an impregnation solution by dissolving ammonium molybdate in deionized water.
-
Impregnate α-alumina oxide support with the solution.
-
Dry the catalyst at 120 °C for 2 hours.
-
Prepare a second impregnation solution with ammonium vanadate.
-
Impregnate the dried MoO₃/Al₂O₃ with the vanadate solution.
-
Dry the final catalyst at 120 °C for 2 hours.
-
Calcine the catalyst in air at 500 °C for 3 hours.
Experimental Procedure:
-
Load 100g of the prepared catalyst into the fixed-bed reactor.
-
Heat the reactor to the desired reaction temperature (e.g., 350 °C) in a flow of hot air.
-
Separately heat the three feed streams: generate steam, heat air to reaction temperature, and heat toluene to vaporization.
-
Introduce the heated feeds into the reactor at a molar ratio of Toluene:Air:Steam of 1:12:30.
-
Maintain a space velocity of 2580 h⁻¹.
-
Pass the reactor effluent through a condenser and a cold trap to collect the liquid products (unreacted toluene, benzoic acid, by-products) and water.
-
Analyze the collected organic phase using gas chromatography to determine toluene conversion and selectivity to benzoic acid.
Caption: Experimental workflow for vapor-phase toluene oxidation.
Protocol 2: Biocatalytic Hydrolysis of Benzonitrile using Immobilized N. globerula
Objective: To synthesize benzoic acid from benzonitrile using agar-immobilized whole cells of Nocardia globerula NHB-2, demonstrating a green chemistry approach. This protocol is based on the work of Bhalla et al.[8]
Materials:
-
Cultured whole cells of Nocardia globerula NHB-2
-
Agar
-
0.1 M Potassium phosphate buffer (pH 8.0)
-
Benzonitrile
-
Stirred-tank bioreactor with temperature and pH control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Biocatalyst Preparation (Immobilization):
-
Harvest cultured N. globerula cells by centrifugation.
-
Prepare a 3% (w/v) agar solution in water and heat to dissolve.
-
Cool the agar solution to 45-50 °C.
-
Suspend the harvested cell paste in the warm agar solution to achieve the desired cell concentration.
-
Allow the agar-cell mixture to solidify.
-
Cut the solid agar into small cubes (e.g., 3x3x3 mm) to be used as the immobilized biocatalyst.
Experimental Procedure:
-
Add the immobilized biocatalyst (e.g., 2 g dry cell mass equivalent) to a bioreactor containing 1 L of 0.1 M potassium phosphate buffer (pH 8.0).
-
Equilibrate the reactor to 40 °C with gentle stirring.
-
Add benzonitrile as the substrate. For a fed-batch reaction to achieve high product concentration, add an initial amount (e.g., 4% v/v) and supplement with additional feedings at regular intervals (e.g., every hour).
-
Monitor the reaction progress by taking samples periodically.
-
Filter the samples to remove the biocatalyst and analyze the supernatant using HPLC to quantify the concentration of benzoic acid.
-
Continue the reaction until substrate conversion is complete (e.g., 4 hours for a batch reaction).
-
At the end of the reaction, separate the immobilized biocatalyst by filtration for potential reuse.
-
Isolate the benzoic acid from the aqueous solution by acidification (to precipitate the acid) followed by filtration.
Conclusion
The synthesis of benzoic acid can be approached through distinctly different catalytic philosophies, each with its own set of advantages and challenges.
For large-scale industrial production, the oxidation of toluene remains the most economically viable route. While the traditional homogeneous Co/Mn/Br system is a proven technology, its corrosive nature and the difficulty of catalyst separation are significant drawbacks. The development of heterogeneous catalysts , such as modified vanadium oxides, represents a substantial step forward, offering easier catalyst recovery and eliminating corrosion issues, although they often require higher operating temperatures. Novel systems like VOTPP and NHPI/Co showcase the potential for highly selective synthesis under milder, greener conditions, pointing the way toward future process improvements.
The hydrolysis of benzonitrile offers a valuable alternative, particularly in laboratory and fine chemical synthesis. Here, the contrast in efficacy is stark. Traditional acid/base catalysis is straightforward but relies on harsh, energy-intensive conditions. The clear winner in terms of efficiency and sustainability is biocatalysis using nitrilase enzymes . This method operates under ambient conditions, in water, and produces high yields of product with minimal waste, perfectly aligning with the principles of green chemistry.
For researchers, scientists, and drug development professionals, the choice of catalyst will depend on the specific application's scale, cost considerations, and sustainability goals. While established methods provide a reliable foundation, the field is clearly moving towards more sophisticated, selective, and environmentally benign catalytic systems.
References
- Hadi, T., Nozzi, N., Melby, J. O., & Kvam, E. (2020). Rolling circle amplification of synthetic DNA accelerates biocatalytic determination of enzyme activity relative to conventional methods. Biotechnology and Bioengineering.
- Bhalla, T. C., Kumar, V., & Kumar, N. (2007). Bioconversion of benzonitrile to benzoic acid using free and agar entrapped cells of Nocardia globerula NHB-2. Acta Microbiologica et Immunologica Hungarica, 54(1), 79-88. [Link]
- Bhalla, T. C., Kumar, V., & Kumar, N. (2007). Bioconversion of benzonitrile to benzoic acid using free and agar entrapped cells of Nocardia globerula NHB-2. Semantic Scholar. [Link]
- EKOROB. (n.d.).
- Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. [Link]
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1. [Link]
- Matsumoto, S., & Izumi, Y. (2001). Acidity-attenuated heteropolyacid catalysts: Acidity measurement using benzonitrile-TPD and catalytic performance in the skeletal isomerization of n-heptane.
- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- CSUN Chemistry. (2016). Base Hydrolysis of Benzonitrile. YouTube. [Link]
- Google Patents. (n.d.).
- RSC Publishing. (2022). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. [Link]
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
- AnswerXpert. (2023). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. YouTube. [Link]
- Clark, J. H., & Macquarrie, D. J. (1998). Solid acids and their use as environmentally friendly catalysts in organic synthesis. SciSpace. [Link]
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- Jetir.org. (2022). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
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- Semantic Scholar. (2020). Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. [Link]
- INIS-IAEA. (2020). Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. [Link]
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- Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. (2025). [Link]
- OAE Publishing Inc. (2023). Selective heterogeneous photocatalytic activation for toluene oxidation: recent advances, challenges and perspective. [Link]
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A Comparative Guide to the Biological Activity of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid and Structurally Related Compounds
This guide provides a comprehensive comparison of the biological activity of 3,5-Dichloro-2,4,6-trifluorobenzoic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and experimental evaluation of this class of halogenated benzoic acids, which are recognized for their potent synthetic auxin activity and herbicidal properties.
Introduction: The Role of Halogenated Benzoic Acids as Synthetic Auxins
Halogenated benzoic acids represent a significant class of synthetic plant growth regulators that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1] By binding to auxin receptors, these compounds can disrupt normal hormonal balance, leading to uncontrolled growth and, at higher concentrations, phytotoxicity. This dual nature makes them valuable tools in agricultural and research settings, serving as both herbicides and agents for studying plant development. This compound, with its distinct polychlorinated and polyfluorinated structure, is a subject of interest for understanding how halogenation patterns influence biological efficacy.
Mechanism of Action: Disrupting the Auxin Signaling Pathway
The primary mode of action for synthetic auxins, including halogenated benzoic acids, is the hijacking of the plant's natural auxin signaling pathway. This process is initiated by the binding of the synthetic auxin to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[2] This binding event stabilizes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[2] The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that regulate the expression of a multitude of genes involved in cell division, elongation, and differentiation.[3] The sustained and overwhelming activation of this pathway by potent, stable synthetic auxins leads to epinasty, tissue damage, and ultimately, plant death.
Structure-Activity Relationship (SAR): The Influence of Halogenation
The biological activity of halogenated benzoic acids is intricately linked to the nature, number, and position of the halogen substituents on the benzoic acid core. While specific quantitative data for this compound is not extensively available in public literature, we can infer its potential activity based on established SAR principles for this class of compounds.
-
Halogen Type and Position: The presence of halogens, particularly chlorine and fluorine, on the aromatic ring is crucial for activity. The substitution pattern affects the molecule's electronic properties, lipophilicity, and its ability to fit into the auxin receptor binding pocket. For instance, studies on other halogenated benzoic acids have shown that specific substitution patterns can enhance herbicidal efficacy.[4] The combination of both chlorine and fluorine in this compound suggests a high degree of lipophilicity, which can facilitate membrane transport and accumulation at the site of action.[5]
-
Lipophilicity and Uptake: Increased lipophilicity, often conferred by halogenation, generally correlates with enhanced biological activity. This is attributed to improved absorption and translocation within the plant.
-
Receptor Binding Affinity: The precise arrangement of chloro and fluoro groups in this compound likely dictates its binding affinity for different TIR1/AFB co-receptors. Different auxin-like herbicides exhibit preferential binding to specific members of the TIR1/AFB family, which can influence their herbicidal spectrum.[2] For example, picolinate-type auxins show a preference for AFB4 and AFB5 receptors.[2]
Comparative Physicochemical Properties
A comparison of the physicochemical properties of this compound with some of its structural analogs provides insights into their potential similarities and differences in biological activity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇HCl₂F₃O₂ | 244.98 | 13656-36-5[6][7] |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 51-36-5[8] |
Experimental Protocols
The following protocols provide a framework for evaluating the biological activity of this compound and its analogs. These are generalized methods that can be adapted to specific research needs.
Whole-Plant Herbicidal Screening Assay
This assay is designed to assess the phytotoxicity of the compounds on a model plant species, such as Arabidopsis thaliana.
Materials:
-
Seeds of Arabidopsis thaliana (or other target plant species)
-
Potting mix (e.g., peat moss, vermiculite, and perlite mixture)
-
Pots or trays
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO or acetone, with a surfactant)
-
Control solutions (solvent + surfactant)
-
Growth chamber with controlled light, temperature, and humidity
-
Precision bench sprayer[9]
Procedure:
-
Planting and Growth: Sow seeds in pots filled with potting mix and allow them to germinate and grow in a controlled environment until they reach the 2-3 leaf stage.[9]
-
Herbicide Application: Prepare a series of dilutions for each test compound. Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[9] Include a control group treated with the solvent and surfactant alone.
-
Incubation: Return the treated plants to the growth chamber and observe them over a period of 14-21 days.
-
Data Collection: Assess phytotoxicity at regular intervals by visually rating the plants for injury symptoms such as epinasty, chlorosis, necrosis, and stunting. A rating scale of 0 (no injury) to 100% (complete death) can be used.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which is the concentration that causes a 50% reduction in plant growth or biomass compared to the control.
Auxin Receptor Binding Assay (Radioligand Displacement)
This in vitro assay measures the ability of the test compounds to compete with a radiolabeled auxin for binding to the TIR1/AFB receptor complex.[10][11][12]
Materials:
-
Purified TIR1/AFB-ASK1 protein complex
-
Radiolabeled auxin (e.g., [³H]-IAA)
-
Test compounds
-
Aux/IAA degron peptide
-
Assay buffer (e.g., Tris-HCl with appropriate salts and additives)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, combine the purified TIR1/AFB-ASK1 complex, the Aux/IAA degron peptide, and the radiolabeled auxin in the assay buffer.
-
Competition: Add increasing concentrations of the unlabeled test compounds to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-radioactive auxin to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate to separate the protein-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Herbicidal Screening
Caption: Workflow for whole-plant herbicidal screening assay.
Simplified Auxin Signaling Pathway
Caption: Simplified auxin signaling pathway disruption by synthetic auxins.
References
- Hellmuth, A., & Calderón Villalobos, L. I. (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. In Plant Hormones (pp. 1-14). Humana Press, New York, NY.
- Beckie, H. J., Heap, I. M., Smeda, R. J., & Hall, L. M. (2000). Screening for herbicide resistance in weeds. Weed Technology, 14(4), 743-755.
- Hamprecht, G., Witschel, M., & Würzer, B. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA International Journal for Chemistry, 58(3), 117-122.
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113-120.
- Hamprecht, G., Witschel, M., & Würzer, B. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA, 58(3), 117-122.
- Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for robust herbicide resistance testing in different weed species. Journal of visualized experiments: JoVE, (95), e52923.
- Gifford, L. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243-260.
- Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE (Journal of Visualized Experiments), (95), e52923.
- Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. In Methods in molecular biology (pp. 1-22). Humana Press.
- Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
- Beckie, H. J., & Tardif, F. J. (2012). Herbicide cross-resistance in weeds. Weed Science, 60(sp1), 101-120.
- Fan, J., Wang, C., Li, W., Han, Y., & Zhang, H. (2020). Investigations on the phytotoxicity of perfluorooctanoic acid in Arabidopsis thaliana. Environmental Science and Pollution Research, 27(5), 5345-5355.
- Masuda, T., Ueno, M., & Kimura, M. (2007). Phytotoxic effects of trichothecenes on the growth and morphology of Arabidopsis thaliana. Journal of pesticide science, 32(1), 35-41.
- Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2022, September 21). Herbicide Resistance Testing in Different Weed Species | Protocol Preview. YouTube.
- Oouchi, T., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
- Pawłowska, M., Czerwiński, J., & Wolska, L. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 21(11), 3858.
- Todd, M. J., Tottey, S., & Napier, R. M. (2022). The differential binding and biological efficacy of auxin herbicides. Pest management science, 78(4), 1305-1314.
- Shchegolkov, E. V., et al. (2019). Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity. Journal of Fluorine Chemistry, 227, 109376.
- Hatzios, K. K., & Penner, D. (1985). Chemistry and Structure-Activity Relationships of Herbicide Safeners.
- Tan, X., et al. (2021). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 72, 691-719.
- Weijers, D., & Wagner, D. (2016). Auxin signaling: a big question to be addressed by small molecules. Journal of experimental botany, 67(11), 3189-3193.
- PubChem. (n.d.). This compound.
- Al-Huqail, A. A., et al. (2019). Phytotoxicity effects and biological responses of Arabidopsis thaliana to 2,3,7,8-tetrachlorinated dibenzo-p-dioxin exposure. Ecotoxicology and environmental safety, 182, 109419.
- Wang, Y., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415.
- Li, Y., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug development research, 80(4), 488-498.
- Retzer, K., et al. (2019). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International journal of molecular sciences, 20(21), 5463.
- Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(19), 6523.
- Fan, J., et al. (2020). Investigations on the phytotoxicity of perfluorooctanoic acid in Arabidopsis thaliana. Environmental Science and Pollution Research, 27(5), 5345-5355.
- Pawłowska, M., Czerwiński, J., & Wolska, L. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(11), 3485.
- PubChem. (n.d.). 3,5-Dichlorobenzoic acid.
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A Senior Application Scientist's Guide to Purity Assessment of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid by HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the critical task of assessing the purity of 3,5-Dichloro-2,4,6-trifluorobenzoic acid. This highly substituted benzoic acid derivative presents unique analytical challenges due to its complex halogenation pattern. Herein, we delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Criticality of Purity in Halogenated Benzoic Acids
This compound is a valuable building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Potential impurities may arise from unreacted starting materials, intermediates, or side-products from the synthetic route. Common synthetic pathways for such polychlorinated and fluorinated aromatic compounds often involve sequential nitration, reduction, diazotization, and halogenation steps.[1][2] This can lead to a range of structurally similar impurities, including isomers with different halogenation patterns or residual nitro or amino functionalities. Therefore, a highly selective and sensitive analytical method is paramount for accurate purity determination.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the cornerstone for the purity assessment of many non-volatile and semi-volatile organic compounds, including halogenated benzoic acids.[3][4][5] Its high resolution, sensitivity, and reproducibility make it an ideal choice for separating the target compound from its potential impurities.
The "Why" Behind the HPLC Method Parameters
The selection of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation. For this compound, a C18 stationary phase is the logical first choice. The non-polar nature of the C18 alkyl chains provides a strong hydrophobic interaction with the aromatic ring of the analyte and its likely non-polar impurities.
The mobile phase composition is critical for achieving the desired separation. A gradient elution with a mixture of an acidified aqueous phase and an organic solvent, typically acetonitrile or methanol, is employed. The acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, serves a crucial purpose: it suppresses the ionization of the carboxylic acid group of the analyte.[6] This ensures that the compound is in its neutral form, leading to better retention on the non-polar stationary phase and sharper, more symmetrical peaks.
Detection is typically performed using a UV detector. The aromatic nature of this compound results in strong UV absorbance, providing high sensitivity. A photodiode array (PDA) detector is particularly advantageous as it can acquire the full UV spectrum of each peak, aiding in peak identification and purity assessment.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol outlines a robust method for the purity assessment of synthesized this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, and a photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 99.5% purity
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare the synthesized sample at the same concentration in the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: PDA detector at 230 nm (or a wavelength of maximum absorbance determined from the UV spectrum).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Integrate the chromatograms and determine the area percent of the main peak corresponding to this compound.
-
The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information. Here, we compare HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase.[7] For the analysis of benzoic acids, which are not sufficiently volatile, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.[3][8][9][10]
Advantages of GC:
-
High Sensitivity: Especially when coupled with a mass spectrometer (GC-MS), it can achieve very low detection limits, making it suitable for trace impurity identification.[3]
-
Excellent for Volatile Impurities: Can effectively separate and identify volatile or semi-volatile impurities that may not be well-retained by RP-HPLC.
Disadvantages of GC:
-
Derivatization Required: The need for a derivatization step adds complexity and potential for sample loss or side reactions.
-
Thermal Lability: Not suitable for thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.
Advantages of NMR:
-
Absolute Quantification: qNMR provides a direct measure of purity without the need for a reference standard of the analyte itself.
-
Structural Elucidation: Can be used to identify unknown impurities based on their unique spectral signatures.
Disadvantages of NMR:
-
Lower Sensitivity: Generally less sensitive than chromatographic techniques.
-
Spectral Overlap: Complex mixtures can lead to overlapping signals, making quantification challenging.
Quantitative Data Comparison
The following table summarizes the hypothetical performance of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-MS (after derivatization) | qNMR |
| Principle | Separation based on polarity | Separation based on volatility | Nuclear spin in a magnetic field |
| Primary Application | Purity and impurity profiling | Trace impurity identification | Absolute purity and structural elucidation |
| Limit of Detection (LOD) | ~0.01% | <0.001% | ~0.1% |
| Precision (RSD) | < 1% | < 5% | < 0.5% |
| Throughput | High | Medium | Low |
| Derivatization Required? | No | Yes | No |
Logical Flow for Comprehensive Purity Assessment
A multi-tiered approach is often the most robust strategy for comprehensive purity assessment.
Caption: A logical approach to comprehensive purity analysis.
Conclusion
For the routine purity assessment of synthesized this compound, reversed-phase HPLC stands out as the method of choice due to its high resolution, sensitivity, and ease of use. It provides a reliable means of quantifying the main component and profiling process-related impurities. However, for a more comprehensive understanding of the impurity profile, particularly for trace volatile components or for absolute purity determination, orthogonal techniques such as GC-MS and qNMR are invaluable. The strategic combination of these methods provides a self-validating system, ensuring the highest level of confidence in the quality of this critical chemical intermediate.
References
- Pearson. (n.d.). Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons.
- eCampusOntario Pressbooks. (n.d.). 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Master Organic Chemistry. (2018, October 15). Aromatic Synthesis: Order of Reactions.
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- International Journal of Current Science. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
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A Guide to the Cross-Validation of Analytical Methods for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science underscores the critical need for robust and reliable analytical methods. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, also present significant analytical challenges. This guide provides a comprehensive framework for the cross-validation of analytical methods for these unique molecules, ensuring data integrity, comparability, and regulatory compliance. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental design, empowering you to develop and validate methods with confidence.
The Imperative of Cross-Validation: Ensuring Analytical Concordance
Cross-validation is the systematic process of comparing results from two distinct analytical methods to ensure they are concordant and reliable.[1] This is not merely a duplication of effort; it is a fundamental component of a robust quality system, particularly in regulated environments. The primary objective is to demonstrate that different methods provide equivalent results, which is crucial when methods are transferred between laboratories, updated with new technology, or when data from different studies need to be compared.
Caption: The logical flow of a cross-validation study.
Core Principles of Analytical Method Validation
Before undertaking a cross-validation study, each analytical method must be individually and thoroughly validated to demonstrate its fitness for purpose.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process.[4][5][6] The core validation parameters are interconnected and collectively ensure the reliability of the analytical data.
Caption: The interconnected nature of analytical method validation parameters.
A validated method is characterized by the following:
-
Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing a sample with a known concentration and calculating the percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively, with acceptable precision and accuracy.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Comparative Analysis of Key Analytical Platforms
The choice of analytical technique for fluorinated compounds is dictated by the analyte's properties (volatility, polarity, concentration) and the sample matrix. The most prominent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[8][9][10]
| Parameter | LC-MS/MS | GC-MS | ¹⁹F NMR |
| Principle | Chromatographic separation followed by mass analysis | Chromatographic separation of volatile compounds followed by mass analysis | Nuclear magnetic resonance of the ¹⁹F nucleus |
| Applicability | Wide range of non-volatile and polar compounds (e.g., PFAS, pharmaceuticals)[1] | Volatile and semi-volatile compounds (e.g., fluorotelomer alcohols)[11] | Quantitative analysis of fluorine-containing compounds without a reference standard[12] |
| Sensitivity | High (ppt to ppb range)[13] | High (ppb to ppm range)[14] | Lower than MS-based methods (ppm range) |
| Selectivity | Very high, especially with tandem MS[3] | High, dependent on chromatographic separation and mass filtering[10] | Excellent, due to the large chemical shift range of ¹⁹F[9] |
| Matrix Effects | Susceptible to ion suppression or enhancement[15] | Less susceptible, especially with headspace sampling[1] | Generally minimal, as solvents typically lack fluorine[9] |
| Throughput | High | Moderate to High | Moderate |
| Quantitative Accuracy | Excellent with appropriate internal standards | Excellent with appropriate internal standards | Excellent, as it is a primary ratio method[12] |
Table 1: Performance Comparison of Primary Analytical Platforms for Fluorinated Compounds
Detailed Experimental Protocols
LC-MS/MS Method Validation for a Fluorinated Pharmaceutical in Human Plasma
This protocol outlines the validation of an LC-MS/MS method for the quantification of a hypothetical fluorinated drug, "Fluoxetib," in human plasma, adhering to FDA and EMA guidelines.[4][5]
a. Stock and Working Solutions Preparation:
-
Prepare a 1 mg/mL stock solution of Fluoxetib and its stable isotope-labeled internal standard (SIL-IS) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water.
-
Prepare calibration standards (0.1 to 1000 ng/mL) and quality control (QC) samples (low, medium, high concentrations) by spiking the working standard solutions into blank human plasma.
b. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of methanol containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
c. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
d. Validation Experiments:
-
Selectivity: Analyze six different lots of blank plasma to check for interferences at the retention time of the analyte and IS.
-
Linearity: Analyze the calibration curve standards in triplicate on three different days. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Analyze the QC samples in six replicates on three different days. The accuracy should be within 85-115% (80-120% for LLOQ) and the precision (RSD) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples with that of the analyte in a neat solution at the same concentration.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
GC-MS Method Validation for Volatile Fluorinated Impurities in a Drug Substance
This protocol describes the validation of a headspace GC-MS method for the quantification of a volatile fluorinated impurity, "F-Impurity A," in a drug substance.
a. Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of F-Impurity A in a suitable solvent (e.g., dimethyl sulfoxide).
-
Prepare calibration standards by spiking known amounts of the stock solution into a solution of the drug substance in the chosen solvent in headspace vials.
-
Prepare QC samples similarly at three concentration levels.
b. Headspace GC-MS Conditions:
-
Headspace Autosampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 minutes
-
-
GC System:
-
Column: A suitable capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm)
-
Oven Program: A temperature gradient to separate the impurity from other volatile components.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
c. Validation Experiments:
-
Specificity: Analyze a blank sample (drug substance without the impurity) to ensure no interfering peaks are present.
-
Linearity and Range: Analyze the calibration standards in triplicate. The r² should be >0.99.
-
Accuracy and Precision: Analyze the QC samples in six replicates. Accuracy should be within 80-120% and precision (RSD) ≤15%.
-
LOD and LOQ: Determine by serial dilution of the lowest calibration standard.
-
Robustness: Evaluate the effect of small variations in headspace temperature and equilibration time.
¹⁹F NMR Method Validation for Purity Assessment of a Fluorinated Active Pharmaceutical Ingredient (API)
This protocol details the validation of a quantitative ¹⁹F NMR (qNMR) method for determining the purity of a fluorinated API.[9][12]
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated API and a certified internal standard (e.g., trifluoroacetic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer an aliquot to an NMR tube.
b. ¹⁹F NMR Acquisition Parameters:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Pulse Sequence: A simple pulse-acquire sequence.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
-
Acquisition Time: Sufficient to ensure good digital resolution.
c. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the API using the following equation: Purity (%) = (I_analyte / N_F_analyte) * (N_F_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N_F = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
d. Validation Experiments:
-
Specificity: The wide chemical shift range of ¹⁹F NMR generally ensures high specificity.[9] The spectrum should be inspected for any overlapping signals.
-
Linearity: Prepare a series of samples with varying concentrations of the API and a fixed concentration of the internal standard to demonstrate a linear relationship between the concentration and the signal response.
-
Accuracy: Analyze a certified reference material of the API, if available. Alternatively, compare the qNMR results with those from an orthogonal method (e.g., mass balance).
-
Precision: Assess repeatability (multiple preparations on the same day) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The RSD should be within acceptable limits (e.g., <2%).
Cross-Validation in Practice: A Workflow
A successful cross-validation study requires careful planning and execution. The following workflow can be adapted to specific needs.
Caption: Step-by-step process for conducting a cross-validation study.
Challenges in the Analysis of Fluorinated Compounds
The unique properties of the carbon-fluorine bond present several analytical challenges.[11][16]
-
Matrix Effects in LC-MS: Co-eluting matrix components can interfere with the ionization of fluorinated analytes, leading to ion suppression or enhancement.[15] This is a significant issue in complex biological and environmental matrices.[17] The use of SIL-IS is the most effective way to compensate for matrix effects. Dilution of the sample and effective sample cleanup are also crucial.
-
Background Contamination: Per- and polyfluoroalkyl substances (PFAS) are ubiquitous in the environment and can be found in many laboratory consumables, leading to background contamination.[16] It is essential to carefully screen all materials and use specialized laboratory ware to minimize this risk.
-
Isomer Analysis: Many fluorinated compounds exist as multiple isomers (e.g., linear and branched PFAS).[18] Chromatographic separation of these isomers is critical as their toxicity and fate can differ. Specialized chromatography columns and methods are often required.
-
Analyte Stability: The stability of fluorinated compounds in solution and in biological matrices must be thoroughly evaluated to ensure accurate quantification.[19] Some compounds may be prone to degradation or adsorption to container surfaces.
Conclusion
The cross-validation of analytical methods for fluorinated compounds is a scientifically rigorous process that underpins data quality and reliability in research and development. By understanding the principles of method validation, the strengths and weaknesses of different analytical platforms, and the specific challenges posed by these unique molecules, researchers can design and implement robust analytical strategies. This guide provides a foundation for developing and cross-validating methods that will stand up to scientific and regulatory scrutiny, ultimately contributing to the development of safer and more effective products.
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A Comprehensive Guide for Researchers and Drug Development Professionals
A Comparative Study of the Acidity of Different Halogenated Benzoic Acids
This guide provides an in-depth comparative analysis of the acidity of various halogenated benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors governing acidity, presents robust experimental data, and details a reliable protocol for pKa determination. Our objective is to furnish you with the foundational knowledge and practical methodology to understand and predict the acidic properties of these important chemical entities.
Introduction: The Influence of Halogens on Benzoic Acid Acidity
Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in numerous pharmaceuticals and functional materials. The introduction of halogen substituents onto the benzene ring profoundly alters its physicochemical properties, most notably its acidity. This modulation of acidity, quantified by the acid dissociation constant (pKa), is a critical parameter in drug design, influencing factors such as solubility, membrane permeability, and receptor-binding interactions.
The acidity of a substituted benzoic acid is primarily governed by the interplay of two key electronic effects exerted by the halogen substituent: the inductive effect and the resonance effect .
-
Inductive Effect (-I): Halogens are more electronegative than carbon. Consequently, they withdraw electron density from the benzene ring through the sigma (σ) bond framework.[1][2][3] This electron-withdrawing inductive effect stabilizes the negatively charged carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent benzoic acid.[2][3][4] The strength of the inductive effect diminishes with increasing distance from the carboxyl group.[5]
-
Resonance (Mesomeric) Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring's pi (π) system.[6] This electron-donating resonance effect increases electron density on the ring, which can destabilize the carboxylate anion and thus decrease acidity.[6]
The net influence of a halogen substituent on the acidity of benzoic acid is a balance of these opposing effects. The position of the halogen on the ring—ortho, meta, or para—determines the relative contribution of each effect.
Comparative Acidity: A Quantitative Analysis
The following table summarizes the experimentally determined pKa values for a series of halogenated benzoic acids in aqueous solution. A lower pKa value indicates a stronger acid.
| Compound | pKa Value |
| Benzoic Acid | 4.20[7] |
| o-Fluorobenzoic Acid | 3.27 |
| m-Fluorobenzoic Acid | 3.87 |
| p-Fluorobenzoic Acid | 4.14 |
| o-Chlorobenzoic Acid | 2.94[8] |
| m-Chlorobenzoic Acid | 3.83[8] |
| p-Chlorobenzoic Acid | 3.98[8] |
| o-Bromobenzoic Acid | 2.85 |
| m-Bromobenzoic Acid | 3.81 |
| p-Bromobenzoic Acid | 3.97 |
| o-Iodobenzoic Acid | 2.86 |
| m-Iodobenzoic Acid | 3.85 |
| p-Iodobenzoic Acid | 4.03 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, solvent). The values presented here are representative literature values.
Analysis of Acidity Trends:
-
Ortho Effect: A consistent and significant increase in acidity is observed for all ortho-substituted halogenated benzoic acids.[9][10] This "ortho effect" is attributed to a combination of steric and electronic factors. Steric hindrance between the halogen and the carboxyl group forces the carboxyl group out of the plane of the benzene ring.[9][10] This twisting disrupts the resonance between the carboxyl group and the ring, which enhances the acid-strengthening inductive effect of the halogen.[9]
-
Meta Position: At the meta position, the resonance effect of the halogen does not extend to the carboxyl group. Therefore, the electron-withdrawing inductive effect is the dominant factor, leading to an increase in acidity compared to benzoic acid.[11]
-
Para Position: In the para position, both the inductive (-I) and resonance (+M) effects are at play. While the inductive effect tends to increase acidity, the resonance effect counteracts it by donating electron density to the ring. The net result is a smaller increase in acidity compared to the meta isomers, and in the case of p-fluorobenzoic acid, the acidity is very close to that of benzoic acid itself.[6]
-
Trend among Halogens: For the ortho, meta, and para positions, the acidity generally follows the order of the inductive effect strength (F > Cl > Br > I). However, the "ortho effect" for bromine and iodine is particularly strong, making o-bromobenzoic and o-iodobenzoic acids some of the strongest acids in this series.[10]
Visualizing Electronic Effects
The interplay of inductive and resonance effects can be visualized to better understand their influence on the stability of the carboxylate anion.
Caption: Electronic effects of halogens on benzoic acid acidity.
Experimental Protocol: Potentiometric Titration for pKa Determination
A robust and widely used method for determining the pKa of an acid is potentiometric titration.[12] This technique involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.
Materials and Reagents:
-
Halogenated benzoic acid of interest
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Analytical balance
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Data Analysis and Rationale:
The pKa is determined from the titration curve using the Henderson-Hasselbalch equation:
pH = pKa + log ( [A⁻] / [HA] )[13][14][15]
Where:
-
[A⁻] is the concentration of the conjugate base (carboxylate anion)
-
[HA] is the concentration of the undissociated acid
At the half-equivalence point of the titration, exactly half of the acid has been neutralized, meaning [A⁻] = [HA].[16][17] At this point, the log term becomes log(1) = 0, and the equation simplifies to:
Therefore, the pH of the solution at the half-equivalence point directly gives the pKa of the acid.[16][17] This method provides a direct and reliable measurement of the acid's dissociation constant under the specified experimental conditions.
Conclusion and Future Directions
The acidity of halogenated benzoic acids is a nuanced property governed by the delicate balance of inductive and resonance effects. The position of the halogen substituent is a critical determinant of these effects, leading to a wide range of acidities. The "ortho effect" stands out as a significant contributor to increased acidity, highlighting the importance of steric interactions in modulating electronic properties.
The experimental determination of pKa values through potentiometric titration remains a cornerstone of physical organic chemistry, providing essential data for quantitative structure-activity relationship (QSAR) studies in drug discovery and for optimizing reaction conditions in chemical synthesis.
Future research in this area could explore the acidity of these compounds in non-aqueous solvents to better mimic biological microenvironments and delve deeper into the thermodynamic parameters of dissociation through techniques like isothermal titration calorimetry.
References
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- Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
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- University of Calgary. The Ortho Effect of benzoic acids. [Link]
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- Khan Academy.
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- Brainly.com. [FREE] From a pH meter titration curve, a student experimentally determines the pKa of benzoic acid to be 4.06. [Link]
- Scirp.org.
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- Quora. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. [Link]
- ACS Publications. The role of resonance and inductive effects in the acidity of carboxylic acids. [Link]
- National Institutes of Health.
- Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]
- Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
- NIST. Table 20.
- Tetrahedron Letters.
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A Comparative Guide to the Structural Validation of Novel Benzoic Acid Derivatives: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory approval, and, ultimately, therapeutic success. For novel benzoic acid derivatives, a class of compounds with broad pharmacological potential, this structural certainty is paramount. This guide provides a comprehensive comparison of the preeminent analytical techniques for structural validation, establishing why single-crystal X-ray crystallography remains the gold standard, while contextualizing the vital, complementary roles of other methods.
Chapter 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is a powerful and definitive analytical technique used to determine the precise arrangement of atoms within a crystalline solid. It provides an unparalleled level of detail, revealing not just the connectivity of atoms, but their exact spatial coordinates, bond lengths, bond angles, and stereochemistry.
Fundamental Principles
The technique relies on the interaction of X-rays with the electrons of the atoms in a crystal. When a focused beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Because of the highly ordered, repeating arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots. The angles and intensities of these diffracted beams are recorded and analyzed to generate a three-dimensional map of the electron density within the crystal, from which the atomic structure can be deduced.
Why SC-XRD is Definitive
While other techniques provide valuable structural information, they are often indirect. For instance, NMR spectroscopy excels at defining atomic connectivity in solution, but can be ambiguous for complex stereoisomers. Mass spectrometry provides precise molecular weight and fragmentation data but offers no insight into the 3D arrangement of atoms. In contrast, SC-XRD provides a direct visualization of the molecule as it exists in the solid state, offering an unambiguous and high-resolution structural solution. This is exemplified in studies of various benzoic acid derivatives where X-ray crystallography was essential for confirming their structures and understanding their binding to therapeutic targets.
Experimental Workflow: A Self-Validating Protocol
The process of determining a crystal structure via SC-XRD is a meticulous one, with each step building upon the last to ensure a reliable and accurate final model.
Step 1: Crystal Growth (The Make-or-Break Step) The most critical and often most challenging step is growing a high-quality single crystal. The ideal crystal should be of a suitable size (typically >0.1 mm), possess a regular shape, and be free from internal imperfections like cracks or twinning. Common techniques for growing crystals from small organic molecules include:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over days, leading to supersaturation and crystal formation.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled gradually, reducing the solubility of the compound and inducing crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, causing it to become supersaturated and crystallize.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent, and crystals form at the interface as the liquids slowly mix.
Step 2: Crystal Mounting and Data Collection A suitable crystal is selected under a microscope, mounted on a goniometer, and placed in the X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded by a detector.
Step 3: Structure Solution and Refinement The collected diffraction data (angles and intensities) are processed to determine the unit cell dimensions and symmetry of the crystal. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to achieve the best possible fit. The quality of the final structure is assessed by the R-factor, a measure of the agreement between the calculated and observed diffraction data.
Data Interpretation: The Crystallographic Information File (CIF)
The final result of a crystal structure determination is typically presented in a standard format called a Crystallographic Information File (CIF). This text file contains a wealth of information, including the unit cell parameters, atomic coordinates, bond lengths, bond angles, and details about the experimental setup and data refinement. The CIF serves as a comprehensive and standardized record of the crystal structure, allowing for easy dissemination and validation by the scientific community.
Chapter 2: Orthogonal and Complementary Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization of a novel benzoic acid derivative often requires a multi-technique approach. Other analytical methods provide complementary information and are essential for understanding the molecule's properties in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles: NMR spectroscopy probes the chemical environment of specific atomic nuclei (most commonly ¹H and ¹³C) within a molecule. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the connectivity of atoms and the relative number of each type of nucleus.
Strengths:
-
Provides unambiguous information about the carbon-hydrogen framework of the molecule.
-
Excellent for determining the structure of molecules in solution, which can be more biologically relevant.
-
2D-NMR techniques (e.g., COSY, HSQC, HMBC) can establish through-bond and through-space correlations between atoms.
Limitations:
-
Can be ambiguous for determining the absolute stereochemistry of complex molecules.
-
Provides information on the average structure in solution, which may differ from the solid-state conformation.
-
For some benzoic acid derivatives, the signals for the aromatic protons can be complex and overlapping, making interpretation challenging.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-20 mg of the purified benzoic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.
Mass Spectrometry (MS)
Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting charged particles are accelerated and separated based on their m/z.
Strengths:
-
Provides a highly accurate determination of the molecular weight of the compound.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its substructures.
-
Extremely sensitive, requiring only small amounts of sample.
Limitations:
-
Provides no information about the three-dimensional arrangement of atoms or stereochemistry.
-
Can be challenging to distinguish between isomers that have the same molecular weight.
Computational Modeling (e.g., Density Functional Theory - DFT)
Principles: Computational methods like DFT use quantum mechanics to calculate the electronic structure of a molecule and predict its properties, including its lowest-energy geometry.
Strengths:
-
Can be used to predict the structure of molecules that are difficult to crystallize.
-
Can provide insights into the relative stabilities of different conformers.
-
Can be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) that can be compared with experimental data to support a structural assignment.
Limitations:
-
The predicted structure is a theoretical model and must be validated by experimental data.
-
The accuracy of the calculations depends on the level of theory and basis set used.
Chapter 3: A Head-to-Head Comparison: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked and the stage of the research. For the definitive and unambiguous determination of a novel benzoic acid derivative's structure, SC-XRD is the ultimate arbiter. However, a combination of techniques is often necessary for a complete characterization package suitable for publication and regulatory submission.
Quantitative Performance Metrics
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational Modeling (DFT) |
| Information | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Atomic connectivity, solution conformation, proton/carbon environments | Molecular weight, elemental formula, fragmentation patterns | Predicted 3D structure, electronic properties, relative energies |
| Accuracy | High (definitive) | High (for connectivity) | High (for mass) | Variable (depends on method) |
| Sample Req. | Single crystal (0.1-0.25 mm) | 5-50 mg, soluble | Micrograms to nanograms, soluble | None (in silico) |
| State | Solid | Solution | Gas-phase ions | Theoretical |
| Throughput | Low to medium | High | High | Medium |
| Cost | High (instrumentation) | Medium to high | Medium | Low (software/computation time) |
A Logic-Driven Decision Workflow
The following decision tree illustrates a logical approach to the structural validation of a novel benzoic acid derivative, emphasizing the central role of SC-XRD.
The Synergy of a Multi-Technique Approach
The true power of modern analytical chemistry lies in the intelligent combination of techniques. For a novel benzoic acid derivative, the journey to full structural understanding often begins with NMR and MS to confirm the expected connectivity and molecular weight. These techniques provide the initial evidence to proceed with confidence. However, for the irrefutable determination of the three-dimensional structure, including critical details like stereochemistry and polymorphic form, single-crystal X-ray crystallography is indispensable. The resulting crystal structure can then be used to validate computational models and provide a solid-state reference for interpreting solution-state NMR data. This integrated approach provides a robust and comprehensive data package that is essential for advancing a compound through the drug development pipeline.
Conclusion
In the rigorous field of drug development, precision and certainty are non-negotiable. While a suite of powerful analytical tools is available to the modern researcher, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous determination of the three-dimensional atomic structure of novel benzoic acid derivatives. Its capacity to resolve bond lengths, angles, and absolute stereochemistry makes it the definitive gold standard. By strategically integrating SC-XRD with complementary techniques like NMR, mass spectrometry, and computational modeling, researchers can build a self-validating and comprehensive structural dossier, ensuring the scientific integrity and regulatory compliance of their discoveries.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015-09-30).
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
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- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH.
- What Is Small Molecule Crystal Structure Analysis? - Rigaku.
- A short guide to Crystallographic Information Files - CCDC.
- X-ray crystallography - Wikipedia.
- X-ray Diffraction Protocols and Methods | Springer Nature Experiments.
- Quantifying Small Molecules by Mass Spectrometry | LCGC International.
- Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed.
- TUTORIAL on How to Read a .CIF File - YouTube. (2019-07-21).
- Small Molecule Identification with Mass Spectrometry - Select Science.
- Short Guide to CIFs - CCDC.
- Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg.
- Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods - Walsh Medical Media. (2023-07-03).
- Growing Quality Crystals - MIT Department of Chemistry.
- Experimental methods for x-ray diffraction – Crystallographic Growth.
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015-04-28).
- Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH.
- Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals - SciSpace. (2021-02-15).
- 12.1 X-ray crystallography: principles and structure determination - Fiveable.
- Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry - Scholars Junction - Mississippi State University. (2019-11-15).
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid - Benchchem.
- Preliminary understanding of experiments on single crystal X-ray crystallography - Indian Chemical Society.
- x Ray crystallography - PMC - PubMed Central - NIH.
- CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC - PubMed Central.
- **Prepar
A Senior Application Scientist's Guide to the In Vitro and In Silico Validation of New Enzyme Inhibitors Derived from Benzoic Acid
Introduction: The Synergy of Prediction and Practice in Enzyme Inhibitor Discovery
In the landscape of modern drug discovery, the identification of novel, potent, and specific enzyme inhibitors is a cornerstone of therapeutic development. Benzoic acid and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Their synthetic tractability and capacity for diverse functionalization make them an attractive starting point for designing inhibitors against various enzyme targets, from neuraminidase in influenza to protein phosphatases in cancer.[1][4]
However, the journey from a promising chemical scaffold to a validated lead compound is fraught with challenges, demanding a rigorous and efficient validation pipeline. This guide eschews a one-size-fits-all template, instead presenting a dynamic, integrated workflow that leverages the predictive power of in silico computational methods with the empirical certainty of in vitro experimental assays.[5][6] The core philosophy is one of synergy: computational screening prioritizes resources by identifying high-probability candidates, while biochemical and cell-based assays provide the definitive, quantitative data required for confident decision-making. This comparative guide is designed for researchers, scientists, and drug development professionals, offering a framework to not only perform these validation steps but to understand the critical causality behind each experimental choice.
Part 1: In Silico Validation — De-risking Discovery with Predictive Modeling
The rationale for beginning with a computational approach is rooted in efficiency and resource management. In silico methods allow for the rapid, cost-effective screening of vast virtual libraries of benzoic acid derivatives against a target enzyme, filtering out compounds with predicted poor binding or unfavorable pharmacological properties before any costly synthesis or wet-lab experimentation is undertaken.[6][7][8]
A. Core Methodology I: Molecular Docking
Molecular docking predicts the binding orientation and affinity of a small molecule (the inhibitor) within the active or allosteric site of a target protein.[][10] The output, a "docking score," serves as an initial, quantitative estimate of binding potency, guiding the selection of candidates for synthesis.
-
Target Protein Preparation:
-
Action: Obtain the 3D crystal structure of the target enzyme from a repository like the Protein Data Bank (PDB).
-
Processing: Remove all non-essential molecules, including water, co-factors, and existing ligands. Add polar hydrogen atoms and assign atomic charges using a force field (e.g., CHARMm).
-
Causality: Water molecules can interfere with the docking algorithm's assessment of ligand-protein interactions. Correct protonation states are critical for accurately modeling electrostatic interactions and hydrogen bonds, which are key components of binding affinity.[11]
-
-
Ligand Preparation:
-
Action: Generate a 3D conformation of the benzoic acid derivative.
-
Processing: Assign atomic charges and define rotatable bonds.
-
Causality: The inhibitor is not a rigid structure. Defining rotatable bonds allows the docking software to explore different conformations of the ligand, increasing the chances of finding the most favorable binding pose.[]
-
-
Binding Site Definition:
-
Action: Define a "grid box" or sphere that encompasses the enzyme's active site.
-
Causality: This step confines the computational search to the region of interest, dramatically reducing calculation time and focusing the algorithm on the relevant binding pocket. The grid's location is typically based on the position of a co-crystallized known inhibitor or on data from site-directed mutagenesis studies.[12]
-
-
Docking Execution & Analysis:
-
Action: Run the docking algorithm (e.g., AutoDock, Glide) to place the ligand into the defined binding site in multiple possible orientations and conformations.[]
-
Processing: The software calculates a binding energy score (e.g., in kcal/mol) for each pose. The pose with the lowest (most negative) score is considered the most probable binding mode.
-
Causality: The scoring function is a mathematical model that approximates the free energy of binding. A more negative score suggests a more stable protein-ligand complex and, theoretically, a more potent inhibitor.[13]
-
B. Core Methodology II: ADMET Prediction
A potent inhibitor is therapeutically useless if it cannot reach its target or is toxic.[14] In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical early-warning system to flag compounds likely to fail later in development.[8][15]
-
Input Molecular Structure: Provide the chemical structure of the benzoic acid derivative, typically as a SMILES string.
-
Model Selection: Utilize validated computational models or web servers (e.g., pkCSM, ADMETlab, ADMET Predictor®) to calculate key properties.[7][16]
-
Property Calculation & Analysis:
-
Absorption: Predict properties like Caco-2 permeability (intestinal absorption) and skin permeability.[13]
-
Distribution: Assess blood-brain barrier penetration and plasma protein binding.
-
Metabolism: Predict susceptibility to metabolism by Cytochrome P450 enzymes.
-
Excretion: Estimate total clearance.
-
Toxicity: Screen for red flags like hERG inhibition (cardiotoxicity), Ames mutagenicity, and hepatotoxicity.[15]
-
-
Drug-Likeness Evaluation: Compare calculated physicochemical properties (e.g., molecular weight, LogP) against established guidelines like Lipinski's Rule of 5 to assess oral bioavailability potential.[16]
Visualization: The In Silico Validation Workflow
Caption: A streamlined workflow for the in silico validation of enzyme inhibitors.
Part 2: In Vitro Validation — From Prediction to Empirical Proof
While computational models provide invaluable guidance, their predictions must be validated through rigorous experimentation. In vitro assays offer the first empirical proof of an inhibitor's activity, providing quantitative data on its potency against the purified enzyme and its effects within a cellular context.[17]
A. Core Methodology I: IC₅₀ Determination via Enzyme Inhibition Assay
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[18][19]
This protocol assumes a chromogenic reaction where enzyme activity is proportional to a change in absorbance over time.
-
Reagent & Compound Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the target enzyme.[20]
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration in the assay should be in the linear range of the activity curve.[21]
-
Substrate Stock: Prepare a stock solution of the substrate. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[22][23]
-
Inhibitor Solutions: Prepare a 100x stock of each benzoic acid derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 8-12 points) that will span the expected IC₅₀.
-
-
Assay Plate Setup (96-well format):
-
Layout: Designate wells for (1) Blanks (buffer only), (2) Negative Controls (enzyme + substrate, no inhibitor, only DMSO), (3) Positive Controls (if available, a known inhibitor), and (4) Test Compounds (enzyme + substrate + inhibitor dilutions).
-
Procedure:
-
Add assay buffer to all wells.
-
Add 1 µL of DMSO (for negative controls) or 1 µL of the corresponding inhibitor dilution to the appropriate wells.
-
Add the enzyme solution to all wells except the blanks. Mix gently and pre-incubate for 10-15 minutes at a constant temperature (e.g., 37°C).
-
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects true inhibition.[24] The use of DMSO controls is critical to ensure the solvent itself is not affecting enzyme activity.
-
-
Reaction Initiation & Measurement:
-
Action: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-set to the correct temperature. Measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-15 minutes).[25]
-
Causality: Measuring the reaction kinetically allows for the determination of the initial velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.[23]
-
-
Data Analysis:
-
Calculate Initial Velocity (V₀): For each well, determine the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (sigmoidal dose-response curve). The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.[26][27][28]
-
B. Core Methodology II: Cell-Based Assays
A compound that potently inhibits a purified enzyme may fail in a biological system due to poor cell permeability, rapid efflux, or off-target effects. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy.[29][30]
-
Cell Line Selection: Choose a cell line that expresses the target enzyme and has a downstream functional readout that is dependent on the enzyme's activity.
-
Cell Culture & Seeding: Culture cells to optimal density and seed them into multi-well plates (e.g., 96-well).
-
Compound Treatment: Treat the cells with a range of concentrations of the benzoic acid derivative, including appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period to allow for compound uptake and target engagement.
-
Assay Readout: Measure the functional consequence of inhibiting the enzyme. This could be:
-
Target Phosphorylation: For kinase inhibitors, measure the phosphorylation status of a known substrate via In-Cell Western or ELISA.[19]
-
Product Formation: Measure the accumulation of a specific metabolite.
-
Gene Expression: Use reporter gene assays to measure changes in the transcription of target-regulated genes.[30]
-
Cell Viability/Proliferation: For anti-cancer targets, measure changes in cell viability using assays like MTT or CellTiter-Glo®.[26]
-
-
Data Analysis: Plot the measured response against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀ or EC₅₀ (half-maximal effective concentration).
Visualization: The In Vitro Validation Workflow
Caption: A sequential workflow for the in vitro validation of enzyme inhibitors.
Part 3: Comparative Analysis — Bridging the Computational-Experimental Gap
The ultimate power of this dual validation approach lies in the synthesis of its data. Comparing in silico predictions with in vitro results is essential for building a robust structure-activity relationship (SAR), understanding discrepancies, and making informed decisions about which chemical series to advance.[31] A strong correlation between predicted and experimental values builds confidence in the computational models, allowing them to be used more effectively for future optimization cycles.[32][33]
Data Presentation: A Comparative Summary Table
| Compound ID | In Silico Predictions | In Vitro Results |
| Docking Score (kcal/mol) | Predicted ADMET Risk | |
| BA-01 | -9.5 | Low |
| BA-02 | -9.2 | Low |
| BA-03 | -10.1 | High (hERG) |
| BA-04 | -7.1 | Low |
| BA-05 | -9.8 | Low |
Interpretation and Strategic Decision-Making
-
Strong Correlation (BA-01, BA-02, BA-04): These compounds show excellent alignment. The docking scores correlate well with the biochemical IC₅₀ values, and the cellular activity is consistent with the biochemical potency. BA-01 and BA-02 are promising leads. BA-04 serves as a good negative control, validating that a weaker predicted binding translates to weaker activity.
-
Discrepancy 1: High Potency, High Risk (BA-03): This compound is the most potent inhibitor both computationally and biochemically. However, the in silico ADMET prediction flagged a high risk for hERG inhibition (cardiotoxicity). Decision: Despite its potency, this compound is a high risk. It may be deprioritized or used as a basis for structural modifications aimed at removing the hERG liability while retaining potency.
-
Discrepancy 2: Potent Biochemically, Weak in Cells (BA-05): This compound shows strong inhibition of the purified enzyme but is significantly less effective in a cellular context (a large "IC₅₀ shift"). Causality & Decision: This common scenario suggests poor cell membrane permeability, rapid efflux by cellular pumps, or metabolic instability.[31] Next Steps: Further experiments are needed to diagnose the issue (e.g., permeability assays). Medicinal chemistry efforts would focus on improving the compound's physicochemical properties to enhance cellular uptake.
References
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- Pinzi, L., & Rastelli, G. (2019). In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery: A Mini-Review. Frontiers in Chemistry.
- Guba, J., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
- Smith, P. W., et al. (1996). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed.
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- Uddin, A., et al. (2018). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Rivera, G., et al. (2019). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI.
- Wikipedia. (n.d.). IC50.
- Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
- Sun, J., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem.
- Dell'Orco, D., et al. (2007). In silico screening of mutational effects on enzyme-proteic inhibitor affinity: a docking-based approach. BMC Structural Biology.
- Simulations Plus. (n.d.). ADMET Predictor®.
- Scientist Live. (2022). Enzyme Kinetics Considerations.
- Patsnap. (2024). How to Perform a Standard Enzyme Activity Assay?
- ResearchGate. (2013). What is the correlation between in silico docking experiments; in vitro activity (cell-free enzyme assay); and cell culture based activity?
- Al-Atrash, F., & Al-Hilaly, Y. K. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. PubMed Central.
- edX. (n.d.). IC50 Determination.
- Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination.
- IRIS AperTO. (2007). In silico screening of mutational effects on enzyme-proteic inhibitor affinity: a docking-based approach.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
- MDPI. (2021). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes.
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.
- ResearchGate. (2014). How to predict bacterial enzyme inhibitors by in silico analysis?
- ScienceDirect. (2019). In vitro, in vivo and in silico inhibitory activities and lead optimization of organic compounds.
- YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery.
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- PubMed. (2022). In silico screening-based discovery of inhibitors against glycosylation proteins dysregulated in cancer.
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The Strategic Importance of [18F]Fluorobenzoic Acid in PET Tracer Design
An In-Depth Technical Guide to PET Imaging Probes Derived from Fluorobenzoic Acids
For fellow researchers, scientists, and professionals in drug development, the journey of creating a novel PET tracer is one of meticulous design, synthesis, and validation. The choice of the radiolabeling strategy is a critical decision point that profoundly impacts the tracer's performance. Among the myriad of techniques for introducing Fluorine-18 into biomolecules, the use of [18F]fluorobenzoic acid (FBA) derivatives as prosthetic groups remains a cornerstone of modern radiopharmacy.[1][2]
This guide provides an in-depth, objective comparison of PET imaging probes derived from different positional isomers of fluorobenzoic acid. We will move beyond simple protocols to explore the causality behind experimental choices, compare performance with supporting data, and provide the detailed methodologies necessary for replication and innovation.
Positron Emission Tomography (PET) provides an unparalleled window into the biological processes of living systems, making it indispensable for oncology, neurology, and cardiology research.[3][4] The radioisotope Fluorine-18 is the workhorse of PET due to its near-ideal physical properties: a manageable half-life (109.8 min), low positron energy (0.635 MeV) which allows for high-resolution images, and the strong carbon-fluorine bond that lends metabolic stability.[2][5]
However, direct fluorination of complex biomolecules like peptides and antibodies is often unfeasible due to the harsh reaction conditions required.[6] This necessitates the use of "prosthetic groups" or bifunctional labeling agents—small, pre-radiolabeled molecules that can be conjugated to the target biomolecule under mild conditions. [18F]Fluorobenzoic acids are exemplary prosthetic groups, offering a stable aromatic scaffold that can be readily activated for conjugation.
Radiosynthesis of [18F]Fluorobenzoic Acid Isomers
The position of the fluorine atom on the benzoic acid ring (ortho-, meta-, or para-) can subtly but significantly influence the resulting PET probe's synthesis and in vivo behavior. The synthesis of these building blocks typically begins with a nucleophilic substitution reaction on a suitable precursor.
The most common pathway involves the reaction of cyclotron-produced [18F]fluoride with a precursor molecule containing a good leaving group. For 4-[18F]fluorobenzoic acid, trimethylammonium triflate precursors are widely used due to their high reactivity and stability.[1][7][8] The synthesis of 2-[18F]fluorobenzoic acid derivatives has also been achieved using hypervalent iodine precursors, such as 1-arylbenziodoxolones, which can be fluorinated under specific conditions.[9]
Comparative Synthesis Data
| Parameter | 2-[18F]Fluoro-5-nitrobenzoic acid | 4-[18F]Fluorobenzoic acid ([18F]FBA) |
| Precursor Type | 1-Arylbenziodoxolone | Trimethylammonium Triflate Salt |
| Typical RCY (Decay-Corrected) | Up to 39.5%[9] | 19-29% (as intermediate for doxorubicin conjugate)[8] |
| Radiochemical Purity (RCP) | >98%[9] | >97% (as intermediate) |
| Key Advantage | Efficient preparation of ortho-substituted FBA[9] | Well-established, robust synthesis for the most common isomer[7] |
The Workhorse: Activation and Use of N-Succinimidyl 4-[18F]Fluorobenzoate ([18F]SFB)
For a fluorobenzoic acid to be useful in bioconjugation, its carboxylic acid group must be "activated" to readily react with primary or secondary amines on a peptide or protein, forming a stable amide bond. The most widely adopted and successful activated agent is N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB).[1][10] Its synthesis is a reliable, multi-step process that has been successfully automated for routine production.[11]
The process begins with the radiosynthesis of 4-[18F]fluorobenzaldehyde from a quaternary salt precursor. This intermediate is then oxidized to 4-[18F]fluorobenzoic acid, which is subsequently reacted with an activating agent like N,N'-disuccinimidyl carbonate to yield the final [18F]SFB product.[1][12]
Caption: Standard workflow for preclinical PET probe evaluation.
Conclusion and Future Perspectives
The selection of a fluorobenzoic acid isomer for PET probe development is a critical decision with far-reaching implications for tracer performance.
-
4-[18F]Fluorobenzoic acid , primarily through its activated form [18F]SFB , remains the undisputed workhorse in the field. Its robust, often automated synthesis and proven track record in a vast number of preclinical and clinical tracers make it the default choice for most applications. [1][11]
-
2-[18F]Fluorobenzoic acid derivatives have emerged as powerful alternatives, particularly in scaffold designs where the ortho-positioning of the radiolabel enhances target affinity or improves pharmacokinetic profiles, as demonstrated in the development of high-uptake PSMA inhibitors. [13] The ultimate choice of isomer must be driven by the specific biology of the target and the structure-activity relationship of the targeting molecule. A para-substituted linker may be ideal for one peptide, while an ortho-substituted one may be required to avoid steric clash in another. This guide serves as a foundational resource for making that informed decision, providing the data, protocols, and strategic insights necessary to accelerate the development of the next generation of highly specific and effective PET imaging probes.
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A Senior Application Scientist's Guide to the Purification of Substituted Benzoic Acids
Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The purity of these precursors is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised final product quality. This guide provides an in-depth comparison of the most common laboratory-scale purification techniques for substituted benzoic acids: recrystallization, acid-base extraction, column chromatography, and sublimation. Each method is evaluated based on its underlying principles, practical execution, and suitability for different scenarios, supported by experimental data and protocols.
The Criticality of Purity in Substituted Benzoic Acids
The functional groups on the benzene ring of substituted benzoic acids dictate their chemical reactivity and physical properties. Impurities, which can range from unreacted starting materials to byproducts of synthesis, can interfere with downstream applications. For instance, a nucleophilic impurity could compete in an esterification reaction, while a colored impurity might be unacceptable in a final pharmaceutical formulation. Therefore, selecting the appropriate purification method is a critical step in ensuring the success of a synthetic workflow.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a widely used technique for purifying solid organic compounds.[1] Its efficacy hinges on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1]
The "Why": Causality in Recrystallization
The core principle of recrystallization is that most solids are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization solvent will dissolve the compound of interest sparingly at room temperature but readily at its boiling point.[3] Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).[1] The slow cooling of a saturated solution allows for the formation of a crystalline lattice that selectively incorporates the desired molecules, excluding impurities.[4]
Experimental Protocol: Purification of p-Toluic Acid by Recrystallization
This protocol outlines the purification of crude p-toluic acid contaminated with a non-polar impurity.
Materials:
-
Crude p-toluic acid (e.g., 5 g)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Place a small amount of crude p-toluic acid in a test tube and add a few drops of water. Observe that it is sparingly soluble at room temperature. Heat the test tube; the solid should dissolve. This indicates water is a suitable solvent.
-
Dissolution: In a 125 mL Erlenmeyer flask, add 5 g of crude p-toluic acid and approximately 50 mL of deionized water. Heat the mixture on a hot plate to a gentle boil while stirring. Add small portions of hot water until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean 250 mL Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] If crystallization does not initiate, scratching the inside of the flask with a glass rod can induce crystal formation.[2]
-
Isolation: Once the solution has reached room temperature and crystal formation appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.[2]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified p-toluic acid and compare it to the literature value (180-181 °C) to assess purity.[6] A sharp melting point close to the literature value indicates high purity.[7]
Workflow for Recrystallization
Caption: Workflow for the purification of a solid by recrystallization.
Acid-Base Extraction: Exploiting Chemical Reactivity
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from neutral compounds.[8] It leverages the change in solubility of an acidic or basic compound upon its conversion to a salt.
The "Why": Causality in Acid-Base Extraction
Substituted benzoic acids are weak acids. When reacted with a weak base, such as sodium bicarbonate, they are deprotonated to form their corresponding carboxylate salts.[9] These ionic salts are highly soluble in water and insoluble in non-polar organic solvents.[8] This allows for the selective transfer of the benzoic acid derivative from an organic phase to an aqueous phase, leaving neutral impurities behind in the organic layer. The benzoic acid can then be regenerated by adding a strong acid, which protonates the carboxylate, causing the neutral, water-insoluble acid to precipitate.[9]
Experimental Protocol: Purification of 4-Chlorobenzoic Acid
This protocol describes the separation of 4-chlorobenzoic acid from a neutral impurity like naphthalene.
Materials:
-
Crude mixture of 4-chlorobenzoic acid and naphthalene (e.g., 3 g)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
6 M Hydrochloric acid
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: Dissolve the 3 g crude mixture in 50 mL of diethyl ether in a 250 mL separatory funnel.
-
Extraction: Add 30 mL of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask. Repeat the extraction of the organic layer with another 30 mL portion of saturated sodium bicarbonate solution. Combine the aqueous extracts. The organic layer now contains the neutral impurity.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl while stirring until the solution is acidic (test with pH paper, pH ~2-3). A white precipitate of 4-chlorobenzoic acid will form.[10]
-
Isolation: Collect the purified 4-chlorobenzoic acid by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold deionized water and allow them to air-dry.
-
Analysis: Determine the melting point of the purified 4-chlorobenzoic acid (literature value: 243 °C) to assess its purity.[11]
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of a benzoic acid via acid-base extraction.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[12]
The "Why": Causality in Column Chromatography
In normal-phase column chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (eluent). Polar compounds, such as substituted benzoic acids, will adhere more strongly to the polar stationary phase and thus move down the column more slowly than non-polar impurities. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted from the column.
Experimental Protocol: Purification of 3-Nitrobenzoic Acid
This protocol details the purification of 3-nitrobenzoic acid from less polar byproducts.
Materials:
-
Crude 3-nitrobenzoic acid (e.g., 1 g)
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 3-nitrobenzoic acid in a minimum amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). The less polar impurities will travel down the column more quickly.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar 3-nitrobenzoic acid.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-nitrobenzoic acid.
-
Purity Assessment: Determine the melting point (literature value: 141-144 °C) and obtain spectroscopic data (e.g., NMR, IR) to confirm purity and identity.
Workflow for Column Chromatography
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A Senior Application Scientist's Guide to Assessing the Neuroprotective Properties of Novel Benzoic Acid Derivatives
In the relentless pursuit of therapies for neurodegenerative diseases, the exploration of novel chemical entities with neuroprotective potential is paramount. Benzoic acid derivatives have emerged as a promising class of compounds, demonstrating a capacity to interfere with key pathological cascades in neuronal injury and death.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the neuroprotective properties of novel benzoic acid derivatives. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key in vitro assays, and offer a standardized approach to data presentation for effective comparison.
The Multifaceted Nature of Neuroprotection: Key Therapeutic Targets
Neurodegenerative disorders are characterized by a complex interplay of deleterious processes, including oxidative stress, neuroinflammation, and apoptosis.[3][4] Effective neuroprotective agents often exhibit pleiotropic effects, targeting multiple pathways simultaneously. Benzoic acid and its derivatives have shown potential to modulate these very pathways.[5][6][7] Our comparative assessment will therefore focus on three primary pillars of neuroprotection:
-
Antioxidant Activity: The brain's high metabolic rate and lipid-rich composition make it particularly vulnerable to oxidative damage from reactive oxygen species (ROS).[8] Antioxidant capacity is a fundamental neuroprotective attribute.
-
Anti-inflammatory Effects: Chronic inflammation, mediated by activated microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases and contributes significantly to neuronal damage.[9][10]
-
Anti-apoptotic Potential: The ability to inhibit programmed cell death (apoptosis) is a critical mechanism for preserving neuronal populations in the face of neurotoxic insults.[11][12]
This guide will systematically outline in vitro models and assays to quantify the efficacy of novel benzoic acid derivatives in each of these domains, allowing for a robust comparison against established standards and alternative compounds.
Part 1: Comparative Assessment of Antioxidant Properties
Oxidative stress is a primary driver of neuronal damage in neurodegenerative diseases.[13] A crucial first step in evaluating a novel benzoic acid derivative is to determine its capacity to mitigate oxidative insults. We will utilize a well-established in vitro model of oxidative stress induced by hydrogen peroxide (H₂O₂) in the human neuroblastoma cell line, SH-SY5Y, a widely used model for neurodegenerative disease research.[14][15]
Experimental Workflow: Oxidative Stress Model
The following diagram illustrates the workflow for assessing neuroprotection against oxidative stress.
Caption: Workflow for assessing antioxidant neuroprotection.
Detailed Protocol: Neuroprotection Against H₂O₂-Induced Oxidotoxicity
1. Cell Culture and Seeding:
- Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]
2. Treatment:
- Prepare stock solutions of the novel benzoic acid derivatives and a reference antioxidant compound (e.g., N-acetylcysteine or Edaravone) in a suitable solvent (e.g., DMSO).
- Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 500 µM) to the wells and incubate for 24 hours.[16] Include untreated control and H₂O₂-only treated wells.
3. Assessment of Cell Viability (MTT Assay):
- After the 24-hour incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[16]
- Remove the MTT solution and add a solubilizing agent (e.g., isopropanol/HCl) to dissolve the formazan crystals.[16]
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control.
4. Measurement of Intracellular ROS (DCFH-DA Assay):
- Following treatment, wash the cells with phosphate-buffered saline (PBS).
- Incubate the cells with 2′,7′-dichlorofluorescin diacetate (DCFH-DA) solution for 30 minutes in the dark.
- Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.[16]
- A decrease in fluorescence indicates a reduction in intracellular ROS.
Data Presentation and Comparison
Summarize the quantitative data in a table for easy comparison.
| Compound | EC₅₀ for Neuroprotection (µM) | % Reduction in ROS (at a specific concentration) |
| Novel Derivative 1 | ||
| Novel Derivative 2 | ||
| Reference Compound |
EC₅₀ represents the concentration of the compound that restores cell viability by 50% in the presence of the neurotoxin.
Part 2: Comparative Assessment of Anti-inflammatory Properties
Neuroinflammation is a critical component of neurodegeneration.[9] The activation of microglial cells and subsequent release of pro-inflammatory mediators like nitric oxide (NO) contribute to neuronal death. To assess the anti-inflammatory potential of novel benzoic acid derivatives, we will use a lipopolysaccharide (LPS)-stimulated microglial cell model.
Signaling Pathway: LPS-Induced Neuroinflammation
The following diagram depicts the simplified signaling pathway of LPS-induced inflammation in microglial cells.
Caption: Workflow for assessing anti-apoptotic activity.
Detailed Protocol: Neuroprotection Against 6-OHDA-Induced Apoptosis
1. Cell Culture and Treatment:
- Culture and seed SH-SY5Y cells as previously described.
- Pre-treat the cells with the novel benzoic acid derivatives.
- Induce apoptosis by treating the cells with a toxic concentration of 6-OHDA (e.g., 20 µM) for an appropriate duration (e.g., 8-16 hours). [17] 2. Assessment of Apoptotic Nuclear Morphology (Hoechst Staining):
- After treatment, fix the cells and stain them with Hoechst 33342.
- Visualize the cells under a fluorescence microscope.
- Apoptotic cells will exhibit condensed and fragmented nuclei. [17] * Quantify the percentage of apoptotic cells.
3. Measurement of Caspase-3 Activity:
- Caspase-3 is a key executioner caspase in apoptosis. [12] * Lyse the treated cells and measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit.
- A decrease in caspase-3 activity indicates an anti-apoptotic effect.
4. Analysis of Bcl-2 and Bax Protein Expression (Western Blot):
- Extract total protein from the treated cells.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
- Visualize and quantify the protein bands.
- An increase in the Bcl-2/Bax ratio is indicative of an anti-apoptotic effect. [5]
Data Presentation and Comparison
| Compound | % Reduction in Apoptotic Cells | % Inhibition of Caspase-3 Activity | Fold Change in Bcl-2/Bax Ratio |
| Novel Derivative 1 | |||
| Novel Derivative 2 | |||
| Reference Compound |
Conclusion and Future Directions
This guide provides a structured and mechanistically-driven approach to the comparative assessment of novel benzoic acid derivatives for their neuroprotective properties. By systematically evaluating their antioxidant, anti-inflammatory, and anti-apoptotic activities, researchers can build a comprehensive profile of a compound's potential. Promising candidates identified through these in vitro screens can then be prioritized for further investigation in more complex models, such as organotypic slice cultures or in vivo animal models of neurodegenerative diseases. [18][19]The ultimate goal is the identification and development of novel therapeutics that can slow or halt the progression of these devastating disorders.
References
- Frontiers. In vitro Model Systems for Studies Into Retinal Neuroprotection.
- InnoSer. In vitro neurology assays.
- PubMed. Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo.
- Frontiers. In vitro Models of Neurodegenerative Diseases.
- NCBI. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
- PubMed. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties.
- Evotec. Choosing the Optimal Model for in vitro Neurotoxicity Assessment.
- ResearchGate. Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents.
- PubMed. Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents.
- PubMed Central. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid.
- Pharmacia. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies.
- Ace Therapeutics. In Vitro and In Vivo Models of Ischemic Stroke.
- MDPI. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action.
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- PubMed Central. Neuroprotective effect of antioxidant compounds.
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- MDPI. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and regulatory compliance throughout their entire lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Dichloro-2,4,6-trifluorobenzoic acid, a halogenated aromatic compound. The causality behind each step is explained to foster a culture of safety and environmental stewardship within the laboratory.
Hazard Profile and Rationale for Stringent Disposal
This compound (CAS No. 13656-36-5) is a solid organic acid that presents several hazards requiring careful management. It is classified as a substance that causes skin irritation and serious eye irritation, and it may cause respiratory irritation[1][2].
The primary driver for its specific disposal protocol lies in its chemical structure: a benzene ring heavily substituted with both chlorine and fluorine atoms. Halogenated organic compounds are of particular concern because their improper disposal, especially via combustion in non-specialized facilities, can lead to the formation of hazardous byproducts, including hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[1]. Therefore, disposal is not merely about discarding the chemical but about its controlled destruction.
Regulatory Framework: The EPA and RCRA
In the United States, the disposal of laboratory chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste. Laboratories are considered waste generators and must comply with specific standards for waste identification, storage, labeling, and disposal[3][5].
Under RCRA, your laboratory will be assigned a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the amount of hazardous waste produced monthly, which dictates specific storage limits and handling requirements[5]. It is imperative to operate within the regulations corresponding to your facility's generator status.
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the essential, field-proven steps for safely managing this compound waste from the point of generation to its final disposition.
This is the most critical step in preventing chemical accidents and ensuring cost-effective, compliant disposal.
-
Action: Immediately upon generation, designate any material contaminated with this compound (e.g., leftover solid, contaminated spatulas, weighing paper, reaction residues, or solutions) as "Halogenated Organic Waste."
-
Causality: Halogenated organic wastes are treated via specific high-temperature incineration processes designed to handle the corrosive acid gases (HCl, HF) produced[1]. Mixing them with non-halogenated waste contaminates the entire batch, drastically increasing disposal costs and violating regulatory requirements. Non-halogenated solvents, by contrast, can often be recycled or fuel-blended, a much less intensive disposal route[6].
The integrity of the waste container is paramount for safe on-site accumulation.
-
Action: Collect solid waste in a dedicated, clearly labeled, leak-proof container with a secure screw-top lid. If dealing with solutions, use a compatible container (e.g., glass or high-density polyethylene for solvent-based solutions). Do not use metal containers for acidic waste[4].
-
Causality: The container must be compatible with the waste to prevent degradation, leaks, or reactions[7]. A securely closed lid is required at all times, except when adding waste, to prevent the release of vapors and to comply with EPA regulations for Satellite Accumulation Areas (SAAs)[5][7].
Clear and accurate labeling is a non-negotiable regulatory requirement and a cornerstone of laboratory safety.
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label[5]. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard(s) associated with the waste (e.g., "Irritant," "Corrosive" if in acidic solution). This can be conveyed using GHS pictograms or other warning conventions[5].
-
The date of initial accumulation.
-
-
Causality: Proper labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and ensures the waste is tracked correctly under RCRA regulations[3][5].
Waste must be stored safely at or near the point of generation before being moved to a central storage area.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel[4][5]. Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks. The SAA should be located away from ignition sources and incompatible materials, such as strong bases or oxidizing agents[1].
-
Causality: SAAs allow for the safe collection of waste at its source, minimizing movement of hazardous materials within the lab. Secondary containment is a critical safeguard against spills that could lead to personnel exposure or environmental contamination[4]. Segregation from incompatible chemicals prevents dangerous reactions[1].
The terminal step for this chemical is destruction by a licensed hazardous waste facility.
-
Action: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste transporter.
-
Recommended Technology: The universally recommended disposal method for this compound is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber [1][8].
-
Causality: High-temperature incineration is a destruction technology that breaks down the organic molecule. The afterburner ensures complete combustion at high residence times, while the scrubber is essential for neutralizing the corrosive and toxic HCl and HF gases that are liberated during the thermal decomposition of the chlorinated and fluorinated structure, preventing their release into the atmosphere[1][9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Disposal Parameters
| Parameter | Requirement | Rationale |
| Waste Stream | Halogenated Organic Waste | Prevents contamination of other waste streams; ensures proper final treatment. |
| Container Type | Compatible, leak-proof, with a secure lid. No metals for acidic solutions. | Ensures containment integrity and prevents dangerous reactions or spills[4][7]. |
| Labeling | "Hazardous Waste" with full chemical name, hazards, and date. | Regulatory compliance (RCRA) and safety for all personnel handling the waste[5]. |
| On-Site Storage | Designated Satellite Accumulation Area (SAA) with secondary containment. | Minimizes risk of spills and exposure at the point of generation[4][5]. |
| Final Disposal | High-temperature incineration with afterburner and acid gas scrubber. | Ensures complete destruction of the molecule and neutralizes hazardous byproducts (HCl, HF)[1][9]. |
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Evacuate: Evacuate unnecessary personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. For large spills, a respirator may be necessary[1][10].
-
Contain: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation[1].
-
Clean: Clean the spill area thoroughly. All cleanup materials (absorbents, wipes, PPE) must be disposed of as hazardous waste[7].
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, you ensure that this compound is managed safely, responsibly, and in full compliance with environmental regulations, building a foundation of trust and operational excellence in your laboratory.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
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- 2,4-Dichlorobenzoic acid Safety Data Sheet. MilliporeSigma.
- This compound Safety Data Sheet. ChemicalBook.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Segregation. University of Wisconsin-Madison.
- 2,3,5-Trifluorobenzoic acid Safety Data Sheet. CymitQuimica.
- Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature.
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.
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Navigating the Handling of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher, mastery over the molecular world requires not only intellectual rigor but also an unwavering commitment to safety. The synthesis and application of complex molecules like 3,5-Dichloro-2,4,6-trifluorobenzoic acid, a valuable building block in pharmaceutical and materials science, demand a profound respect for their inherent reactivity and potential hazards. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the principles of chemical safety and risk mitigation. Here, we will dissect the necessary personal protective equipment (PPE), outline procedural best practices, and establish clear protocols for emergency response and disposal, ensuring that your innovative work is built on a foundation of safety.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 13656-36-5) is a solid, halogenated aromatic carboxylic acid.[1] A thorough review of its Safety Data Sheet (SDS) reveals several key hazards that must be addressed through rigorous safety protocols.
The compound is classified as:
-
A skin irritant , with some sources indicating it can cause severe skin burns.[1][2][3]
-
A serious eye irritant , potentially causing severe eye damage.[1][2][3]
-
A respiratory irritant , particularly when handled as a dust or powder.[1][4]
The National Fire Protection Association (NFPA) health hazard rating is 3, signifying that short exposure could lead to serious temporary or residual injury even with prompt medical attention.[1] This underscores the necessity of preventing any direct contact with the substance.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety strategies involve eliminating or minimizing the hazard at its source.
-
Engineering Controls: Your primary effort should be to handle this compound within a certified chemical fume hood to control dust and vapors.[5] Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][4]
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Clearly label all containers and work areas. Restrict access to the handling area and ensure all personnel are trained on the specific hazards of this compound.
Only after these controls are in place should you select the appropriate PPE to mitigate any residual risk.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure.
Baseline PPE: The Non-Negotiable Minimum
For any work involving this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[1] Given the severe eye irritation risk, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[1][6]
-
Hand Protection: Protective gloves are required.[1][2] Nitrile gloves are a common laboratory choice, but for prolonged contact or when handling solutions, it is advisable to consult a glove manufacturer's chemical resistance guide for halogenated carboxylic acids. Double-gloving can provide an additional layer of protection.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[1] Ensure the material is appropriate for handling corrosive and irritating chemicals.
-
Footwear: Closed-toe shoes, preferably made of a chemically resistant material, must be worn at all times in the laboratory.[1]
Task-Specific PPE Recommendations
The level of PPE must be escalated based on the procedure. The following table provides guidance for common laboratory operations.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid Compound | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | N95 Respirator or higher |
| Preparing Solutions (Dissolving) | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Recommended if not in a fume hood |
| Running Reactions & Transfers | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, consider a chemical-resistant apron | Recommended if aerosol generation is possible |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Apron over Lab Coat | NIOSH-approved respirator with an APF of at least 10[7] |
Procedural Guidance: Weighing and Preparing a Stock Solution
This step-by-step protocol illustrates the integration of safety measures into a common laboratory workflow.
Objective: To accurately weigh 1.0 g of this compound and prepare a 0.1 M solution in a suitable solvent.
Workflow:
-
Preparation:
-
Don all baseline and task-specific PPE (Goggles, Face Shield, Double Gloves, Lab Coat).
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Designate a specific area within the fume hood for handling the solid.
-
Pre-label all necessary glassware.
-
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully use a clean spatula to transfer the solid compound to the weigh boat. Avoid any actions that could generate dust.[4]
-
Once the desired mass is obtained, securely close the primary container of the acid.
-
-
Dissolution:
-
Gently add the weighed solid to a beaker or flask containing the chosen solvent. Do not add solvent directly to the weigh boat in a forceful stream.
-
Use a small amount of solvent to rinse the weigh boat and spatula, adding the rinse to the flask to ensure a quantitative transfer.
-
Stir the solution using a magnetic stir bar until the solid is fully dissolved.
-
-
Final Steps:
-
Cap the flask containing the stock solution.
-
Clean the spatula and the work area within the fume hood with a suitable solvent and wipe.
-
Dispose of the weigh boat and any contaminated wipes as solid chemical waste.
-
Carefully remove your outer gloves and dispose of them. Remove remaining PPE as per your institution's protocol.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Response and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1][2][4]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a labeled, sealed container for disposal.[8] Avoid generating dust.[1][5]
Disposal Plan:
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste program. The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection flowchart for this compound.
By internalizing this logic and adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- PubChem. This compound | C7HCl2F3O2 | CID 2782513.
- New Jersey Department of Health. (2010). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
- Electronic Code of Federal Regulations. 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [Link]
- Cole-Parmer. (2008). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. [Link]
- Harper College. (n.d.). Benzoic acid MSDS. [Link]
- Carl ROTH. (n.d.).
- Cole-Parmer. (2008). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
